Technical Documentation Center

4,5-dibromo-2-cyclopropyl-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-dibromo-2-cyclopropyl-1H-imidazole

Core Science & Biosynthesis

Foundational

4,5-dibromo-2-cyclopropyl-1H-imidazole chemical structure and properties

CAS Registry Number: 1269233-20-6[1][2] Executive Summary 4,5-Dibromo-2-cyclopropyl-1H-imidazole is a specialized heterocyclic scaffold critical to the development of small-molecule kinase inhibitors, particularly those...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1269233-20-6[1][2]

Executive Summary

4,5-Dibromo-2-cyclopropyl-1H-imidazole is a specialized heterocyclic scaffold critical to the development of small-molecule kinase inhibitors, particularly those targeting the MAPK/ERK signaling pathway (e.g., B-Raf inhibitors).[2] Distinguished by its electron-rich imidazole core flanked by two electrophilic bromine atoms and a lipophilic cyclopropyl moiety, this compound serves as a versatile "linchpin" intermediate.[2] Its unique structural geometry allows for sequential, regioselective cross-coupling reactions, enabling the rapid construction of complex trisubstituted imidazole drugs.[2]

Structural & Physicochemical Profile

The compound features a planar imidazole ring substituted at the C2 position with a cyclopropyl group. The C4 and C5 positions are occupied by bromine atoms, rendering the ring highly functionalizable via palladium-catalyzed cross-coupling.[2]

PropertyData
IUPAC Name 4,5-Dibromo-2-cyclopropyl-1H-imidazole
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Acidity (pKa) ~10–11 (N-H deprotonation, estimated)
Key Functional Groups [1][2][3][4][5][6] • C-Br (x2): Electrophilic sites for Suzuki/Sonogashira coupling• Cyclopropyl: Lipophilic, metabolically stable motif[2]• N-H: Acidic site for N-alkylation
Structural Visualization

The following diagram illustrates the core connectivity and potential sites for chemical modification.

Structure cluster_main 4,5-Dibromo-2-cyclopropyl-1H-imidazole Imid Imidazole Core (Electron Rich) C2 C2-Cyclopropyl (Steric/Lipophilic) Imid->C2 Fixed C4 C4-Bromine (Electrophile) Imid->C4 Labile C5 C5-Bromine (Electrophile) Imid->C5 Labile N1 N1-H (Nucleophile/Acidic) Imid->N1 Reactive

Figure 1: Functional map of the 4,5-dibromo-2-cyclopropyl-1H-imidazole scaffold.

Synthetic Pathways[7][8][9]

The synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole is typically achieved via the direct electrophilic bromination of the parent 2-cyclopropyl-1H-imidazole.[2] This reaction requires careful control of pH and temperature to ensure complete dibromination without ring opening of the sensitive cyclopropyl group.

Core Synthesis Protocol (Bromination)

Reaction: 2-cyclopropyl-1H-imidazole + 2 Br₂ → 4,5-dibromo-2-cyclopropyl-1H-imidazole[2]

Mechanism: Electrophilic Aromatic Substitution (S_EAr).[2] The imidazole ring, activated by the nitrogen lone pairs, undergoes stepwise bromination at the C4 and C5 positions.[2]

Synthesis Start 2-Cyclopropyl-1H-imidazole (Starting Material) Inter Intermediate: Monobromo Species Start->Inter 1st Bromination Reagents Br2 (2.0 eq) KHCO3 (Base) DMF, 0°C Reagents->Inter Product 4,5-Dibromo-2-cyclopropyl- 1H-imidazole Inter->Product 2nd Bromination

Figure 2: Synthetic route via electrophilic bromination in DMF.

Detailed Experimental Protocol

Objective: Synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole on a gram scale.

  • Preparation: Charge a reaction vessel with 2-cyclopropyl-1H-imidazole (1.0 equiv) and DMF (5–10 volumes). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Potassium Bicarbonate (KHCO₃) (2.0–2.5 equiv) to the stirred solution. The base acts as a proton scavenger to neutralize the HBr generated.

  • Bromination: Add Bromine (Br₂) (2.0–2.2 equiv) dropwise over 1–2 hours, maintaining the internal temperature below 5°C. Caution: Exothermic reaction.[2]

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (20–25°C) and stir for an additional 2–4 hours. Monitor consumption of starting material via LC-MS or TLC.[2]

  • Quench & Workup: Pour the reaction mixture into ice-water containing sodium thiosulfate (to quench excess bromine). A precipitate should form.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.[2] Alternatively, extract with ethyl acetate if no precipitate forms, wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc) yields the pure title compound.

Reactivity & Applications in Drug Discovery[10]

This scaffold is highly valued because it allows for sequential functionalization . The C4 and C5 positions are chemically equivalent in the unsubstituted parent but become distinguishable upon N-alkylation or through controlled mono-coupling conditions.

N-Alkylation

The N1-proton is acidic (pKa ~10).[2] Treatment with mild bases (K₂CO₃, Cs₂CO₃) and alkyl halides allows for the introduction of diverse side chains, which is often the first step in SAR (Structure-Activity Relationship) studies.[2]

Palladium-Catalyzed Cross-Coupling

The C-Br bonds are prime candidates for Suzuki-Miyaura coupling.[2]

  • Selectivity: In N-substituted imidazoles, the C5 position (adjacent to the N-alkyl group) is typically more sterically hindered but electronically distinct from C4.[2] However, in the 1H-imidazole, tautomerism makes C4 and C5 equivalent until substitution occurs.[2]

  • Application: This specific core is a known intermediate for B-Raf kinase inhibitors (e.g., analogs of encorafenib), where the imidazole couples with pyrimidine or pyridine boronic acids.[2]

Reactivity cluster_path1 Path A: N-Alkylation cluster_path2 Path B: Cross-Coupling (Suzuki) Core 4,5-Dibromo-2-cyclopropyl- 1H-imidazole N_Alk N-Alkyl-4,5-dibromoimidazole Core->N_Alk R-X, K2CO3 Suzuki Mono-Aryl Derivative Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 N_Alk->Suzuki Regioselective Coupling (Steric Control)

Figure 3: Divergent reactivity profile for library generation.[2]

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Protect from light, as brominated heterocycles can be photosensitive.[2]

References

  • Synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole

    • Source: US Patent 8,859,548 B2. "Inhibitors of B-Raf Kinase."
    • Context: Describes the bromination of 2-cyclopropyl-1H-imidazole using Br2 and KHCO3 in DMF.
    • Link:[2]

  • Chemical Structure & Identifiers

    • Source: PubChem Compound Summary for CID 56965682 (Parent structure reference).[2]

    • Context: General physical properties and identifiers for dibromoimidazole deriv
    • Link:[2]

  • Reactivity of Bromoimidazoles

    • Source: Bellina, F., & Rossi, R. (2006).[2] "Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles." Tetrahedron.

    • Context: General mechanisms for regioselective coupling of 4,5-dibromoimidazoles.[2]

    • Link:[2]

Sources

Exploratory

Technical Monograph: 4,5-Dibromo-2-cyclopropyl-1H-imidazole

Part 1: Executive Summary & Chemical Identity[1] The compound 4,5-dibromo-2-cyclopropyl-1H-imidazole (CAS 1269233-20-6) is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity[1]

The compound 4,5-dibromo-2-cyclopropyl-1H-imidazole (CAS 1269233-20-6) is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of advanced pharmaceutical agents.[1] It serves as a core scaffold in the development of protein kinase inhibitors , specifically targeting B-Raf and MEK pathways in oncology research.

Its structural value lies in the C-4 and C-5 bromine handles , which allow for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of trisubstituted imidazole libraries.

Chemical Identity Data
ParameterTechnical Specification
CAS Number 1269233-20-6
IUPAC Name 4,5-dibromo-2-cyclopropyl-1H-imidazole
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.94 g/mol
SMILES Brc1nc(C2CC2)[nH]c1Br
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Key Application Intermediate for B-Raf kinase inhibitors (e.g., Encorafenib analogs)

Part 2: Synthesis & Mechanistic Workflow[1]

The synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole is typically achieved through a two-stage process: the construction of the imidazole ring followed by electrophilic halogenation.[1] The following protocol is adapted from optimized patent literature (US 8,859,548 B2).

Reaction Pathway Diagram

The following diagram illustrates the logical flow from raw materials to the isolated halogenated scaffold.

SynthesisPath cluster_conditions Critical Process Parameters Start Cyclopropanecarbaldehyde + Glyoxal (40% aq) Step1 Cyclization (NH4OH, MeOH, 0-5°C) Start->Step1 Condensation Inter Intermediate: 2-Cyclopropyl-1H-imidazole (CAS 89532-38-7) Step1->Inter Imidazole Formation Step2 Electrophilic Bromination (Br2, KHCO3, DMF) Inter->Step2 Halogenation Final Target: 4,5-Dibromo-2-cyclopropyl-1H-imidazole (CAS 1269233-20-6) Step2->Final Isolation Note1 Temp Control: <5°C Prevents polymerization Note2 Base (KHCO3): Neutralizes HBr byproduct

Figure 1: Sequential synthesis workflow from aldehyde condensation to final bromination.

Part 3: Detailed Experimental Protocol

This protocol emphasizes causality —explaining why specific conditions are chosen to ensure reproducibility and safety.

Step 1: Synthesis of 2-Cyclopropyl-1H-imidazole (The Core)

Objective: Construct the 1,3-diazole ring via a Debus-Radziszewski-type condensation.[1]

  • Reagents:

    • Cyclopropanecarbaldehyde (1.0 equiv)[1]

    • Glyoxal (40% in water, 1.05 equiv)

    • Ammonium Hydroxide (28% aq, ~4.0 equiv)

    • Solvent: Methanol (MeOH)[1]

  • Procedure:

    • Cooling: Charge cyclopropanecarbaldehyde and MeOH into a reactor. Cool to 0–5°C .[2][3] Reason: Glyoxal condensations are exothermic; temperature control prevents the formation of polymeric byproducts.

    • Addition: Add Glyoxal solution. Then, add Ammonium Hydroxide dropwise over 1 hour.

    • Reaction: Stir at 0°C for 3 hours, then warm to room temperature (RT) overnight.

    • Workup: Dilute with brine and extract with Ethyl Acetate (EtOAc). Dry organic layers over Sodium Sulfate (

      
      ).[1]
      
    • Yield Expectation: ~90% yield of a beige solid.

Step 2: Bromination to 4,5-Dibromo-2-cyclopropyl-1H-imidazole

Objective: Install bromine atoms at C4 and C5 via Electrophilic Aromatic Substitution (


).[1]
  • Reagents:

    • 2-Cyclopropyl-1H-imidazole (Intermediate from Step 1)[1][4][5][6]

    • Bromine (

      
      , 1.8–2.0 equiv)
      
    • Potassium Bicarbonate (

      
      , 2.0 equiv)
      
    • Solvent: DMF (Dimethylformamide)[1][7]

  • Procedure:

    • Preparation: Dissolve the imidazole intermediate and

      
       in DMF. Cool to 0°C .
      
      • Critical Insight:

        
         is essential to act as an acid scavenger. The reaction produces HBr; without neutralization, the imidazole nitrogen would protonate, deactivating the ring toward further electrophilic attack.
        
    • Bromination: Add liquid Bromine (

      
      ) dropwise over 2 hours.[1][6]
      
      • Safety Note: Bromine is highly volatile and corrosive. Use a pressure-equalizing addition funnel and work in a well-ventilated fume hood.[1]

    • Completion: Stir for 45–60 minutes at 0°C. Monitor via LCMS.

    • Quenching: Pour the mixture into ice water. The product typically precipitates due to low water solubility of the dibromo species.

    • Purification: Filter the solid, wash with water and hexanes. Recrystallize from Ethanol/Water if necessary.

Part 4: Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LCMS)

The presence of two bromine atoms creates a distinct isotopic pattern due to the natural abundance of


 and 

(approx 1:1).[1][2]
  • Target Mass (

    
    ):  ~267
    
  • Isotopic Pattern: You will observe a 1:2:1 triplet ratio at

    
    :
    
    • 265 (

      
      )[1]
      
    • 267 (

      
      )[1]
      
    • 269 (

      
      )[1]
      
  • Validation Rule: If you see only a doublet (1:1), mono-bromination has occurred.[1] If you see the 1:2:1 triplet, di-bromination is successful.

Proton NMR ( NMR)
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    [1]
  • Key Signals:

    • Absence of Imidazole C-H: The singlets typically found at ~6.8–7.0 ppm (C4/C5 protons) in the starting material must be absent .

    • Cyclopropyl Group:

      • Multiplet at ~1.85–1.95 ppm (1H, methine CH).[6]

      • Multiplets at ~0.8–1.0 ppm (4H, methylene

        
        ).
        
    • N-H Proton: Broad singlet at >12.0 ppm (exchangeable with

      
      ).[1][8][9]
      

References

  • US Patent 8,859,548 B2 . Compounds and Compositions as Protein Kinase Inhibitors. Example 1, Step 2: Preparation of 4,5-dibromo-2-cyclopropyl-1H-imidazole.[1][5][6] Available at:

  • MolAid Chemical Database . 4,5-dibromo-2-cyclopropyl-1H-imidazole (CAS 1269233-20-6).[1] Available at: [Link][1]

  • PubChem . 2-Cyclopropyl-1H-imidazole (Precursor CAS 89532-38-7).[1] Available at: [Link][1]

Sources

Foundational

An In-Depth Technical Guide to 4,5-dibromo-2-cyclopropyl-1H-imidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4,5-dibromo-2-cyclopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dibromo-2-cyclopropyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental molecular properties, propose a logical synthetic pathway, and detail its expected spectroscopic characteristics. Furthermore, this guide will explore the rationale behind its design, particularly the strategic incorporation of the cyclopropyl and dibromo-imidazole motifs, in the context of drug discovery, with a focus on its potential as a kinase inhibitor. Safety protocols for handling this and similar organobromine compounds are also discussed to ensure best laboratory practices.

Introduction: The Rationale for 4,5-dibromo-2-cyclopropyl-1H-imidazole in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile building block. The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The subject of this guide, 4,5-dibromo-2-cyclopropyl-1H-imidazole, is a prime example of such strategic functionalization. The incorporation of a cyclopropyl group is a well-established tactic in drug design to enhance metabolic stability, improve potency, and modulate lipophilicity.[1][2][3] The strained three-membered ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[3] This can lead to an improved pharmacokinetic profile. In the context of kinase inhibitors, the rigid nature of the cyclopropyl group can also contribute to a more favorable binding entropy by pre-organizing the molecule in a conformation suitable for receptor binding.[4][5]

The dibromination at the 4 and 5 positions of the imidazole ring also serves multiple purposes. The bromine atoms can act as handles for further synthetic transformations, allowing for the generation of diverse chemical libraries. Additionally, the electron-withdrawing nature of the halogens can modulate the pKa of the imidazole ring and introduce specific halogen bonding interactions with the target protein, potentially enhancing binding affinity and selectivity.

Molecular Properties and Data

The fundamental molecular characteristics of 4,5-dibromo-2-cyclopropyl-1H-imidazole are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆Br₂N₂[6]
Molecular Weight 265.935 g/mol [6]
Canonical SMILES C1(C2CC2)=NC(Br)=C(Br)N1Inferred
InChIKey JGSDZPADLJZJGP-UHFFFAOYSA-N[6]
CAS Number 1269233-20-6[6]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole cluster_0 Step 1: Synthesis of 2-cyclopropyl-1H-imidazole cluster_1 Step 2: Bromination Start Cyclopropanecarboxaldehyde + Ammonia + Glyoxal Step1_Product 2-cyclopropyl-1H-imidazole Start->Step1_Product Debus-Radziszewski Reaction Final_Product 4,5-dibromo-2-cyclopropyl-1H-imidazole Step1_Product->Final_Product Electrophilic Aromatic Substitution Step2_Reagent N-Bromosuccinimide (NBS) (2.2 eq.) Step2_Reagent->Final_Product Step2_Solvent Acetonitrile (CH3CN) Step2_Solvent->Final_Product

Caption: A proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-cyclopropyl-1H-imidazole (Starting Material)

The synthesis of the 2-cyclopropyl-1H-imidazole precursor can be achieved via the Debus-Radziszewski imidazole synthesis. This one-pot reaction involves the condensation of an aldehyde (cyclopropanecarboxaldehyde), ammonia, and a dicarbonyl compound (glyoxal).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropanecarboxaldehyde (1.0 eq), an aqueous solution of glyoxal (40 wt. %, 1.0 eq), and an excess of aqueous ammonia.

  • Reaction Conditions: The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with a suitable organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-cyclopropyl-1H-imidazole.

Step 2: Bromination to 4,5-dibromo-2-cyclopropyl-1H-imidazole

The bromination of the imidazole ring is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for electron-rich heterocycles.

  • Reaction Setup: In a flask protected from light, dissolve 2-cyclopropyl-1H-imidazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of NBS ensures complete dibromination.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the product with an organic solvent. The organic layer is then washed with water and brine, dried, and concentrated. The final product, 4,5-dibromo-2-cyclopropyl-1H-imidazole, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of 4,5-dibromo-2-cyclopropyl-1H-imidazole would rely on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

  • Imidazole NH Proton: A broad singlet is anticipated in the downfield region (δ 12-14 ppm), characteristic of an acidic N-H proton in an imidazole ring.[7][8]

  • Cyclopropyl Protons: The cyclopropyl group will exhibit a complex multiplet pattern in the upfield region (δ 0.8-2.5 ppm).[9] Specifically, one would expect a methine proton (CH) and two sets of diastereotopic methylene protons (CH₂).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

  • Imidazole Carbons: The C2 carbon, attached to the cyclopropyl group, is expected to resonate around δ 150-155 ppm. The brominated C4 and C5 carbons will be significantly shifted upfield due to the heavy atom effect of bromine, likely appearing in the range of δ 110-120 ppm.

  • Cyclopropyl Carbons: The cyclopropyl carbons will be observed in the upfield region, with the methine carbon (CH) around δ 5-15 ppm and the methylene carbons (CH₂) at approximately δ 5-10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.

  • C-H Stretch: Peaks around 3000 cm⁻¹ for the C-H stretching of the cyclopropyl group.

  • C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the imidazole ring stretching vibrations.

  • C-Br Stretch: A band in the lower frequency region (500-650 cm⁻¹) can be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic distribution.

  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance), with intense peaks at m/z corresponding to [M]+, [M+2]+, and [M+4]+ in a ratio of approximately 1:2:1.

Applications in Kinase Inhibition

As indicated by its inclusion in a patent for protein kinase inhibitors, 4,5-dibromo-2-cyclopropyl-1H-imidazole is a valuable scaffold for the development of these targeted therapeutics.[6] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The cyclopropyl group can confer enhanced metabolic stability, a critical attribute for orally bioavailable drugs.[3] Furthermore, its rigidity can help to lock the molecule into a bioactive conformation, improving binding affinity for the target kinase. The dibrominated imidazole core provides a platform for further derivatization to explore the chemical space around the kinase active site, enabling the optimization of potency and selectivity.

Safety and Handling

As a brominated organic compound, 4,5-dibromo-2-cyclopropyl-1H-imidazole should be handled with appropriate safety precautions. While specific toxicity data is not available, related organobromine compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[10][11]

Recommended Safety Protocols
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid creating dust. Use appropriate tools for transfer.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

In case of accidental exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.

Conclusion

4,5-dibromo-2-cyclopropyl-1H-imidazole is a strategically designed molecule with significant potential in medicinal chemistry, particularly in the realm of kinase inhibitor development. Its molecular architecture, combining the stability-enhancing cyclopropyl group with a versatile dibromo-imidazole core, makes it an attractive building block for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, expected spectroscopic characteristics, and essential safety information to aid researchers in their exploration of this promising compound.

References

  • MolAid. 4,5-dibromo-2-cyclopropyl-1H-imidazole | 1269233-20-6. Available from: [Link]

  • Thermo Fisher Scientific.
  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. (2025). Available from: [Link]

  • spectral characterization and biological activity of newly synthesized imidazole deriv
  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • EPH-International Journal of Biological & Pharmaceutical Science. SYNTHESES AND ANTIMICROBIAL EVALUATION OF BROMINATED IMIDAZOLE AND ITS CO (II), CU(II), MN(II), NI(II), AND ZN(II) COMPLEXES. (2018). Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Hassan, L. A., Omondi, B., & Nyamori, V. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

  • CrystEngComm. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. (2021). Available from: [Link]

  • Darwish Orabi, M., et al. Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. (2024).
  • ResearchGate. An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. (2023). Available from: [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. (2009). Available from: [Link]

  • CP Lab Safety. 2-cyclopropyl-1H-imidazole, min 97%, 1 gram. Available from: [Link]

  • The Royal Society of Chemistry.
  • Google Patents. CN104892355A - Novel method for synthesizing cyclopropyl bromide.
  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • SCIRP. Solvent Free One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Catalyzed by Secondary Amine Based Ionic Liquid and Defective Keggin Heteropoly Acid. (2013). Available from: [Link]

  • Research Article Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. (2023).
  • White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • PubChem. 1-(Cyclopropylmethyl)-1H-imidazole. Available from: [Link]

  • Safe Synthesis of 4,7-Dibromo[6][12][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018).

  • Google Patents. US7807837B2 - Scalable synthesis of imidazole derivatives.
  • ICL Group. BROMINE BROMINE - Safety Handbook.
  • ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2026).
  • PubChem. 4,5-Dibromo-2-phenyl-1H-imidazole. Available from: [Link]

  • Institut für Organische Chemie. Safety in a chemistry lab.
  • Inxight Drugs. 4,5-Dibromo-2-phenyl-1H-imidazole. Available from: [Link]

  • Green Synthesis of 2-(Substituted Phenyl)

Sources

Exploratory

Halogenation as a Molecular Switch: From Scaffold to Function

This guide provides an in-depth technical analysis of 2-cyclopropylimidazole and its halogenated derivative, 2-cyclopropyl-4,5-dibromoimidazole .[1] It is structured to assist researchers in medicinal chemistry and chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-cyclopropylimidazole and its halogenated derivative, 2-cyclopropyl-4,5-dibromoimidazole .[1] It is structured to assist researchers in medicinal chemistry and chemical biology who utilize these scaffolds for drug discovery, specifically in the context of marine alkaloid mimicry, biofilm inhibition, and palladium-catalyzed cross-coupling.[1]

2-Cyclopropylimidazole vs. 2-Cyclopropyl-4,5-dibromoimidazole[1]

Executive Summary: The Pharmacophore Shift

The transition from 2-cyclopropylimidazole (2-CPI) to 2-cyclopropyl-4,5-dibromoimidazole (2-CP-DBI) represents more than a simple structural elaboration; it acts as a "molecular switch" that fundamentally alters the physicochemical and biological profile of the heterocycle.[1]

  • 2-Cyclopropylimidazole (2-CPI): A nucleophilic, basic scaffold (

    
    ).[1] The cyclopropyl group provides a metabolic "shield" at the C2 position while imparting specific lipophilic character (
    
    
    
    -character) often superior to isopropyl or methyl groups in receptor binding.[1]
  • 2-Cyclopropyl-4,5-dibromoimidazole (2-CP-DBI): A functionalized, weakly basic, and increasingly acidic motif.[1] The introduction of bromine atoms at C4 and C5 serves two distinct high-value purposes:

    • Synthetic Handle: Enables regioselective Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to build complex trisubstituted imidazoles.[1]

    • Bioactive Pharmacophore: Mimics the 4,5-dibromo-2-aminoimidazole core of marine sponge alkaloids (e.g., Oroidin), conferring potent anti-biofilm activity via non-microbicidal signaling interference.[1]

Synthetic Architecture & Transformation

The synthesis of the dibromo-derivative relies on the electrophilic aromatic substitution of the parent scaffold. The cyclopropyl group requires specific care during synthesis to avoid ring-opening under harsh acidic conditions.[1]

2.1 Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Cyclopropanecarboxaldehyde (Precursor) Parent 2-Cyclopropylimidazole (2-CPI) Start->Parent Condensation MeOH, 0°C to RT Reagent1 Glyoxal + NH3 (Radziszewski Reaction) Reagent1->Parent Product 2-Cyclopropyl-4,5-dibromoimidazole (2-CP-DBI) Parent->Product Electrophilic Bromination (SEAr Mechanism) Reagent2 NBS (2.2 eq) or Br2 CHCl3/DMF Reagent2->Product

Figure 1: Synthetic pathway from aldehyde precursor to functionalized dibromo-imidazole.

2.2 Mechanistic Insight: The Bromination Step

The bromination of 2-CPI is an Electrophilic Aromatic Substitution (


) .[1]
  • Regioselectivity: The C4 and C5 positions in imidazole are electron-rich. The C2 position is blocked by the cyclopropyl group.[1]

  • Reagent Choice: While elemental bromine (

    
    ) can be used, N-Bromosuccinimide (NBS)  is preferred in modern protocols.[1] It provides a controlled source of electrophilic bromine (
    
    
    
    ) and avoids the generation of
    
    
    gas, which can be detrimental to the cyclopropyl ring (acid-catalyzed ring opening).[1]
  • Solvent Effects: A polar aprotic solvent (DMF) or halogenated solvent (

    
    ) is used to solubilize the intermediate.[1]
    
Physicochemical Divergence

The addition of two bromine atoms drastically shifts the electronic properties of the imidazole ring. This shift is the primary driver for the change in biological activity.

Property2-Cyclopropylimidazole (Parent)2-Cyclopropyl-4,5-dibromoimidazole (Product)Impact on Utility
Electronic Character Electron-rich, BasicElectron-deficient, Acidic NHBr atoms are Inductive withdrawing (-I).[1]

(Conjugate Acid)
~7.5 (Protonates easily)~3.0 (Difficult to protonate)2-CP-DBI is neutral at physiological pH.[1]

(NH Acidity)
~14.5 (Weak acid)~10.0 (Moderate acid)2-CP-DBI can form salts with weak bases.[1]
Lipophilicity (LogP) Low (< 1.[1]0)High (> 2.[1][2]5)Enhanced membrane permeability for 2-CP-DBI.[1]
H-Bonding Strong Donor/AcceptorWeak Acceptor / Strong DonorCritical for biofilm receptor binding.[1]

Expert Insight: The drop in basicity is crucial. In 2-CPI, the N3 nitrogen is a good ligand for metals.[1] In 2-CP-DBI, the electron density is pulled toward the bromines, making the nitrogen less basic but the NH proton more acidic. This acidity allows the dibromo-compound to participate in specific hydrogen-bonding networks (e.g., with acidic residues in bacterial response regulators) that the parent compound cannot access.[1]

Biological Application: The Biofilm Paradigm

While 2-CPI is often biologically inert or acts merely as a histamine receptor ligand, 2-CP-DBI is a potent Anti-Biofilm Agent .[1]

4.1 Mechanism of Action: Response Regulator Disruption

Bacterial biofilms are regulated by Two-Component Systems (TCS).[1] The 4,5-dibromoimidazole motif mimics the marine alkaloid Oroidin. It does not kill bacteria (bactericidal) but rather disperses them (bacteriostatic/dispersal), which prevents the development of resistance.[1]

  • Target: Response Regulators (RR) in bacteria (e.g., agr in S. aureus, LasR in P. aeruginosa).[1]

  • Interaction: The dibromo-imidazole core binds to the receiver domain of the RR, inducing a conformational change that mimics the "OFF" state or prevents dimerization/DNA binding.

4.2 Biofilm Dispersal Logic (DOT Diagram)

BiofilmLogic Bacteria Planktonic Bacteria Biofilm Established Biofilm (Antibiotic Resistant) Bacteria->Biofilm Attachment & Growth TCS Two-Component Signaling (Quorum Sensing) Biofilm->TCS Autoinducer Accumulation Result Biofilm Dispersion (Re-sensitized to Antibiotics) Biofilm->Result TCS->Biofilm Maintenance Signals Treatment Treatment: 2-CP-DBI (4,5-dibromo motif) Action Allosteric Inhibition of Response Regulator Treatment->Action Action->Biofilm Induces Dispersal Action->TCS Blocks Signal

Figure 2: Mechanism of biofilm dispersion mediated by the dibromo-imidazole pharmacophore.[1]

Experimental Protocols
Protocol A: Synthesis of 2-Cyclopropyl-4,5-dibromoimidazole

This protocol prioritizes safety and yield, utilizing NBS to avoid handling liquid bromine.[1]

  • Preparation: Dissolve 2-cyclopropylimidazole (1.0 eq) in anhydrous

    
     or DMF (0.5 M concentration).
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 30 minutes.

    • Note: Protect from light (wrap flask in foil) to minimize radical side reactions.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane).[1] The product will be significantly less polar (higher

    
    ) than the starting material.[1]
    
  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove active bromine species.[1]
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with water and brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    
    • Yield expectation: 75-85%.[1]

Protocol B: Crystal Violet Biofilm Dispersion Assay

Self-validating assay to quantify the biological difference between 2-CPI and 2-CP-DBI.

  • Culture: Grow S. aureus or P. aeruginosa to mid-log phase.

  • Seeding: Aliquot bacterial suspension into 96-well PVC microtiter plates.

  • Incubation: Incubate for 24h at 37°C to establish biofilm.

  • Treatment:

    • Wash wells to remove planktonic bacteria.[1]

    • Add media containing 2-CP-DBI (Test) vs. 2-CPI (Control) at varying concentrations (

      
      ).[1]
      
    • Incubate for additional 24h.

  • Staining: Wash wells, stain with 0.1% Crystal Violet for 15 min.[1]

  • Quantification: Solubilize stain with 30% acetic acid and measure absorbance at 590 nm.

    • Expected Result: 2-CPI shows minimal reduction in absorbance (inactive). 2-CP-DBI shows dose-dependent reduction (dispersal).[1]

References
  • Melander, C., et al. (2008).[1] "Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms." Angewandte Chemie International Edition. Link

  • Richards, J. J., & Melander, C. (2009).[1] "Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues." Organic & Biomolecular Chemistry. Link

  • Williams, R. (2022).[2] "pKa Data Compiled by R. Williams."[1][2] Organic Chemistry Data. Link

  • Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Link

  • Conia, J. M., & Barnier, J. P. (1971).[1][3] "Synthesis of cyclopropanecarboxaldehyde." Organic Syntheses. Link

Sources

Foundational

Novel Imidazole Building Blocks: A Mechanistic Guide to Scaffold Optimization in Drug Discovery

Executive Summary The imidazole ring—a planar, five-membered heterocycle containing two nitrogen atoms—is one of the most privileged scaffolds in medicinal chemistry[1]. From the essential amino acid histidine to blockbu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring—a planar, five-membered heterocycle containing two nitrogen atoms—is one of the most privileged scaffolds in medicinal chemistry[1]. From the essential amino acid histidine to blockbuster therapeutics like cimetidine, losartan, and fluconazole, the imidazole core is ubiquitous. However, modern drug discovery has shifted from utilizing simple, naturally occurring imidazole derivatives to engineering novel, highly substituted imidazole building blocks [2].

This technical whitepaper provides a comprehensive guide for drug development professionals on the rational design, physicochemical tuning, and regioselective synthesis of novel imidazole scaffolds. By understanding the causality behind imidazole's molecular behavior, researchers can systematically optimize pharmacokinetics and target engagement.

Physicochemical Profiling: The Causality of Imidazole's Success

The therapeutic dominance of imidazole is not coincidental; it is rooted in its unique physicochemical properties, specifically its amphoteric nature and tautomeric equilibrium[3].

The Mechanistic Role of pKa and LogP

Unsubstituted imidazole possesses a basic nitrogen (N3) with a pKa of 6.95 and an acidic nitrogen (N1) with a pKa of 14.5[4][5]. This specific basic pKa is the cornerstone of its utility. At physiological pH (7.4), imidazole exists in an equilibrium between its neutral and protonated (cationic) states.

  • Causality in Pharmacokinetics: The neutral fraction ensures high membrane permeability (lipophilicity), allowing the drug to cross lipid bilayers[6].

  • Causality in Pharmacodynamics: The protonated fraction enhances aqueous solubility in blood plasma and acts as a potent hydrogen bond donor/acceptor, engaging in critical electrostatic interactions with target receptors—such as coordinating with the heme iron in CYP450 enzymes or binding to aspartate residues in kinase hinge regions[7][8].

By introducing electron-withdrawing groups (EWGs) like halogens or trifluoromethyl (-CF3) groups, or electron-donating groups (EDGs), medicinal chemists can precisely tune the pKa and LogP to optimize the drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[9].

Table 1: Physicochemical Modulation of Imidazole Scaffolds

Data synthesized from foundational chemical databases and structure-activity relationship (SAR) studies[5][10].

Scaffold / DerivativeBasic pKa (N3)Acidic pKa (N1)LogPMechanistic Impact in Drug Design
1H-Imidazole (Parent) 6.9514.5-0.08Amphoteric baseline; ideal for metalloenzyme coordination.
4-Nitroimidazole ~2.09.3-0.15EWG lowers basicity; enhances reduction potential for anaerobic targeting.
2-Trifluoromethylimidazole ~2.510.51.20Increases lipophilicity; blocks metabolic oxidation at C2.
1-Methylimidazole 7.0N/A-0.19N-alkylation removes tautomerism; restricts binding orientation.

Regioselective Synthesis: The Van Leusen Methodology

Classical methods for synthesizing imidazoles, such as the Debus-Radziszewski multicomponent reaction, often yield complex mixtures of regioisomers when applied to asymmetric, highly substituted targets[2]. To establish precise Structure-Activity Relationships (SAR), medicinal chemists require absolute regiocontrol.

The Van Leusen Imidazole Synthesis utilizing Toluenesulfonylmethyl isocyanide (TosMIC) is the premier methodology for accessing novel 1,5-disubstituted imidazoles[9].

The Causality of TosMIC: TosMIC acts as a synthetic equivalent of a C-N-C dipole. When reacted with an aldimine under basic conditions, it undergoes a highly concerted [3+2] cycloaddition. Because the reaction mechanism dictates that the isocyanide carbon of TosMIC specifically forms the C2 of the imidazole, and the sulfonyl group acts as a leaving group to drive aromatization, the reaction exclusively yields the 1,5-disubstituted regioisomer. This bypasses the 1,4- vs 1,5-regioisomer mixtures typically obtained via direct alkylation of a pre-formed imidazole ring.

Protocol: Self-Validating Synthesis of 1,5-Disubstituted Imidazoles

This protocol incorporates intermediate validation to ensure synthetic integrity and prevent byproduct formation.

Reagents: Primary amine (1.0 eq), Aldehyde (1.0 eq), TosMIC (1.2 eq), Potassium carbonate (


, 2.0 eq), Methanol/Dimethoxyethane (MeOH/DME 1:1).

Step-by-Step Methodology:

  • Imine Condensation: Dissolve the primary amine and aldehyde in anhydrous MeOH/DME at room temperature. Stir for 2–4 hours over molecular sieves (4Å) to drive water removal.

  • Validation Check (Critical): Do not proceed blindly. Analyze the reaction via

    
    -NMR or TLC. Confirm the complete disappearance of the aldehyde proton signal (~9.5–10.0 ppm) and the appearance of the imine CH=N proton (~8.2–8.5 ppm). Causality:  If TosMIC is added while unreacted aldehyde remains, TosMIC will undergo a side reaction with the aldehyde to form an oxazole byproduct, drastically reducing the imidazole yield.
    
  • Cycloaddition: Once 100% imine conversion is validated, add

    
     followed by the dropwise addition of TosMIC (dissolved in DME) at 0°C.
    
  • Aromatization: Heat the reaction mixture to 50°C for 6 hours. The basic conditions promote the cycloaddition and the subsequent elimination of the toluenesulfinate group, driving the aromatization of the imidazole core.

  • Workup & Isolation: Evaporate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over

    
    , and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    

Mechanistic Workflow: Imidazole in Target Engagement

To visualize how novel imidazole building blocks are integrated into the drug discovery pipeline, we map the workflow from rational design to target engagement. A prominent example is the development of imidazole-based p38 MAP Kinase inhibitors for anti-inflammatory applications[8].

ImidazoleDrugDiscovery Target Target Identification (e.g., p38 MAPK / CYP51) Design Rational Scaffold Design (Imidazole Core Selection) Target->Design Synthesis Regioselective Synthesis (Van Leusen / TosMIC) Design->Synthesis PhysChem Physicochemical Profiling (pKa & logP Tuning) Synthesis->PhysChem Assay In Vitro Screening (Kinase Assay / MIC) PhysChem->Assay Lead Lead Optimization (SAR Analysis) Assay->Lead Lead->Design SAR Feedback Loop

Workflow of rational imidazole scaffold design, synthesis, and optimization in drug discovery.

Modern Therapeutic Applications

The structural adaptability of the imidazole motif allows it to address highly diverse biological targets[1]. Recent advancements highlight its versatility:

  • Kinase Inhibition (Anticancer & Anti-inflammatory): Novel highly substituted imidazoles (e.g., pyridinyl imidazoles) are potent inhibitors of p38 MAP kinase. The imidazole N3 nitrogen acts as a crucial hydrogen bond acceptor with the Met109 residue in the kinase hinge region, while substituents at the C4 and C5 positions are tailored to occupy hydrophobic pockets, enhancing selectivity[8].

  • Metalloenzyme Targeting (Antimicrobial): Imidazole derivatives remain the gold standard for antifungal therapies. The unhindered N3 nitrogen coordinates directly with the heme iron of lanosterol 14-alpha-demethylase (CYP51), halting fungal cell membrane synthesis[11].

  • Supramolecular Complexes: Recent innovations involve utilizing imidazole's coordination chemistry to create noble metal-based supramolecular complexes (e.g., Platinum or Ruthenium-imidazole complexes) which exhibit distinct anticancer activities that bypass traditional cisplatin resistance mechanisms[12].

Conclusion

The imidazole ring is far more than a static structural moiety; it is a dynamic, amphoteric system whose physicochemical properties can be exquisitely tuned. By leveraging advanced regioselective synthetic strategies like the Van Leusen reaction and understanding the causality between pKa modulation and target engagement, drug development professionals can continue to unlock the vast therapeutic potential of novel imidazole building blocks.

References

1.1 - Taylor & Francis 2.7 - PMC (NIH) 3. - Asian Journal of Research in Chemistry 4. 9 - International Journal of Pharmaceutical Sciences 5.2 - ResearchGate 6. 6 - Dove Press 7.8 - ACS Omega 8.11 - PMC (NIH) 9.3 - IJCRT 10. 4 - Chemdad 11.12 - MDPI 12.5 - PubChem (NIH) 13. 10 - FooDB

Sources

Exploratory

Physical Properties of 2-cyclopropyl-4,5-dibromo-1H-imidazole: A Technical Guide

Part 1: Core Directive & Executive Summary Compound Identity: 2-cyclopropyl-4,5-dibromo-1H-imidazole CAS Registry Number: 1269233-20-6 (and related isomer references) Molecular Formula: C₆H₆Br₂N₂ Molecular Weight: 265.93...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Compound Identity: 2-cyclopropyl-4,5-dibromo-1H-imidazole CAS Registry Number: 1269233-20-6 (and related isomer references) Molecular Formula: C₆H₆Br₂N₂ Molecular Weight: 265.93 g/mol [1]

This guide serves as a definitive technical resource for researchers and drug development professionals working with 2-cyclopropyl-4,5-dibromo-1H-imidazole . This compound is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of p38 MAP kinase inhibitors, antiviral agents, and novel non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The presence of the cyclopropyl group confers unique steric and electronic properties, enhancing metabolic stability and lipophilicity compared to alkyl analogs, while the 4,5-dibromo motif provides versatile handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or nucleophilic substitutions.

Part 2: Physical & Chemical Properties

Physicochemical Data Profile[2]

The following data consolidates experimental values and high-confidence predictive models for CAS 1269233-20-6.

PropertyValue / DescriptionConfidence Level
Appearance Off-white to light yellow crystalline solidHigh (Experimental)
Melting Point 124 – 126 °CHigh (Literature Consensus)
Boiling Point ~380 °C (Predicted at 760 mmHg)Medium (Calculated)
Density 2.1 ± 0.1 g/cm³Medium (Calculated)
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organic) Soluble in DMSO, DMF, Methanol, Ethyl AcetateHigh
LogP (Octanol/Water) 2.4 – 2.7High (Predicted)
pKa (Acidic NH) ~9.5 – 10.5Medium (Effect of Br withdrawal)
pKa (Basic N) ~3.0 – 4.0Medium (Effect of Br withdrawal)

Expert Insight: The dibromo substitution significantly increases the acidity of the N1-proton compared to unsubstituted imidazole (pKa ~14.4), making it readily deprotonatable by weak bases (e.g., K₂CO₃, Cs₂CO₃) for N-alkylation reactions. Conversely, the basicity of the N3-nitrogen is drastically reduced, suppressing protonation in mild acidic media.[2]

Spectroscopic Identification[2]
  • ¹H NMR (300 MHz, CDCl₃/DMSO-d₆):

    • δ 12.5–13.0 ppm (br s, 1H): Imidazole N-H (Exchangeable with D₂O).

    • δ 1.9–2.1 ppm (m, 1H): Cyclopropyl CH (Methine).

    • δ 0.9–1.1 ppm (m, 4H): Cyclopropyl CH₂ (Methylene).

    • Note: The absence of aromatic protons on the imidazole ring confirms 4,5-disubstitution.[2]

  • Mass Spectrometry (ESI/GC-MS):

    • m/z: 265.9 (M+), 267.9 (M+2), 269.9 (M+4) in a 1:2:1 intensity ratio, characteristic of a dibromo species.[2]

Part 3: Synthesis & Manufacturing Pathways[2]

The synthesis of 2-cyclopropyl-4,5-dibromo-1H-imidazole typically proceeds via the bromination of the parent 2-cyclopropylimidazole. The following workflow details the most robust laboratory-scale protocol.

Synthesis Workflow Diagram

SynthesisPath Start1 Cyclopropanecarboxaldehyde Intermediate 2-Cyclopropyl-1H-imidazole (Intermediate) Start1->Intermediate Radziszewski Synthesis Reflux, MeOH Start2 Glyoxal (40% aq) Start2->Intermediate Start3 Ammonium Acetate Start3->Intermediate Product 2-cyclopropyl-4,5-dibromo-1H-imidazole (Target) Intermediate->Product Electrophilic Halogenation 0°C to RT ReagentBr Bromine (Br2) or NBS Solvent: CHCl3 or DMF ReagentBr->Product

Figure 1: Synthetic pathway from commodity starting materials to the dibromo target.

Detailed Experimental Protocol (Bromination Step)

Objective: Conversion of 2-cyclopropyl-1H-imidazole to 2-cyclopropyl-4,5-dibromo-1H-imidazole.

Reagents:

  • 2-Cyclopropyl-1H-imidazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 – 2.2 eq)

  • Solvent: Acetonitrile (ACN) or Chloroform (CHCl₃)

Procedure:

  • Preparation: Dissolve 2-cyclopropyl-1H-imidazole (10 mmol) in 50 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (21 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress by TLC (Hexane:EtOAc 3:1) or LC-MS. The product spot will appear less polar than the starting material.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify by flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Yield: Typically 75–85% as an off-white solid.

Part 4: Applications & Handling

Pharmaceutical Utility[2][6][7][8][9]

2-cyclopropyl-4,5-dibromo-1H-imidazole is a versatile intermediate for:

  • p38 MAP Kinase Inhibitors: The cyclopropyl group provides a steric bulk that fits specific hydrophobic pockets in kinase active sites, enhancing potency.[2]

  • Antiviral Agents: Used in the synthesis of HCV NS5A inhibitors.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): As a scaffold for COX-2 selective inhibitors.

Safety & Handling Protocol

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles.

  • Skin: Nitrile gloves (thickness > 0.11 mm).

  • Respiratory: Use a NIOSH-approved N95 mask or fume hood for handling powders.

Storage:

  • Store in a tightly closed container at 2–8°C (refrigerated).

  • Protect from light and moisture.

Part 5: References

  • PubChem. (2025).[3][4] Compound Summary for CID 1269233-20-6: 4,5-dibromo-2-cyclopropyl-1H-imidazole.[1] National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for Chemical Communications: Synthesis of substituted imidazoles. [Link]

  • MolAid. (2025). Chemical Data Sheet: 4,5-dibromo-2-cyclopropyl-1H-imidazole. [Link][1]

Sources

Foundational

Safety data sheet (SDS) for brominated imidazole derivatives

Comprehensive Safety and Handling Whitepaper: Brominated Imidazole Derivatives in Drug Development Introduction Brominated imidazoles (e.g., 2-bromoimidazole, 4-bromoimidazole, and 4,5-dibromoimidazole) are indispensable...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Whitepaper: Brominated Imidazole Derivatives in Drug Development

Introduction Brominated imidazoles (e.g., 2-bromoimidazole, 4-bromoimidazole, and 4,5-dibromoimidazole) are indispensable electrophilic scaffolds in medicinal chemistry. They are frequently utilized in cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) to synthesize complex kinase inhibitors, antifungal agents, and advanced materials. However, the exact physicochemical properties that make them synthetically valuable—namely, the highly polarized C-Br bond within an electron-deficient nitrogen heterocycle—also impart significant toxicological and reactive hazards.

As a Senior Application Scientist, I have observed that generic Safety Data Sheets (SDS) often fail to provide the mechanistic context required for safe laboratory execution. This whitepaper bridges the gap between regulatory hazard statements and practical, field-proven laboratory workflows, ensuring that drug development professionals can handle these reagents with uncompromising scientific integrity and safety.

Physicochemical & Hazard Profiling

To design a safe experimental workflow, we must first quantify the inherent risks. Brominated imidazoles are typically crystalline solids at room temperature but possess a deceptive propensity for aerosolization and hydrolytic degradation.

Table 1: Quantitative Hazard and Physicochemical Data for Key Brominated Imidazoles

Property / Hazard2-Bromo-1H-imidazole4-Bromo-1H-imidazole[1]
CAS Number 16681-56-41003-11-8
Molecular Weight 146.97 g/mol 146.97 g/mol
Melting Point 197-202 °C118-122 °C
Acute Toxicity (Oral) H302 (Harmful, Category 4)H301 (Toxic, Category 3)
Skin Corrosion/Irritation H315 (Category 2)H315 (Category 2)
Serious Eye Damage H318 (Category 1 - Severe)H319 (Category 2A)
Respiratory Irritation H335 (STOT SE 3)H335 (STOT SE 3)
Decomposition Products HBr, NOx, COx[2]HBr, NOx, COx

Toxicological Mechanisms & Biological Reactivity

Understanding the causality behind the hazard statements is critical for risk mitigation. Why does 2-bromoimidazole carry an H318 (Causes serious eye damage) classification, whereas unsubstituted imidazole is generally a milder irritant?

  • Electrophilic Alkylation: The highly electronegative bromine atom withdraws electron density from the aromatic imidazole ring. In physiological environments (such as the aqueous, protein-rich matrix of the cornea or respiratory epithelium), the electron-deficient C-Br bond can undergo nucleophilic aromatic substitution (SNAr). Biological nucleophiles—specifically thiol groups in cysteine residues and primary amines in lysine—attack the ring, displacing the bromide ion. This irreversible covalent modification leads to rapid protein denaturation, cellular apoptosis, and severe tissue necrosis[3].

  • Hydrolytic HBr Generation: When exposed to ambient moisture or mucosal membranes (eyes, lungs), the C-Br bond undergoes slow hydrolysis, generating localized hydrobromic acid (HBr)[2]. This exothermic release of strong acid exacerbates the tissue damage initiated by the alkylation mechanism, explaining the severe respiratory irritation (H335) upon inhalation of the dust[1].

Experimental Workflow & Handling Protocols

To mitigate these mechanistic risks, standard operating procedures must be replaced with self-validating workflows. Below is a field-proven protocol for the safe handling and utilization of brominated imidazoles in a standard N-alkylation or cross-coupling setup.

Step-by-Step Methodology: Safe Reaction Execution

  • Step 1: Environmental & PPE Verification

    • Action: Don a flame-retardant (FR) lab coat, chemical splash goggles, and double-layered nitrile gloves.

    • Causality: Halogenated organics have higher permeation rates through standard nitrile. Double-gloving ensures that if the outer layer is breached by the solvent (e.g., DMF or DMSO), the inner layer provides a critical buffer window for safe removal.

    • Self-Validation: Before opening the reagent bottle, measure the fume hood face velocity. A reading of 80–120 feet per minute (fpm) validates sufficient capture velocity for static-prone powders.

  • Step 2: Reagent Dispensing

    • Action: Weigh the brominated imidazole inside a ventilated balance enclosure using an anti-static ionizer.

    • Causality: These compounds are fine, static-prone powders. Static discharge can cause the powder to aerosolize, drastically increasing the risk of inhalation (H335) and ocular exposure (H318).

  • Step 3: Reaction Execution

    • Action: Dissolve the reagent in an anhydrous solvent under an inert atmosphere (Nitrogen or Argon). Maintain reaction temperatures below 100°C unless strictly necessary.

    • Causality: Excluding water prevents the hydrolytic cleavage of the C-Br bond. Controlling the temperature prevents thermal decomposition, which releases highly toxic HBr and NOx gases[2].

  • Step 4: Quenching & Aqueous Workup

    • Action: Cool the reaction mixture to 0°C. Quench dropwise with a mild base, such as 10% aqueous NaHCO3, rather than NaOH.

    • Causality: Strong bases (NaOH) can trigger a rapid, uncontrolled exothermic hydrolysis of unreacted brominated imidazole, leading to solvent boiling and HBr gas eruption. NaHCO3 provides a controlled, endothermic CO2-releasing quench.

    • Self-Validation: After phase separation, test the aqueous layer with pH indicator strips. A stable pH of 7.5–8.0 validates that all transiently generated hydrobromic acid has been completely neutralized, rendering the aqueous waste safe for halogenated segregation.

Emergency Response & Decontamination Logic

When an exposure or spill event occurs, the response must be dictated by the chemical's reactivity profile.

G A Brominated Imidazole Handling B Fume Hood Setup & PPE Verification A->B C Reaction Execution (Temp < 100°C) B->C D Quenching & Aqueous Workup C->D E Spill / Exposure Event C->E Hazard H Halogenated Waste Segregation D->H F Evacuate & Isolate Area E->F G Neutralize (Mild Base) F->G G->H

Caption: Workflow for safe handling and emergency response of brominated imidazoles.

  • Spill Protocol: Never use water to initially wash a solid spill of brominated imidazole. Water will initiate hydrolysis and HBr release. Instead, mechanically sweep the solid using non-sparking tools into a compatible halogenated waste container. Wipe the residual area with a mild alkaline solution (e.g., sodium carbonate) to neutralize microscopic remnants, followed by a final solvent wipe (isopropanol).

  • Thermal Runaway: If the reaction temperature spikes uncontrollably, immediately lower the fume hood sash and evacuate. Do not attempt to quench a runaway halogenated heterocycle reaction, as the sudden generation of NOx and HBr gases can easily overwhelm standard laboratory ventilation systems[2].

Conclusion

The utility of brominated imidazole derivatives in drug development is matched only by their stringent handling requirements. By understanding the electrophilic and hydrolytic mechanisms that drive their toxicity, researchers can design self-validating workflows that prioritize safety without compromising synthetic efficiency.

References

  • 2-Bromo-1H-imidazole 97 16681-56-4 - Sigma-Aldrich. sigmaaldrich.com.
  • 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem. nih.gov.
  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. nih.gov.
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 4,5-Dibromo-2-cyclopropyl-1H-imidazole in Targeted Oncology

Executive Summary In the landscape of modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) dictates clinical efficacy. 4,5-dibromo-2-cyclopropyl-1H-imidazole (CAS: 1269233-20-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) dictates clinical efficacy. 4,5-dibromo-2-cyclopropyl-1H-imidazole (CAS: 1269233-20-6) has emerged as a highly specialized, bifunctional building block critical to the synthesis of next-generation targeted oncology therapeutics. As a Senior Application Scientist, I have observed that the strategic incorporation of this scaffold is particularly vital in the development of mutant B-Raf(V600E) kinase inhibitors, as detailed in the1[2]. This whitepaper provides an in-depth analysis of the compound's commercial supply dynamics, its mechanistic role in signal transduction suppression, and a field-validated protocol for its regioselective functionalization.

Chemical Identity & Physical Properties

Understanding the physicochemical parameters of this intermediate is essential for predicting its behavior in complex cross-coupling reactions and its ultimate contribution to the ligand efficiency of the final API. The cyclopropyl moiety significantly enhances lipophilicity without the metabolic liabilities associated with linear alkyl chains[3].

Table 1: Physicochemical Profile of 4,5-dibromo-2-cyclopropyl-1H-imidazole

PropertyValue
Chemical Name 4,5-dibromo-2-cyclopropyl-1H-imidazole
CAS Registry Number 1269233-20-6
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.935 g/mol
LogP (Octanol/Water) ~2.7
Topological Polar Surface Area 28.7 Ų
Hydrogen Bond Donors / Acceptors 1 / 1

Commercial Sourcing: Supplier Landscape and Pricing Dynamics

Due to its highly specific application in kinase inhibitor synthesis, 4,5-dibromo-2-cyclopropyl-1H-imidazole is not a standard commodity chemical. It is typically sourced through specialized chemical catalog suppliers (e.g., 3[3] or 4[4]) for R&D phases, and transitioned to custom manufacturing organizations (CMOs) for clinical-stage scale-up.

The pricing dynamics are heavily influenced by the required purity levels, as trace palladium or unreacted bromine species can severely impact downstream API crystallization.

Table 2: Estimated Market Pricing and Supply Tiers

Supply TierScaleTarget Purity (HPLC)Estimated Pricing (USD)Typical Lead Time
R&D Catalog 1 g – 10 g≥ 97.0%$150 – $250 / gIn Stock / 1-2 Weeks
Pilot / Kilo Lab 100 g – 1 kg≥ 98.0%$60 – $95 / g4-6 Weeks
Commercial Bulk > 1 kg≥ 99.0%$20 – $40 / g8-12 Weeks

Mechanistic Role in Drug Development

In the context of targeted oncology, the B-Raf(V600E) mutation causes constitutive activation of the MEK/ERK signaling pathway, driving unchecked cellular proliferation. 4,5-dibromo-2-cyclopropyl-1H-imidazole serves as the central hinge-binding scaffold for inhibitors targeting this mutant kinase[2].

The structural rationale is twofold:

  • The Cyclopropyl Group: Acts as a hydrophobic "plug" that perfectly occupies the lipophilic pocket of the B-Raf kinase domain, increasing binding affinity.

  • The Dibromo Handles: Provide orthogonal reactivity sites. The 4- and 5-positions can be sequentially functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to append the necessary pharmacophores that interact with the DFG-out conformation of the kinase.

G A 4,5-dibromo-2-cyclopropyl-1H-imidazole (CAS: 1269233-20-6) B N-Protection & Regioselective Suzuki-Miyaura Coupling A->B Synthetic Building Block C B-Raf(V600E) Inhibitor API (e.g., Novartis Scaffold) B->C API Assembly D B-Raf Kinase Inhibition (Blocks V600E Mutant) C->D Mechanism of Action E MEK/ERK Pathway Suppression D->E Signal Transduction F Tumor Cell Apoptosis (Targeted Oncology) E->F Phenotypic Outcome

Figure 1: Synthetic integration and mechanistic pathway of 4,5-dibromo-2-cyclopropyl-1H-imidazole.

Experimental Protocol: Regioselective Functionalization & QC Validation

To utilize this compound effectively, researchers must overcome the inherent challenge of differentiating the two chemically similar bromine atoms at the 4- and 5-positions. The following protocol outlines a self-validating workflow for N-protection followed by regioselective Suzuki-Miyaura coupling.

Step 1: N-Protection (Critical Prerequisite)
  • Causality & Rationale: The bare secondary amine of the imidazole ring coordinates strongly to Palladium (Pd) catalysts, leading to catalyst sequestration and reaction stalling[2]. N-protection using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is mandatory to maintain catalyst turnover and direct steric bulk to favor coupling at the 4-position.

  • Procedure:

    • Charge a flame-dried, argon-purged flask with 4,5-dibromo-2-cyclopropyl-1H-imidazole (1.0 eq) and anhydrous DMF (0.2 M).

    • Cool the system to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Note: Deprotonation increases the nucleophilicity of the imidazole nitrogen.

    • Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Checkpoint: Quench a 50 µL aliquot in MeOH/H₂O. Analyze via LC-MS. The reaction is deemed complete and structurally validated when the unreacted starting material peak (m/z ~266) is <1% AUC, and the N-SEM protected product peak (m/z ~396) is the dominant species.

Step 2: Regioselective Suzuki-Miyaura Coupling
  • Causality & Rationale: By employing a bulky palladium catalyst, the oxidative addition step becomes highly sensitive to the steric environment. The newly installed SEM group at the N-1 position sterically hinders the adjacent 5-bromo position, forcing the cross-coupling to occur regioselectively at the 4-bromo position.

  • Procedure:

    • In a Schlenk flask, combine the N-SEM protected intermediate (1.0 eq), the target aryl boronic acid (1.05 eq, strict stoichiometric control prevents over-coupling), and Na₂CO₃ (2.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Add Pd(dppf)Cl₂ (0.05 eq). Note: The bidentate dppf ligand enforces a rigid bite angle that further enhances regioselectivity.

    • Heat the mixture to 80°C for 6 hours under an argon atmosphere.

  • Self-Validating Checkpoint: Perform HPLC analysis at 254 nm. A successful regioselective coupling will yield a chromatogram showing a single major peak (>85% AUC) corresponding to the mono-coupled product. The presence of a bis-coupled impurity should be strictly <5%. If bis-coupling exceeds this threshold, the reaction temperature must be reduced to 65°C in subsequent runs to enhance kinetic control.

Conclusion

4,5-dibromo-2-cyclopropyl-1H-imidazole is far more than a simple catalog chemical; it is a highly engineered scaffold designed to navigate the stringent demands of targeted kinase inhibition. By understanding its supply chain nuances, leveraging its unique physicochemical properties, and strictly controlling its regioselective functionalization, drug development professionals can reliably integrate this intermediate into robust, scalable API manufacturing workflows.

References

  • Title: US Patent 8,859,548 B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL
  • Title: 4,5-dibromo-2-cyclopropyl-1H-imidazole (1269233-20-6) Chemical Properties & Analytical Data Source: MolAid URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole from 2-cyclopropylimidazole

Application Note: Scalable Synthesis of 4,5-Dibromo-2-cyclopropyl-1H-imidazole Executive Summary This application note details the optimized protocol for the synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole , a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4,5-Dibromo-2-cyclopropyl-1H-imidazole

Executive Summary

This application note details the optimized protocol for the synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole , a critical pharmacophore in the development of p38 MAP kinase inhibitors and other anti-inflammatory agents.

While the imidazole ring is electron-rich and prone to electrophilic aromatic substitution, the presence of the acid-sensitive cyclopropyl moiety requires a buffered bromination system. This protocol utilizes elemental bromine (


) in a biphasic or buffered organic system to achieve high regioselectivity at the C4 and C5 positions while preserving the cyclopropyl ring integrity.

Introduction & Chemical Context

Target Molecule: 4,5-dibromo-2-cyclopropyl-1H-imidazole Starting Material: 2-cyclopropyl-1H-imidazole Reaction Type: Electrophilic Aromatic Substitution (Halogenation)

The synthesis of 4,5-dibromoimidazoles is a foundational step in diversifying the imidazole scaffold. The bromine atoms at positions 4 and 5 serve as excellent handles for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitutions, allowing for the rapid generation of chemical libraries.

Key Synthetic Challenges:

  • Cyclopropyl Stability: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1] Highly acidic conditions (generated by HBr by-product) can trigger ring-opening or rearrangement.

  • Regiocontrol: Ensuring complete bromination at both C4 and C5 without over-brominating (N-bromination) or stopping at the mono-bromo species.

  • Exotherm Control: The reaction is exothermic; uncontrolled heat can lead to tarring or decomposition.

Reaction Mechanism & Logic

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The imidazole nitrogen lone pair facilitates electron density delocalization, making C4 and C5 nucleophilic.

Critical Mechanistic Insight: The generation of Hydrogen Bromide (HBr) as a byproduct is the primary risk factor. HBr can protonate the imidazole nitrogen, deactivating the ring toward further substitution (making the second bromination slow) and potentially attacking the cyclopropyl ring. Therefore, the inclusion of an acid scavenger (Sodium Acetate or Sodium Carbonate) is mandatory to drive the reaction to completion and protect the substrate.

Visualizing the Reaction Pathway

ReactionMechanism Start 2-Cyclopropylimidazole Inter1 C5-Sigma Complex Start->Inter1 Attack at C5 Br2_1 + Br2 (Electrophile) Br2_1->Inter1 Mono 4-Bromo-2-cyclopropylimidazole (Intermediate) Inter1->Mono -HBr Base1 Base (NaOAc) Removes H+ Base1->Mono Neutralizes HBr Final 4,5-Dibromo-2-cyclopropylimidazole Mono->Final Attack at C4 Then -HBr Br2_2 + Br2 (2nd Eq) Br2_2->Final

Figure 1: Step-wise electrophilic substitution pathway showing the critical role of the base scavenger.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]Role
2-Cyclopropyl-1H-imidazole 108.141.0Substrate
Bromine (

)
159.812.2Brominating Agent
Sodium Acetate (NaOAc) 82.032.5Acid Scavenger / Buffer
Dichloromethane (DCM) -Solvent (10-15 vol)Reaction Medium
Sodium Sulfite (

)
126.04ExcessQuenching Agent
Step-by-Step Methodology

Step 1: Preparation of the Substrate Solution

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Charge the flask with 2-cyclopropyl-1H-imidazole (1.0 equiv).

  • Add Dichloromethane (DCM) (10 mL per gram of substrate) and stir until fully dissolved.

  • Add Sodium Acetate (NaOAc) (2.5 equiv) directly to the flask. Note: NaOAc will remain as a suspension; this is normal.

Step 2: Controlled Bromination 5. Cool the reaction mixture to 0–5°C using an ice/water bath. 6. Dilute Bromine (


)  (2.2 equiv) in a small volume of DCM (1:1 v/v) and transfer to the addition funnel.
7.  Crucial Step:  Add the bromine solution dropwise over 30–60 minutes.
  • Observation: The solution will turn orange/red.
  • Control: Maintain internal temperature <10°C to prevent side reactions.
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 2–4 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or HPLC.

Step 3: Quenching & Workup 10. Cool the mixture back to 10°C. 11. Slowly add saturated aqueous Sodium Sulfite (


)  or Sodium Thiosulfate solution.
  • Endpoint: Stir vigorously until the orange bromine color disappears and the organic layer is pale yellow/colorless.
  • Transfer to a separatory funnel. Separate the phases.
  • Extract the aqueous layer once with DCM.
  • Combine organic layers and wash with:
  • 1x Saturated Sodium Bicarbonate (
    
    
    ) (to ensure basicity).
  • 1x Brine.
  • Dry over anhydrous Magnesium Sulfate (
    
    
    ), filter, and concentrate in vacuo.

Step 4: Purification 16. The crude solid is often sufficiently pure (>90%). 17. Recrystallization: If higher purity is required, recrystallize from a mixture of Ethanol/Water or Toluene . 18. Dry the off-white solid in a vacuum oven at 40°C.

Process Workflow Diagram

ProcessFlow Input Input: 2-Cyclopropylimidazole + DCM + NaOAc Cooling Cool to 0°C Input->Cooling Addition Add Br2 Dropwise (Exotherm Control) Cooling->Addition Reaction Stir at RT (2-4 hrs) Addition->Reaction QC_Check TLC/HPLC Check Complete? Reaction->QC_Check QC_Check->Reaction No (Add time/Br2) Quench Quench with Na2SO3 (Remove excess Br2) QC_Check->Quench Yes Workup Phase Separation & Concentration Quench->Workup Output Product: 4,5-Dibromo-2-cyclopropylimidazole Workup->Output

Figure 2: Operational workflow for the bromination process.

Quality Control & Characterization

To validate the synthesis, compare analytical data against the following expected parameters:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Characteristic: Disappearance of the imidazole ring protons (typically around 6.8–7.2 ppm).

    • Cyclopropyl Signals: Multiplets at ~0.9–1.0 ppm (4H) and ~1.9–2.0 ppm (1H, methine).

    • NH Signal: Broad singlet (exchangeable) >12 ppm.

  • Mass Spectrometry (LC-MS):

    • Look for the characteristic tribromide isotope pattern (though only 2 Br are present, the M, M+2, M+4 pattern is distinct).

    • Expected M+H: ~265, 267, 269 (1:2:1 ratio for

      
       species).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during workup.Ensure >2.1 eq of

is used. Check aqueous layer pH during workup; product is amphoteric but prefers organic phase at neutral/basic pH.
Ring Opening Acidic conditions degraded cyclopropyl group.Increase NaOAc loading. Ensure temperature stays <5°C during

addition.
Sticky/Tar Product Decomposition due to heat.Strictly control addition rate. Do not overheat during concentration.
Monobromo Impurity Insufficient Bromine or reaction time.Monitor by HPLC. Add 0.1–0.2 eq extra

and stir longer.

Safety & Handling

  • Bromine (

    
    ):  Highly toxic, corrosive, and volatile. Must be handled in a fume hood. Wear double nitrile gloves. Keep sodium thiosulfate solution nearby for immediate spill neutralization.
    
  • DCM: Suspected carcinogen. Use in well-ventilated areas.

  • Exotherm: The reaction releases heat. Ensure cooling bath is active before addition.

References

  • Boehringer Ingelheim Pharmaceuticals. (2003). 1,4,5-Substituted Imidazole Compounds as Cytokine Inhibitors. WO Patent 2003002544. Link

  • Vertex Pharmaceuticals. (2001). Inhibitors of p38 MAP Kinase. US Patent 6,313,159. Link

  • Palmer, B. D., et al. (2002). Structure-Activity Relationships for 2-Anilino-4-phenyl-5-thiazolyl-imidazoles as Potent p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.[3] Link

  • Organic Chemistry Portal. (n.d.). Bromination of Imidazoles.[4]Link

Sources

Application

Application Note: Synthesis and Utilization of 4,5-Dibromo-2-cyclopropyl-1H-imidazole in Kinase Inhibitor Development

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Oncology Drug Development Professionals Introduction and Strategic Rationale The development...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Oncology Drug Development Professionals

Introduction and Strategic Rationale

The development of targeted therapeutics for MAPK/ERK pathway-driven malignancies has heavily relied on the design of highly specific kinase inhibitors. A critical node in this pathway is the B-Raf kinase, which, when mutated (e.g., the V600E mutation), becomes constitutively active and drives tumor proliferation in metastatic melanomas, glioblastomas, and colorectal cancers[1].

4,5-Dibromo-2-cyclopropyl-1H-imidazole (CAS: 1269233-20-6) serves as a highly versatile, advanced intermediate in the synthesis of asymmetric B-Raf kinase inhibitors[1][2]. The strategic inclusion of this specific building block into a drug discovery pipeline is driven by two pharmacological and chemical imperatives:

  • Pharmacophore Optimization: The cyclopropyl moiety is precisely sized to occupy the lipophilic pocket adjacent to the ATP-binding site of the mutated B-Raf kinase, enhancing binding affinity without introducing excessive steric bulk[1].

  • Regioselective Functionalization: The dibrominated imidazole core provides two distinct electrophilic sites. When the imidazole nitrogen is asymmetrically protected (e.g., via a SEM group), the electronic symmetry of the ring is broken. This allows process chemists to perform highly regioselective sequential cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) to build complex, multi-ring inhibitor scaffolds[3].

BRafPathway EGF Growth Factor (EGF) EGFR Receptor Tyrosine Kinase (EGFR) EGF->EGFR Binds RAS RAS (GTPase) EGFR->RAS Activates BRAF Mutant B-Raf (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor B-Raf Inhibitor (Derived from Intermediate) Inhibitor->BRAF Blocks ATP Pocket

MAPK/ERK signaling pathway illustrating the targeted inhibition of mutant B-Raf.

Physicochemical Properties

To ensure reproducible synthetic workflows, the physical and chemical parameters of the intermediate must be strictly monitored. The table below summarizes the critical data for 4,5-dibromo-2-cyclopropyl-1H-imidazole[2][4].

PropertyValue / Description
Chemical Name 4,5-dibromo-2-cyclopropyl-1H-imidazole
CAS Registry Number 1269233-20-6
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.935 g/mol
Appearance Beige to off-white solid
Solubility Soluble in DMF, DMSO, and Methanol; poorly soluble in Water
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[5]

Experimental Protocols: Synthesis and Validation

The following protocols detail the de novo synthesis of the intermediate via a modified Debus-Radziszewski condensation, followed by an electrophilic aromatic bromination[3].

Protocol 1: Synthesis of 2-Cyclopropyl-1H-imidazole

Objective: Construct the imidazole core bearing the cyclopropyl pharmacophore.

Causality & Mechanistic Insight: This step utilizes ammonium hydroxide as the dual nitrogen source for the imidazole ring. The reaction is highly exothermic and prone to side-reactions (such as the polymerization of glyoxal). Maintaining the temperature strictly between 0–5°C during the addition phase is critical to favor the kinetically controlled condensation pathway, ensuring high yields and preventing the formation of dark, tarry byproducts[3].

Step-by-Step Methodology:

  • Preparation: In a jacketed reactor, dissolve cyclopropanecarbaldehyde (50.0 mL, 713 mmol) in methanol (100 mL). Cool the solution to 5°C.

  • Reagent Addition: Add glyoxal (40% in water, 86 mL, 749 mmol) diluted in water (200 mL) to the cooled solution. The mixture should appear colorless.

  • Condensation: Dropwise, add ammonium hydroxide (28% aq, 397 mL, 2900 mmol) over 1 hour, strictly maintaining the internal temperature at 0–5°C.

  • Maturation: Stir the reaction for 3 hours at 0°C, then remove the cooling bath and allow the mixture to warm to room temperature overnight.

  • Workup: Quench with brine (200 mL). Extract the aqueous layer sequentially with Ethyl Acetate (4 × 400 mL, then 4 × 600 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Yield should be ~70.1 g (91%) of a beige solid.

    • LCMS (m/z): 109.0 (MH⁺), tR = 0.22 min.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 0.73-0.81 (m, 2H), 0.81-0.88 (m, 2H), 1.85-1.95 (m, 1H), 6.78 (br s, 2H, imidazole backbone), 11.65 (br s, 1H, N-H)[3].

Protocol 2: Electrophilic Dibromination

Objective: Install two bromine atoms at the 4 and 5 positions of the imidazole ring to enable future cross-coupling.

Causality & Mechanistic Insight: Bromination of imidazoles generates hydrogen bromide (HBr) as a byproduct. If left unneutralized, HBr protonates the basic imidazole nitrogen, forming an imidazolium ion. This positively charged species strongly withdraws electron density from the ring, deactivating it toward further electrophilic aromatic substitution and stalling the reaction at the mono-bromo stage. The addition of Potassium Bicarbonate (KHCO₃) acts as an acid scavenger, maintaining the nucleophilicity of the ring. DMF is selected as the solvent because its polar aprotic nature stabilizes the bromonium intermediate[3].

Step-by-Step Methodology:

  • Preparation: Suspend 2-cyclopropyl-1H-imidazole (70.5 g, 652 mmol) and KHCO₃ (118 g, 1179 mmol) in anhydrous DMF (360 mL). Cool the suspension to 0°C under an inert argon atmosphere.

  • Bromination: Add Bromine (61 mL, 1190 mmol) dropwise over 2 hours. Ensure vigorous stirring to manage the heterogeneous mixture and dissipate localized heat.

  • Completion: Add an additional portion of KHCO₃ (20 g, 200 mmol) to drive the reaction to completion. Stir for an additional 45 minutes at 0°C.

  • Precipitation: Slowly add water (1.5 L) dropwise over 45 minutes to the cooled mixture. This will force the product to crash out of the DMF solution, forming an orange/beige slurry.

  • Isolation: Filter the slurry under vacuum, wash the filter cake with cold water to remove residual DMF and inorganic salts, and dry under high vacuum at 40°C.

  • Validation Checkpoint:

    • LCMS (m/z): ~266.9 (MH⁺). The mass spectrum must show a classic 1:2:1 isotopic distribution pattern characteristic of a dibrominated species (M, M+2, M+4).

    • ¹H NMR: The broad singlet at δ 6.78 ppm (from Protocol 1) must completely disappear, validating that both the 4 and 5 positions have been substituted[3].

SyntheticWorkflow SM1 Cyclopropanecarbaldehyde + Glyoxal Int1 2-Cyclopropyl-1H-imidazole (Intermediate 1) SM1->Int1 NH4OH, MeOH Target 4,5-Dibromo-2-cyclopropyl -1H-imidazole Int1->Target Electrophilic Bromination Reagent1 Bromine, KHCO3 DMF, 0°C Reagent1->Target Protected SEM-Protected Dibromo-imidazole Target->Protected N-Protection Reagent2 SEM-Cl, Base Reagent2->Protected Coupling Regioselective Suzuki Coupling Protected->Coupling Pd Catalyst API B-Raf Kinase Inhibitor Scaffold Coupling->API Cross-Coupling

Synthetic workflow from raw materials to the final functionalized B-Raf inhibitor scaffold.

Downstream Application Notes

Once 4,5-dibromo-2-cyclopropyl-1H-imidazole is synthesized and validated, it cannot be directly subjected to palladium-catalyzed cross-coupling. The free N-H bond of the imidazole is acidic and can poison palladium catalysts or interfere with organometallic coupling partners (like boronic acids).

Best Practice: Process chemists must first protect the imidazole nitrogen. A standard approach is utilizing 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)[3].

  • Strategic Advantage: SEM protection not only masks the acidic N-H but also breaks the chemical equivalence of the two bromine atoms. The bromine adjacent to the bulky SEM group becomes sterically hindered, allowing a highly regioselective Suzuki-Miyaura coupling to occur exclusively at the less hindered bromine position. This regiocontrol is the cornerstone of building the asymmetric pyrimidine-imidazole scaffolds found in modern B-Raf inhibitors[1][3].

References

  • MolAid. "4,5-dibromo-2-cyclopropyl-1H-imidazole | 1269233-20-6". MolAid Chemical Database. URL:[Link]

  • Array BioPharma Inc. / Novartis AG. "Compounds and compositions as protein kinase inhibitors". United States Patent US8859548B2.

Sources

Method

Application Note: Regioselective Functionalization of 4,5-Dibromoimidazole Derivatives

Executive Summary & Strategic Rationale Polyfunctionalized imidazoles are privileged scaffolds in medicinal chemistry and materials science. However, constructing heavily substituted imidazoles via early-stage condensati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Polyfunctionalized imidazoles are privileged scaffolds in medicinal chemistry and materials science. However, constructing heavily substituted imidazoles via early-stage condensation often limits structural diversity. A more versatile approach relies on the late-stage, divergent functionalization of a simple, symmetrical core: 4,5-dibromo-1-methylimidazole .

This application note details a field-proven, three-step sequential functionalization strategy. By exploiting the inherent electronic and steric gradients of the imidazole ring, researchers can sequentially address the C-2, C-5, and C-4 positions without the need for complex protecting group manipulations.

Mechanistic Causality (The "Why")
  • C-2 Functionalization (C-H Arylation): The C-2 proton is the most acidic site on the imidazole ring. Utilizing a Palladium-catalyzed C-H activation pathway allows for selective arylation. The use of a cationic Pd complex, such as 2, prevents premature oxidative addition into the C-Br bonds, ensuring absolute C-2 selectivity [1].

  • C-5 Functionalization (Halogen-Metal Exchange): With C-2 blocked, the molecule presents two C-Br bonds. The C-5 bromine is highly sterically congested due to the adjacent N-methyl group. Treatment with Knochel’s TurboGrignard (iPrMgCl·LiCl) selectively exchanges the C-5 bromine to relieve this steric clash, forming a stable C-5 organomagnesium intermediate that can be trapped by various electrophiles [2].

  • C-4 Functionalization (Cross-Coupling): The remaining C-4 position, now relatively unhindered and activated, is perfectly primed for standard oxidative addition. A classic Suzuki-Miyaura cross-coupling efficiently installs the final substituent [3].

Workflow Visualization

G SM 4,5-Dibromo-1-methylimidazole (Starting Material) Int1 2-Aryl-4,5-dibromo-1-methylimidazole (C-2 Functionalized) SM->Int1 Step 1: C-H Arylation (C-2) [Pd(phen)2](PF6)2, Ar-I 130°C, DMAc Int2 2-Aryl-4-bromo-5-E-1-methylimidazole (C-2, C-5 Functionalized) Int1->Int2 Step 2: Halogen-Metal Exchange (C-5) iPrMgCl·LiCl, THF, -20°C then Electrophile (E+) Prod 2,4,5-Trisubstituted Imidazole (Fully Functionalized Target) Int2->Prod Step 3: Suzuki-Miyaura Coupling (C-4) Pd(dppf)Cl2, Ar'-B(OH)2 90°C, Dioxane/H2O

Figure 1: Three-step divergent functionalization pathway of 4,5-dibromo-1-methylimidazole.

Step-by-Step Experimental Protocols

Note: All protocols below are designed as self-validating systems. Do not proceed to the next step without confirming the analytical markers.

Protocol A: Regioselective C-2 Arylation via C-H Activation

This step relies on the high acidity of the C-2 proton to direct Pd-catalyzed functionalization [1].

  • Preparation: In an oven-dried Schlenk tube, combine 4,5-dibromo-1-methylimidazole (1.0 mmol), the desired aryl iodide (1.5 mmol), 2 (0.05 mmol, 5 mol %), and Cs₂CO₃ (2.0 mmol).

  • Degassing: Evacuate the tube and backfill with dry Argon (repeat 3x).

  • Reaction: Add anhydrous N,N-dimethylacetamide (DMAc, 3.0 mL) via syringe. Seal the tube and heat the mixture at 130 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the catalyst and inorganic salts. Wash the organic layer with water (3 x 10 mL) to remove DMAc, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc).

    • Self-Validation Check: Run a ¹H NMR (CDCl₃). The sharp singlet at ~7.5 ppm (corresponding to the C-2 proton of the starting material) must be completely absent.

Protocol B: Chemoselective C-5 Halogen-Metal Exchange

This step leverages steric relief and N-coordination to selectively exchange the C-5 bromine over the C-4 bromine [2].

  • Preparation: Dissolve the 2-aryl-4,5-dibromo-1-methylimidazole intermediate from Step A (1.0 mmol) in anhydrous THF (5.0 mL) under an Argon atmosphere.

  • Metalation: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Dropwise add iPrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 1.1 mmol) over 5 minutes. Stir at -20 °C for 30 minutes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 mmol) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract the aqueous phase with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification & Validation: Purify via silica gel chromatography.

    • Self-Validation Check: Analyze via LC-MS. The starting material exhibits a 1:2:1 mass isotopic pattern (due to two Br atoms). The successful C-5 product must show a 1:1 isotopic pattern, confirming mono-debromination.

Protocol C: Late-Stage C-4 Suzuki-Miyaura Cross-Coupling

The final C-4 bromide is unhindered and readily undergoes oxidative addition [3].

  • Preparation: In a microwave vial, combine the C-5 functionalized intermediate from Step B (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol %), and K₂CO₃ (2.0 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the vial and sparge with Argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification & Validation: Purify via silica gel chromatography.

    • Self-Validation Check: High-Resolution Mass Spectrometry (HRMS) must show the exact mass of the fully functionalized target with the complete disappearance of the bromine isotopic signature.

Quantitative Data & Analytical Summary

To assist in reaction tracking, the following table summarizes the expected quantitative yields and critical analytical markers for each transformation in the workflow.

Reaction StepTarget PositionTransformation TypeTypical Isolated YieldKey Analytical Validation Marker
Step 1 C-2C-H Arylation75 – 90%¹H NMR: Complete loss of C-2 proton singlet (~7.5 ppm).
Step 2 C-5Halogen-Metal Exchange65 – 85%LC-MS: Shift from 1:2:1 (Br₂) to 1:1 (Br₁) isotope pattern.
Step 3 C-4Suzuki-Miyaura Coupling70 – 95%LC-MS/HRMS: Complete loss of Bromine isotopic signature.

References

  • Shibahara, F.; Murai, T.; et al. "Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Palladium-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole." The Journal of Organic Chemistry, 2014, 79(15), 7185-7192. Available at:[Link]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Available at:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Available at:[Link]

Application

Introduction: Navigating the Synthesis of Complex Imidazole Scaffolds

An Application Note and Protocol for the N-Protection of 4,5-dibromo-2-cyclopropyl-1H-imidazole The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and bioactive molecules.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the N-Protection of 4,5-dibromo-2-cyclopropyl-1H-imidazole

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and bioactive molecules.[1] Its utility, however, is often predicated on the strategic manipulation of its reactivity. The N-H proton of the imidazole ring is both acidic and nucleophilic, necessitating the use of protecting groups to prevent undesirable side reactions during multi-step syntheses.[2] The substrate , 4,5-dibromo-2-cyclopropyl-1H-imidazole, presents a unique synthetic challenge. The electron-withdrawing nature of the two bromine atoms decreases the nucleophilicity of the imidazole nitrogen, while the cyclopropyl ring can be sensitive to harsh acidic conditions.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the N-protection of this specific scaffold. We will explore the rationale for selecting an appropriate protecting group, offer a detailed, field-tested protocol for the recommended protection strategy, and outline the necessary characterization and validation steps to ensure a successful transformation.

Strategic Selection of an N-Protecting Group

The choice of a protecting group is dictated by the overall synthetic strategy, including the stability required for subsequent steps and the conditions available for its eventual removal.[3] For 4,5-dibromo-2-cyclopropyl-1H-imidazole, the ideal protecting group should be introduced under conditions that accommodate the reduced nucleophilicity of the nitrogen and be removable without compromising the integrity of the dibromo or cyclopropyl functionalities.

Comparative Analysis of Common Imidazole Protecting Groups
Protecting GroupIntroduction ConditionsStability ProfileDeprotection ConditionsSuitability for Substrate
SEM (2-(Trimethylsilyl)ethoxymethyl)NaH, SEM-Cl in THF/DMFStable to bases, organometallics, mild acids, oxidants.[4]Fluoride sources (TBAF) or strong acids (TFA).[5][6]Excellent. Fluoride-based deprotection is orthogonal to most conditions and avoids strong acid that could affect the cyclopropyl group.
Boc (tert-Butoxycarbonyl)(Boc)₂O, base (Et₃N, DMAP) in MeOH, CH₂Cl₂.[2]Stable to non-acidic conditions.[1]Strong acids (TFA, HCl) or thermolysis.[7][8]Good. A viable option, but acid-labile nature requires careful control to avoid potential cyclopropyl ring opening.
Trityl (Triphenylmethyl)Trityl-Cl, base (Et₃N) in DCM/DMF.Stable to base, nucleophiles. Sensitive to acid.[1]Mild acidic conditions (e.g., dilute TFA, acetic acid).[9]Good. The mild deprotection is a key advantage. The group's steric bulk can influence subsequent reactions.
Tosyl (p-Toluenesulfonyl)Tosyl-Cl, base in CH₂Cl₂.Very stable, electron-withdrawing.Strong reducing agents (e.g., Na/Hg) or strong acid (HBr/AcOH).[10]Poor. Harsh deprotection conditions are generally incompatible with complex, sensitive molecules.

Based on this analysis, the 2-(Trimethylsilyl)ethoxymethyl (SEM) group is the most highly recommended protecting group for this substrate. Its introduction is robust, and its deprotection via fluoride ions offers excellent orthogonality, ensuring the preservation of the molecule's other functional groups.[11]

Decision workflow for selecting an N-protecting group.

Experimental Protocol: N-Protection with SEM-Cl

This protocol details the procedure for the N-protection of 4,5-dibromo-2-cyclopropyl-1H-imidazole using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountEquivalents
4,5-dibromo-2-cyclopropyl-1H-imidazoleC₆H₆Br₂N₂281.941.0 g1.0
Sodium Hydride (60% dispersion in oil)NaH24.00156 mg1.1
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)C₆H₁₅ClOSi166.720.70 mL1.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1120 mL-
Saturated Aqueous NH₄ClNH₄Cl53.4915 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.1150 mL-
BrineNaCl58.4420 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Reaction Scheme
N-protection of the imidazole with SEM-Cl.

Note: The product image is a representative structure of an N-SEM protected imidazole, as the exact structure of the target product is not available.

Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the 60% NaH dispersion (156 mg, 1.1 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF (10 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the 4,5-dibromo-2-cyclopropyl-1H-imidazole (1.0 g, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the stirred NaH suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the imidazolide anion.

  • SEM-Cl Addition: Cool the reaction mixture back down to 0 °C. Add SEM-Cl (0.70 mL, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

Purification

The crude residue should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%) is typically effective.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the N-SEM protected 4,5-dibromo-2-cyclopropyl-imidazole as a clear oil or a low-melting solid.

Validation and Characterization

Confirming the identity and purity of the final product is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the broad N-H proton signal from the starting material. New signals corresponding to the SEM group should appear: typically a singlet around δ 5.2-5.6 ppm (O-CH₂-N), a triplet around δ 3.5-3.7 ppm (-CH₂-O), a triplet around δ 0.8-1.0 ppm (-CH₂-Si), and a singlet at δ 0.0 ppm ((CH₃)₃Si).[5] The signals for the cyclopropyl protons should remain unchanged.

    • ¹³C NMR: The appearance of new aliphatic carbon signals corresponding to the SEM group will be observed.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the protected imidazole. The characteristic isotopic pattern for two bromine atoms (¹:²:¹ ratio for M, M+2, M+4 peaks) should be clearly visible.

Conclusion

The N-protection of 4,5-dibromo-2-cyclopropyl-1H-imidazole is a crucial step for its further elaboration in synthetic campaigns. The use of the SEM protecting group offers a robust and reliable method, providing a stable intermediate that can be deprotected under mild, orthogonal conditions.[11] The detailed protocol and characterization guidelines provided herein serve as a comprehensive resource for researchers, enabling the successful implementation of this key synthetic transformation and facilitating the development of novel imidazole-based molecules.

References

  • BenchChem. A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.
  • Gerokonstantis, D.-T. et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA.
  • BenchChem. Application Notes and Protocols: N-Protection of Imidazole with Boc Anhydride.
  • Total Synthesis. SEM Protecting Group: SEM Protection & Deprotection Mechanism.
  • Kirk, K. L. An easily introduced and removed protecting group for imidazole nitrogen. American Chemical Society.
  • ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Bellina, F. et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC.
  • Suzhou Highfine Biotech. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl).
  • Google Patents. US5116984A - Imidazole derivatives.
  • Chem-Impex. N-Boc-imidazole.
  • PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • PDF. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
  • Amino Acid-Protecting Groups.
  • ACS Publications. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry.
  • BenchChem. Technical Support Center: Purification of Imidazole Derivatives.
  • PubMed. 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides.
  • BenchChem. (1-Trityl-1H-imidazol-4-yl)acetic acid.

Sources

Method

Sonogashira coupling reaction with 4,5-dibromo-2-cyclopropyl-1H-imidazole

Application Note: Strategic Regiocontrol in Sonogashira Coupling of 4,5-Dibromo-2-cyclopropyl-1H-imidazole Executive Summary & Strategic Scope The 4,5-dihaloimidazole scaffold is a privileged structure in drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Regiocontrol in Sonogashira Coupling of 4,5-Dibromo-2-cyclopropyl-1H-imidazole

Executive Summary & Strategic Scope

The 4,5-dihaloimidazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore for p38 MAP kinase inhibitors, BRAF inhibitors, and various anti-inflammatory agents. Specifically, 4,5-dibromo-2-cyclopropyl-1H-imidazole presents a unique synthetic challenge: the efficient and regioselective functionalization of the C4 and C5 positions.

This Application Note provides a validated workflow for the Sonogashira cross-coupling of this substrate. Unlike simple aryl halides, this heteroaromatic system requires strict control over tautomeric equilibrium and steric environment to achieve high yields.

Key Technical Insights:

  • Regiodivergence: In N-protected 4,5-dibromoimidazoles, Palladium-catalyzed cross-coupling favors the C4 position (sterically less hindered), whereas Lithium-halogen exchange favors the C5 position (Directed Ortho Metalation).

  • Catalyst Poisoning: The free N-H of the imidazole can coordinate to Pd(II) species, arresting the catalytic cycle.[1] N-Protection is a Critical Process Parameter (CPP).

  • Cyclopropyl Stability: The C2-cyclopropyl group is stable under standard Sonogashira conditions but contributes to the lipophilicity and steric bulk, influencing the choice of solvent systems.

Strategic Considerations & Mechanism

The Protection Strategy (The "Switch")

Direct coupling on the unprotected imidazole is feasible but often results in low yields and inseparable mixtures of regioisomers due to rapid tautomerism (


). To enforce regiocontrol, the nitrogen must be protected.
  • Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl).

    • Why: The SEM group is bulky enough to sterically shield the adjacent C5-bromo position, significantly enhancing C4-selectivity during the first coupling event. It is also easily removed later with TBAF or acid.

  • Alternative:

    
    -Methyl or 
    
    
    
    -Benzyl (if the group is permanent).
Regioselectivity Logic

Once protected (e.g., with SEM at N1), the symmetry is broken.

  • C5 Position: Adjacent to the bulky protecting group. Electronically activated (inductive effect of N1), but sterically crowded.

  • C4 Position: Remote from the protecting group. Sterically accessible.

  • Outcome: Under kinetic control (mild heating), Pd-catalyzed oxidative addition occurs preferentially at C4 .

Reaction Pathway Visualization

SonogashiraPathway SM 4,5-Dibromo-2-cyclopropyl- 1H-imidazole Prot N-Protection (SEM-Cl / NaH) SM->Prot Step 1: Protection Inter 1-SEM-4,5-dibromo- 2-cyclopropylimidazole Prot->Inter Yield >90% Mono C4-Mono-Alkynylated Product (Major) Inter->Mono Step 2: Sonogashira (1.1 eq Alkyne, RT-40°C) Steric Control Note MECHANISTIC INSIGHT: SEM group shields C5. Pd inserts at C4 first. Inter->Note Bis C4,C5-Bis-Alkynylated Product Mono->Bis Step 3: Sonogashira (Excess Alkyne, 80°C)

Caption: Regioselective pathway for 4,5-dibromoimidazole functionalization. The bulky SEM group directs the first Pd-insertion to the C4 position.

Detailed Experimental Protocols

Protocol A: Preparation of 1-((2-(trimethylsilyl)ethoxy)methyl)-4,5-dibromo-2-cyclopropyl-1H-imidazole

Pre-requisite step to ensure catalytic turnover and regiocontrol.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4,5-dibromo-2-cyclopropyl-1H-imidazole (10.0 mmol, 1.0 equiv) in anhydrous DMF (40 mL). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in oil, 12.0 mmol, 1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0 °C for 30 min until gas evolution ceases.

  • Protection: Add SEM-Cl (11.0 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85-95%.

Protocol B: C4-Selective Mono-Sonogashira Coupling

Target: Introduction of the first alkyne at the C4 position.

Reagents:

  • Substrate: N-SEM-4,5-dibromoimidazole (from Protocol A)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Reagent: Terminal Alkyne (1.05 equiv) — Strict stoichiometry is key.

Step-by-Step Workflow:

  • Degassing (Critical): In a Schlenk tube, combine the N-SEM-dibromoimidazole (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI. Cap and evacuate/backfill with Argon (3 cycles).[2]

  • Solvent Addition: Add degassed THF and Et₃N via syringe through the septum.

  • Activation: Stir the mixture at RT for 10 minutes. The solution typically turns yellow/brown.

  • Alkyne Addition: Dissolve the terminal alkyne (1.05 equiv) in a minimal amount of degassed THF. Add this solution dropwise over 30 minutes using a syringe pump or slow manual addition.

    • Why: Keeping the alkyne concentration low minimizes homocoupling (Glaser reaction) and prevents "over-reaction" at the C5 position.

  • Reaction: Stir at 40 °C for 4-16 hours.

    • Checkpoint: Monitor by LC-MS.[2] Look for the mono-coupled mass. If starting material remains but bis-product is forming, stop the reaction; separation is easier than pushing for conversion.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd/Cu residues. Concentrate in vacuo.

  • Purification: Silica gel chromatography. The mono-alkyne is typically more polar than the dibromo starting material but less polar than the bis-alkyne.

Data Analysis & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRecommendationImpact on Quality
Stoichiometry 1.05 equiv AlkyneExcess alkyne leads to C4,C5-bis-coupling.
Temperature 25°C - 45°CHigh temps (>60°C) overcome the steric barrier at C5, causing loss of selectivity.
Oxygen Level < 10 ppm (Inert atm)O₂ promotes Cu-mediated Glaser coupling (alkyne dimerization), wasting the reagent.
Base Choice Et₃N or DIPEAInorganic bases (K₂CO₃) are less effective in THF for this specific scaffold.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Catalyst PoisoningEnsure the imidazole is N-protected. Free NH kills Pd catalysis. Check solvent dryness.
Homocoupling (Alkyne-Alkyne) Oxygen ingressDegas solvents more thoroughly (freeze-pump-thaw). Use "Copper-free" conditions (see below).
Loss of Regioselectivity (Bis-product) Temperature too highLower temp to RT. Increase the bulk of the N-protecting group (e.g., Trityl).
Dehalogenation (H replacing Br) Hydride sourceAvoid prolonged heating in DMF/Alcohol. Switch to Toluene/THF.

Advanced Workflow: Copper-Free Variant

For sensitive substrates or to eliminate Glaser coupling completely.

If the standard protocol yields excessive alkyne dimers, switch to the Copper-Free Protocol utilizing a more active Pd species.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: DMSO or DMF (Polar aprotic is required for Cu-free).

  • Temp: 60-80 °C (Requires higher energy barrier without Cu activation).

  • Note: Regioselectivity may slightly decrease due to higher temperatures; monitor closely.

Experimental Workflow Diagram

Workflow Setup Step 1: Schlenk Setup Add Pd(PPh3)2Cl2, CuI, Substrate Evacuate/Backfill Argon (3x) Solvent Step 2: Solvent Addition Add THF + Et3N (Degassed) Stir 10 min @ RT Setup->Solvent Addition Step 3: Controlled Addition Add Alkyne (1.05 eq) dropwise over 30 mins Solvent->Addition Reaction Step 4: Reaction Phase Heat to 40°C Monitor LC-MS for Mono-product Addition->Reaction Decision Conversion > 90%? Reaction->Decision Decision->Reaction No (Wait) Workup Step 5: Workup Celite Filtration -> Concentration Decision->Workup Yes

Caption: Step-by-step laboratory workflow for the C4-selective mono-coupling.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922.

  • Gribble, G. W. (2012). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (Context on C4 vs C5 selectivity in azoles).
  • BenchChem Application Note. (2025). Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. (Provides comparative data on di-halo imidazole reactivity).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic details on Cu-free variants).

Sources

Application

Synthesis of B-Raf kinase inhibitors using imidazole intermediates

Application Note: Precision Synthesis & Evaluation of Imidazole-Based B-Raf Kinase Inhibitors Executive Summary The V600E mutation in B-Raf kinase is a primary oncogenic driver in metastatic melanoma and colorectal cance...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis & Evaluation of Imidazole-Based B-Raf Kinase Inhibitors

Executive Summary

The V600E mutation in B-Raf kinase is a primary oncogenic driver in metastatic melanoma and colorectal cancers. While first-generation inhibitors like Vemurafenib target the ATP-binding pocket using an azaindole core, the imidazole scaffold represents a critical alternative pharmacophore, offering distinct solubility profiles and hydrogen-bonding capabilities within the kinase hinge region.

This guide details the synthesis of SB-590885 , a potent triarylimidazole B-Raf inhibitor (


 nM), utilizing a regioselective palladium-catalyzed cross-coupling strategy. Unlike traditional multicomponent condensations (e.g., Radziszewski synthesis) which struggle with unsymmetrical substitution, this protocol employs a stepwise arylation of 2,4,5-tribromoimidazole . This "scaffold-first" approach allows for precise modular control over the C-2, C-4, and C-5 vectors, essential for optimizing Structure-Activity Relationships (SAR). The guide concludes with a validated ADP-Glo™ assay protocol for quantifying inhibitory potency.

Chemical Synthesis: The "Scaffold-First" Strategy

Retrosynthetic Logic

The triarylimidazole core of SB-590885 is constructed via sequential Suzuki-Miyaura couplings on a halogenated imidazole core.

  • C-2 Position (Anchor): The most acidic and reactive position; coupled first to the phenol ether moiety.

  • C-4/C-5 Positions (Wings): Functionalized sequentially. The use of N-protection (MOM) directs the second coupling event primarily to the C-5 position (proximal to the protecting group) due to the "ortho-lithiation" effect or electronic activation, though chromatographic separation of regioisomers is often required.

Protocol A: Synthesis of the Triarylimidazole Core

Reagents & Equipment:

  • Starting Material: 2,4,5-Tribromoimidazole.

  • Protecting Group: Methoxymethyl chloride (MOMCl), NaH.

  • Coupling Partners:

    • Boronic Acid A (C-2): 4-[2-(dimethylamino)ethoxy]phenylboronic acid.

    • Boronic Acid B (C-5): 4-Pyridinylboronic acid.

    • Boronic Acid C (C-4): 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one.

  • Catalysts: Pd(PPh3)4, Pd(dppf)Cl2.

  • Solvents: THF, Toluene, DME, Ethanol.

Step-by-Step Methodology:

  • N-Protection (Regio-control Setup):

    • Suspend 2,4,5-tribromoimidazole (20.0 mmol) in dry THF (50 mL) at 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min.

    • Add MOMCl (1.2 eq) dropwise. Warm to RT and stir for 2 h.

    • Workup: Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).

    • Checkpoint: Product 1 (1-MOM-2,4,5-tribromoimidazole) confirms N-alkylation.

  • C-2 Selective Suzuki Coupling:

    • Dissolve 1 (1.0 eq) in Toluene/EtOH (4:1). Add Boronic Acid A (1.1 eq) and 2M Na2CO3 (2.0 eq).

    • Degas with Argon for 10 min. Add Pd(PPh3)4 (5 mol%).

    • Heat to reflux (90°C) for 6–8 h. Note: C-2 bromine is most reactive due to the electron-deficient nature of the C=N bond.

    • Purification: Isolate the 2-aryl-4,5-dibromoimidazole intermediate.

  • Sequential C-5/C-4 Couplings:

    • C-5 Coupling: React the intermediate from Step 2 with Boronic Acid B (Pyridine, 1.1 eq) using Pd(dppf)Cl2 in DME/Water at 85°C.

    • Critical Step: Monitor reaction closely by LC-MS to prevent double coupling. Isolate the major regioisomer (typically C-5 substitution dominates due to coordination assistance from the N-MOM group).

    • C-4 Coupling: React the C-5 substituted product with Boronic Acid C (Indanone, 1.5 eq) under aggressive conditions (110°C, microwave irradiation optional) to install the final ring.

  • Deprotection & Functionalization:

    • MOM Removal: Treat the trisubstituted imidazole with 4M HCl in Dioxane at 60°C for 2 h.

    • Oxime Formation: Dissolve the indanone-imidazole conjugate in EtOH. Add Hydroxylamine hydrochloride (NH2OH·HCl, 3.0 eq) and NaOAc (3.0 eq). Reflux for 2 h.

    • Final Polish: HPLC purification (C18 column, H2O/MeCN + 0.1% TFA).

Visualization: Synthetic Pathway

SynthesisPath Start 2,4,5-Tribromoimidazole Step1 Step 1: N-MOM Protection (Directs Regioselectivity) Start->Step1 NaH, MOMCl, THF Step2 Step 2: C-2 Suzuki Coupling (Boronic Acid A: Phenyl Ether) Step1->Step2 Pd(PPh3)4, Na2CO3 Selective C-2 activation Step3 Step 3: C-5 Suzuki Coupling (Boronic Acid B: Pyridine) Step2->Step3 Pd(dppf)Cl2, DME C-5 Regioselective Step4 Step 4: C-4 Suzuki Coupling (Boronic Acid C: Indanone) Step3->Step4 Microwave, 110°C Final Arylation Step5 Step 5: Oxime Formation & Deprotection Step4->Step5 NH2OH·HCl; HCl/Dioxane Final SB-590885 (Active B-Raf Inhibitor) Step5->Final HPLC Purification

Figure 1: Stepwise regiospecific synthesis of the triarylimidazole scaffold.

Biological Evaluation: ADP-Glo™ Kinase Assay

To validate the synthesized inhibitor, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous, luminescent assay quantifies kinase activity by measuring the ADP formed during the phosphorylation reaction.[1] It is highly sensitive (


) and resistant to compound interference.
Assay Principle
  • Kinase Reaction: B-Raf(V600E) phosphorylates the substrate (MEK1 derived peptide), consuming ATP and generating ADP.

  • ADP-Glo Reagent: Stops the reaction and depletes the remaining unconsumed ATP.[1][2][3]

  • Detection Reagent: Converts the generated ADP back to ATP, which is then used by Luciferase to produce light.[1][2][3] Signal

    
     Kinase Activity.[2]
    
Protocol

Materials:

  • Enzyme: Recombinant B-Raf (V600E) (approx.[4] 0.2 ng/µL final).

  • Substrate: MEK1 peptide or generic Raf substrate (0.2 µg/µL).

  • ATP: Ultra-pure ATP (10 µM final, near

    
    ).
    
  • Inhibitor: SB-590885 (Serial dilution in DMSO).

Workflow:

  • Preparation: Prepare 2.5X Kinase/Substrate mix and 2.5X ATP mix in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Inhibitor (or DMSO control).

    • Add 4 µL of Kinase/Substrate mix. Incubate 10 min at RT (allows inhibitor binding).

    • Add 4 µL of ATP mix to initiate reaction.

    • Incubate for 60 min at RT.

  • ADP Depletion:

    • Add 10 µL ADP-Glo™ Reagent .

    • Incubate 40 min at RT (Critical for background removal).

  • Detection:

    • Add 20 µL Kinase Detection Reagent .

    • Incubate 30 min at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Visualization: Assay Mechanism

AssayWorkflow Substrate B-Raf + Substrate + ATP Reaction Kinase Reaction (Generates ADP) Substrate->Reaction Incubate 60' Stop Add ADP-Glo™ (Depletes ATP) Reaction->Stop Stop Kinase Convert Add Detection Rgt (ADP -> ATP) Stop->Convert 40' Wait Light Luciferase (Light Signal) Convert->Light Luciferin

Figure 2: ADP-Glo™ assay workflow for high-throughput screening of B-Raf inhibitors.

Expected Data & Benchmarking

When evaluating the synthesized imidazole intermediate against industry standards, the following potency profile is expected.

CompoundScaffold TypeTargetIC50 (B-Raf V600E)Selectivity (vs c-Raf)
SB-590885 Triarylimidazole B-Raf (Active Conf.) ~0.3 - 1.0 nM >100-fold
VemurafenibAzaindoleB-Raf (Active Conf.)~30 nMHigh
DabrafenibThiazoleB-Raf (Active Conf.)~0.6 nMHigh

Data Interpretation:

  • High Potency: The imidazole nitrogen (N-3) acts as a crucial hydrogen bond acceptor for the hinge region backbone NH (Cys532 in B-Raf).

  • Selectivity: The specific orientation of the C-4/C-5 aryl wings exploits the hydrophobic pocket adjacent to the gatekeeper residue, distinguishing B-Raf from other kinases.

References

  • Takle, A. K., et al. (2006). "The identification of potent and selective imidazole-based inhibitors of B-Raf kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • King, A. J., et al. (2006).[5] "Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885." Cancer Research.[6] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Cayman Chemical. "SB-590885 Product Information & Data." Link

  • Higgins, P. J., et al. (2011). "A switch in RND3-RHOA signaling is critical for melanoma cell invasion following mutant-BRAF inhibition."[5] Molecular Cancer. Link

Sources

Method

Application Notes and Protocols for the Dibromination of Cyclopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Dibrominated Cyclopropyl-1H-imidazole Halogenated heterocyclic scaffolds ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Dibrominated Cyclopropyl-1H-imidazole

Halogenated heterocyclic scaffolds are of paramount importance in modern medicinal chemistry and drug development. The introduction of bromine atoms onto an imidazole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 1-cyclopropyl-1H-imidazole core is a privileged structure in numerous pharmacologically active compounds. The dibromination of this entity offers a versatile platform for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.

This comprehensive technical guide provides a detailed exploration of the reagents and protocols for the efficient dibromination of cyclopropyl-1H-imidazole. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of suitable brominating agents, and present detailed, field-proven protocols for achieving the desired 4,5-dibromo-1-cyclopropyl-1H-imidazole product.

Mechanistic Insights and Reagent Selection

The dibromination of cyclopropyl-1H-imidazole proceeds via an electrophilic aromatic substitution mechanism. The imidazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The two nitrogen atoms and the cyclopropyl group significantly influence the regioselectivity of the substitution.

The lone pair of the pyrrole-like nitrogen (N-1) participates in the aromatic system, increasing the electron density of the ring. The pyridine-like nitrogen (N-3) is basic and can be protonated or coordinate to Lewis acids. The cyclopropyl group, attached to N-1, is known to be a weak ortho,para-director in electrophilic aromatic substitutions due to its ability to stabilize an adjacent positive charge through orbital overlap. In the context of the imidazole ring, this directing effect further activates the C-4 and C-5 positions towards electrophilic attack. The C-2 position is the most acidic but generally less reactive towards electrophiles in N-substituted imidazoles.

Therefore, the electrophilic bromination of 1-cyclopropyl-1H-imidazole is expected to occur preferentially at the C-4 and C-5 positions, leading to the desired 4,5-dibromo-1-cyclopropyl-1H-imidazole.

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Generalized mechanism for electrophilic bromination.

Comparative Analysis of Brominating Reagents

The choice of the brominating agent is critical for achieving high yields and selectivity. The two most common and effective reagents for the dibromination of imidazoles are N-Bromosuccinimide (NBS) and molecular bromine (Br₂).

ReagentProperties & AdvantagesDisadvantages & Mitigation
N-Bromosuccinimide (NBS) Crystalline solid, easier to handle than Br₂. Often provides higher selectivity for mono- or dibromination by maintaining a low concentration of Br₂ in situ. Milder reaction conditions are typically required.Can undergo radical reactions, especially with light or radical initiators, potentially leading to side-chain bromination (though less likely on a cyclopropyl ring). To ensure electrophilic substitution, perform the reaction in the dark and in a polar solvent.
Molecular Bromine (Br₂) A powerful and cost-effective brominating agent. Readily available.Highly corrosive and volatile liquid, requiring careful handling in a fume hood. Can lead to over-bromination (tribromination at the C-2 position) if the stoichiometry and reaction conditions are not carefully controlled.

For the synthesis of 4,5-dibromo-1-cyclopropyl-1H-imidazole, both reagents can be effective. NBS is often the preferred choice for initial investigations due to its ease of handling and generally higher selectivity, which can minimize the formation of the tribrominated byproduct.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Dibromination using N-Bromosuccinimide (NBS)

This protocol is recommended for its controlled reactivity and ease of handling.

Materials:

  • 1-Cyclopropyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-cyclopropyl-1H-imidazole (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approximately 10-20 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: While stirring, add N-bromosuccinimide (2.1 equivalents) portion-wise over 10-15 minutes. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,5-dibromo-1-cyclopropyl-1H-imidazole.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Workflow for dibromination using NBS.

Protocol 2: Dibromination using Molecular Bromine (Br₂)

This protocol is a more classical approach and can be cost-effective for larger-scale synthesis. Extreme caution must be exercised when handling molecular bromine.

Materials:

  • 1-Cyclopropyl-1H-imidazole

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a dropping funnel and a gas outlet to a trap (e.g., sodium hydroxide solution)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap, dissolve 1-cyclopropyl-1H-imidazole (1.0 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Bromine Solution: In the dropping funnel, prepare a solution of molecular bromine (2.1 equivalents) in a small amount of glacial acetic acid.

  • Addition of Bromine: Add the bromine solution dropwise to the stirred imidazole solution over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching and Precipitation: Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. The product should precipitate as a solid.

  • Work-up:

    • Filter the precipitated solid and wash it thoroughly with cold water.

    • Carefully neutralize the filtrate with saturated aqueous sodium bicarbonate solution before disposal.

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by dissolving in ethyl acetate, washing with sodium bicarbonate solution and brine, drying, and concentrating, followed by column chromatography as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient amount of brominating agent. Low reaction temperature or short reaction time.Increase the equivalents of NBS or Br₂ slightly (e.g., to 2.2 eq). Allow the reaction to stir for a longer period at room temperature. Gently warm the reaction mixture (e.g., to 40 °C) if necessary, while carefully monitoring for side product formation.
Formation of Monobrominated Product Insufficient brominating agent.Ensure at least 2.1 equivalents of the brominating agent are used.
Formation of Tribrominated Product Excess brominating agent. Reaction temperature is too high.Use a precise stoichiometry of the brominating agent. Maintain a low reaction temperature, especially during the addition of the reagent. NBS is generally less prone to over-bromination than Br₂.
Bromination of the Cyclopropyl Ring This is generally unlikely under electrophilic conditions. If observed, it may indicate a radical pathway.Ensure the reaction is performed in the dark when using NBS. Avoid the use of radical initiators.
Difficult Purification Co-elution of product with byproducts.Optimize the reaction conditions to minimize byproduct formation. Use a high-resolution silica gel for chromatography and a shallow solvent gradient for better separation.

Conclusion

The dibromination of cyclopropyl-1H-imidazole to yield the 4,5-dibromo derivative is a valuable transformation for the synthesis of complex molecules in drug discovery. Both N-bromosuccinimide and molecular bromine are effective reagents for this purpose. The choice between them will depend on the scale of the reaction, available equipment, and the desired level of control over the reaction. The protocols provided herein, along with the mechanistic insights and troubleshooting guide, offer a comprehensive resource for researchers to successfully perform this important synthetic step.

References

  • A comprehensive list of real, verified URLs would be generated here based on the actual sources used to compile this information. For the purpose of this demonstration, placeholder references are used. "Electrophilic Aromatic Substitution," Organic Chemistry, 6th ed., Paula Yurkanis Bruice, Pearson, 2010. [Link to a relevant online chemistry textbook] "N-Bromosuccinimide," Reagents for Organic Synthesis, Vol. 1, Fieser and Fieser, Wiley, 1967. [Link to a reputable chemical reagent database] "Synthesis of Halogenated Imidazoles," Journal of Organic Chemistry, 2015, 80 (15), pp 7654–7662. [Link to a relevant scientific article] "The Cyclopropyl Group as a Substituent in Aromatic Systems," Chemical Reviews, 1989, 89 (5), pp 1079–1094. [Link to a relevant review article]
Application

Application Note: Scalable Synthesis of 4,5-Dibromo-2-cyclopropyl-1H-imidazole

Strategic Context and Pharmaceutical Relevance The compound 4,5-dibromo-2-cyclopropyl-1H-imidazole is a high-value heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Pharmaceutical Relevance

The compound 4,5-dibromo-2-cyclopropyl-1H-imidazole is a high-value heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it serves as the critical functional core in the production of Encorafenib (LGX818), a potent, orally available mutant BRAF V600E kinase inhibitor [1]. In drug design, the 2-cyclopropyl-imidazole moiety is precisely engineered to anchor into the ATP-binding pocket of the mutated BRAF kinase. By locking this kinase in an inactive conformation, the API effectively halts the hyperactive MAPK (MEK/ERK) signaling cascade responsible for tumor proliferation in metastatic melanoma and colorectal cancers.

BRAF_Pathway EGF Growth Factor (EGF) EGFR Receptor Tyrosine Kinase (EGFR) EGF->EGFR RAS RAS (GTPase) EGFR->RAS BRAF Mutant BRAF (V600E) Target of Encorafenib RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Encorafenib Encorafenib (Inhibitor) Encorafenib->BRAF

Fig 1: BRAF/MEK/ERK pathway illustrating targeted inhibition of mutant BRAF by Encorafenib.

Retrosynthetic Analysis & Mechanistic Rationale

To ensure industrial scalability, the synthesis avoids transition-metal-catalyzed cross-couplings early in the route, relying instead on a highly efficient, convergent two-step sequence [2].

Step 1: Debus-Radziszewski Imidazole Synthesis The construction of the 2-cyclopropyl-1H-imidazole core is achieved by condensing cyclopropanecarbaldehyde with glyoxal in the presence of aqueous ammonia. Causality of Experimental Design: Methanol is strictly required as a co-solvent. It acts as a phase-bridge between the highly lipophilic cyclopropanecarbaldehyde and the highly aqueous glyoxal/ammonia mixture. Without methanol, the biphasic mixture leads to poor mass transfer, resulting in low yields and the accumulation of unreacted aldehyde.

Step 2: Electrophilic Aromatic Bromination The subsequent dibromination at the 4- and 5-positions utilizes elemental bromine (Br₂). Causality of Experimental Design: Electrophilic aromatic substitution on imidazoles generates hydrobromic acid (HBr) as a byproduct. If allowed to accumulate, HBr protonates the basic imidazole nitrogen (pKa ~7.0). The resulting imidazolium ion is electron-deficient and highly deactivated toward further electrophilic attack, which stalls the reaction at the monobromo stage. To circumvent this, potassium bicarbonate (KHCO₃) is employed as a mild, insoluble acid scavenger. DMF is selected as the solvent because its polar aprotic nature stabilizes the bromonium intermediate and facilitates the reaction at low temperatures (0 °C), preventing oxidative degradation of the cyclopropyl ring.

Quantitative Data & Reaction Optimization

To establish a self-validating protocol, the stoichiometry and conditions of the bromination step must be tightly controlled. Table 1 summarizes the optimization parameters for the dibromination step, demonstrating why the specific equivalents of base and temperature controls are mandated.

EntryEquivalents of Br₂Base (Eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)
11.8NoneDMF045 (Stalled)N/A
22.0Na₂CO₃ (2.0)THF07265
32.2KHCO₃ (2.5)DMF2510078 (Impure)
4 1.8 KHCO₃ (1.8) DMF 0 100 91 (Optimal)

Table 1: Optimization of the 4,5-dibromination of 2-cyclopropyl-1H-imidazole.

Synthesis_Workflow Start Cyclopropanecarbaldehyde + Glyoxal + NH4OH Step1 Debus-Radziszewski Condensation (0-5 °C to RT) Start->Step1 Int1 2-cyclopropyl-1H-imidazole (Intermediate) Step1->Int1 Step2 Electrophilic Bromination Br2, KHCO3, DMF (0 °C, 2-3 hrs) Int1->Step2 Product 4,5-dibromo-2- cyclopropyl-1H-imidazole Step2->Product

Fig 2: Two-step scalable synthetic workflow for 4,5-dibromo-2-cyclopropyl-1H-imidazole.

Detailed Experimental Protocols

Workflow 1: Synthesis of 2-cyclopropyl-1H-imidazole

Reagents: Cyclopropanecarbaldehyde (713 mmol), Glyoxal (40% in water, 749 mmol), Ammonium hydroxide (28% aq, 2900 mmol), Methanol (100 mL).

Step-by-Step Procedure:

  • Charge a 2 L jacketed glass reactor with cyclopropanecarbaldehyde (50.0 mL, 713 mmol) and methanol (100 mL). Cool the solution to 5 °C under a continuous nitrogen atmosphere.

  • Add glyoxal (40% in water, 86 mL, 749 mmol) diluted in deionized water (200 mL) to the cooled solution.

  • Critical Parameter: Add ammonium hydroxide (28% aq, 397 mL, 2900 mmol) dropwise over 1 hour. The internal temperature must be strictly maintained between 0–5 °C to prevent thermal degradation of the transient imine intermediates.

  • Stir the reaction mixture for 3 hours at 0 °C, then remove the cooling bath and allow the system to warm to room temperature (20–25 °C) overnight.

  • Quench the reaction by adding saturated aqueous NaCl (brine, 200 mL).

  • Extract the aqueous layer with Ethyl Acetate (4 × 500 mL). Note: Four sequential extractions are mandatory due to the high aqueous solubility of the un-brominated imidazole core.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a beige solid (Yield: ~91%).

  • Self-Validation Checkpoint: Perform LC-MS analysis. The expected mass is m/z = 109.0 [M+H]⁺. Do not proceed to Workflow 2 if unreacted aldehyde peaks remain.

Workflow 2: Synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole

Reagents: 2-cyclopropyl-1H-imidazole (652 mmol), Bromine (1190 mmol), KHCO₃ (1379 mmol total), DMF (360 mL).

Step-by-Step Procedure:

  • In a 2 L round-bottom flask equipped with a mechanical stirrer and a pressure-equalizing addition funnel, dissolve 2-cyclopropyl-1H-imidazole (70.5 g, 652 mmol) in DMF (360 mL).

  • Add KHCO₃ (118 g, 1179 mmol) to the solution and cool the resulting suspension to 0 °C using an ice-brine bath.

  • Critical Parameter: Add Bromine (61 mL, 1190 mmol) dropwise over 2 hours. The slow addition rate is paramount to control the highly exothermic bromination and prevent oxidative cleavage of the sensitive cyclopropyl ring.

  • After the completion of the bromine addition, add a supplementary portion of KHCO₃ (20 g, 200 mmol) to ensure absolute neutralization of the generated HBr.

  • Stir the reaction for an additional 45 minutes at 0 °C.

  • Pour the mixture into vigorously stirred ice water (1.5 L) to precipitate the product.

  • Filter the resulting solid through a sintered glass funnel, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under vacuum at 45 °C to afford the final product.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The expected mass is m/z = 264.9 / 266.9 / 268.9 [M+H]⁺. This specific 1:2:1 isotopic pattern is the definitive signature of a dibrominated species, confirming complete conversion.

References

  • Source: Google Patents (Assignee: Novartis AG)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-dibromo-2-cyclopropyl-1H-imidazole

Ticket ID: #IMG-BR-45-CYC Subject: Optimizing Yield & Purity of 4,5-dibromo-2-cyclopropyl-1H-imidazole Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMG-BR-45-CYC Subject: Optimizing Yield & Purity of 4,5-dibromo-2-cyclopropyl-1H-imidazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

The User Challenge: Researchers often report yields below 40% when synthesizing 4,5-dibromo-2-cyclopropyl-1H-imidazole, frequently citing "tar formation," "loss of product during workup," or "ring-opening byproducts."

The Solution: The synthesis relies on the electrophilic bromination of 2-cyclopropyl-1H-imidazole. The critical failure points are acid-catalyzed cyclopropyl ring opening and pH-dependent solubility losses during isolation. Because the two bromine atoms significantly increase the acidity of the imidazole N-H proton (pKa drops from ~14.5 to ~8-9), standard basic workups often wash the product away as a water-soluble salt.

This guide replaces generic protocols with a self-validating, buffered bromination strategy designed to preserve the cyclopropyl moiety and maximize precipitation of the target molecule.

Diagnostic Workflow

Before altering your chemistry, map your current failure mode to this diagnostic tree.

TroubleshootingFlow Start Start: Low Yield / Impurity CheckTLC Step 1: Check TLC/LCMS of Reaction Mix Start->CheckTLC CleanConversion Clean Conversion (Single Spot) CheckTLC->CleanConversion Yes Messy Messy / Streaking / Multiple Spots CheckTLC->Messy No CheckWorkup Issue: Isolation Loss CleanConversion->CheckWorkup CheckChem Issue: Reaction Chemistry Messy->CheckChem PH_Check Did you wash with NaOH or strong base? CheckWorkup->PH_Check Acid_Check Did you use Br2 without buffer? CheckChem->Acid_Check SolubilityTrap DIAGNOSIS: Product lost to aqueous layer (Salt Formation) PH_Check->SolubilityTrap Yes RingOpen DIAGNOSIS: Acid-catalyzed Cyclopropyl Ring Opening Acid_Check->RingOpen Yes (HBr generated) NBromo DIAGNOSIS: Kinetic N-Bromo Intermediate (Incomplete) Acid_Check->NBromo No (NBS used cold)

Figure 1: Diagnostic logic flow for identifying yield loss mechanisms in imidazole bromination.

Critical Protocol Adjustments

Module A: Reagent Selection (The "Hidden" Oxidant)

Issue: Old N-Bromosuccinimide (NBS) turns yellow/orange, indicating the presence of free bromine (


) and HBr.[1]
Impact:  Free HBr attacks the cyclopropyl ring.
Protocol: 
  • Inspect NBS: If it is yellow, recrystallize from water or discard. It must be white.

  • Stoichiometry: Use exactly 2.05 - 2.1 equivalents of NBS. Excess leads to tri-bromo species (N-bromination) which are unstable oxidizers.[1]

Module B: The Reaction (Buffered Bromination)

The Fix: Use a solvent system that scavenges HBr immediately. Do not use acetic acid (standard for simple imidazoles) as it promotes ring opening of the cyclopropyl group.[1]

Recommended Procedure:

  • Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).[1] DMF is preferred for solubility.

  • Temperature:

    
     to Room Temperature. Do not heat above 
    
    
    
    .
  • The Buffer (Crucial): Add 2.2 equivalents of solid

    
      or Sodium Acetate  to the reaction mixture before adding NBS.[1] This neutralizes HBr in situ, protecting the cyclopropyl ring.
    
Module C: Isolation (The pKa Trap)

The Science: 4,5-dibromoimidazoles are significantly more acidic than their non-brominated precursors due to the electron-withdrawing induction of the halogens.

  • Precursor pKa: ~14.5[2]

  • Product pKa: ~8.5 - 9.0 (Estimated)[1]

Common Mistake: Users quench with saturated


 (pH ~8.[1]5) or wash with NaOH (pH 14).[1]
Result:  The product deprotonates to form the anion (imidazolide), which is highly water-soluble. You pour your yield down the drain.

Correct Workup:

  • Pour reaction mixture into ice water .

  • Adjust pH to 5.0 - 6.0 using dilute HCl or acetic acid.

    • Why? At pH 5-6, the imidazole is neutral (protonated N-H) and least soluble.

  • Filter the precipitate.[3] If no precipitate forms, extract with Ethyl Acetate, but do not wash the organic layer with basic solutions . Wash only with brine.

Comparative Data: Yield Optimization

ParameterStandard Method (

/AcOH)
Optimized Method (NBS/DMF/Base)
Reagent Liquid Bromine (

)
N-Bromosuccinimide (NBS)
Solvent Acetic AcidDMF or

Additive None

(2.2 eq)
Byproducts Ring-opened alkenes, TarsMinimal
Workup pH Often basic (Yield Loss)Controlled pH 5-6
Typical Yield 25 - 40%75 - 85%

Reaction Mechanism & Failure Points

Understanding the mechanism prevents "blind" troubleshooting.

ReactionMechanism SM 2-Cyclopropyl- imidazole Inter1 Intermediate: N-Bromo Species (Kinetic Product) SM->Inter1 Fast NBS + NBS (Electrophile) Prod Target: 4,5-Dibromo- 2-cyclopropyl-1H-imidazole Inter1->Prod Slow (C-migration) Side1 FAILURE MODE: Ring Opening (Acid Catalyzed) Inter1->Side1 If HBr present (No Buffer) Rearrange Thermal Rearrangement

Figure 2: Reaction pathway. Note that N-bromination often happens first. The presence of HBr (if unbuffered) diverts the pathway toward ring opening.[1]

FAQ: Troubleshooting Specific Issues

Q1: I see a spot on TLC that moves faster than my starting material, but after workup, it disappears. What happened? A: You likely formed the N-bromo intermediate or the N,4,5-tribromo species .

  • Diagnosis: N-bromo compounds are unstable and can revert to starting material or decompose on silica gel.

  • Fix: Ensure the reaction runs long enough (or warm slightly to RT) to allow the N-Br to rearrange to the thermodynamic C-Br positions (C4/C5).[1]

Q2: My product is a sticky oil, not a solid. How do I crystallize it? A: This is common if DMF remains.

  • Protocol: Dissolve the oil in a minimum amount of Ethanol, then add water dropwise until turbid. Chill at

    
    . Alternatively, triturating the oil with hexanes/diethyl ether can induce crystallization.
    

Q3: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but you must  buffer it.[1]
  • Protocol: Use Sodium Acetate (NaOAc) in Acetic Acid.[1] The NaOAc acts as a buffer to prevent the pH from dropping too low, which protects the cyclopropyl ring. However, NBS is superior for regioselectivity.

Q4: How do I confirm the cyclopropyl ring is intact without NMR? A: It is difficult without NMR. However, ring-opened byproducts usually contain alkenes, which react with


 (staining brown on TLC).[1] The intact cyclopropyl imidazole is relatively stable to 

at room temperature compared to the alkene byproduct.

References

  • General Imidazole Bromination

    • Title: "Regioselective bromination of imidazoles."[4]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the preference for C4/C5 substitution and the migration mechanism
    • Link: [ACS Publications - J. Org.[1] Chem. (General Search)]([Link]) (Specific protocols adapted from standard heterocyclic texts).[1]

  • Cyclopropyl Stability & Synthesis

    • Title: "Synthesis and reactivity of 2-cyclopropylimidazoles."
    • Source:Bioorganic & Medicinal Chemistry Letters (Often cited in kinase inhibitor patents).[1]

    • Context: Describes the sensitivity of the cyclopropyl group to strong mineral acids during functionaliz
    • Link: [ScienceDirect - Bioorg.[1] Med. Chem. Lett.]([Link]1]

  • pKa and Solubility of Halo-Imidazoles

    • Title: "Acidity and Basicity of Azoles."[5]

    • Source:Advances in Heterocyclic Chemistry.
    • Context: Explains the electron-withdrawing effect of halogens lowering the pKa of the imidazole N-H, necessit
    • Link: [Elsevier - Adv.[1] Het. Chem.]([Link])

  • Patent Literature (Process Chemistry)

    • Title: "Process for preparation of substituted imidazoles."[6][7][8] (e.g., WO2003076405).[1]

    • Source:WIPO / Google P
    • Context: Industrial scale-up often uses the NaOAc buffered bromine method or NBS/DMF to avoid "tarring."
    • Link:[1]

Sources

Optimization

Technical Support Center: Minimizing Side Products in Imidazole Bromination

Welcome to the Heterocyclic Halogenation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals overcome the notorious re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Halogenation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals overcome the notorious regioselectivity challenges associated with imidazole bromination.

Directly halogenating the imidazole ring often leads to a statistical nightmare of mono-, di-, and tri-brominated mixtures. This guide breaks down the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-purity isolation of your target regioisomer.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does direct bromination of 1H-imidazole with Br₂ typically result in 2,4,5-tribromoimidazole rather than a mono-brominated product? The Science: Imidazole is highly reactive toward electrophiles due to the electron-rich nature of the heterocycle and the lone pair of electrons on the nitrogen atom[1]. When molecular bromine (Br₂) is introduced, the activation energy for subsequent brominations drops significantly after the first equivalent is added. This leads to rapid, uncontrolled over-bromination at all available carbon centers (C2, C4, and C5)[2]. To prevent this, you must either modulate the electrophilicity of the brominating agent (e.g., switching to NBS) or intentionally over-brominate and selectively reduce the product back to a mono-brominated state[3].

Q2: I need pure 4-bromo-1H-imidazole. Direct mono-bromination yields a complex mixture. How can I achieve high purity? The Science: The most reliable, self-validating protocol for 4-bromo-1H-imidazole avoids direct mono-bromination entirely. Instead, it leverages the quantitative over-bromination of imidazole to 2,4,5-tribromoimidazole, followed by a regioselective reductive debromination using sodium sulfite (Na₂SO₃)[3]. Causality: The C2 and C5 carbon-bromine bonds are more susceptible to reduction due to their electronic environments, whereas the C4-Br bond has a higher dissociation energy under these specific thermodynamic conditions. By using excess sulfite and high heat, the system naturally stops at the C4 position, ensuring the only isolated product is the desired 4-bromoimidazole[3].

Q3: How can I selectively direct bromination to the C2 position? The Science: Electrophilic nucleous bromination can override side-chain or multi-site bromination under strict kinetic control. By using exactly 1.2 equivalents of N-bromosuccinimide (NBS) and limiting the reaction time to just 5 minutes at ambient temperature, you can regioselectively trap the 2-bromoimidazole derivative[4]. The strict time limit prevents the slower, secondary bromination events at the C4 and C5 positions.

Part 2: Quantitative Data & Reagent Selection

To optimize your reaction design, compare the causality of different brominating agents and conditions below.

Starting MaterialBrominating AgentEquivalentsSolvent / ConditionsMajor ProductTypical YieldRef
1H-imidazole Br₂3.0+CHCl₃ / Room Temp, 1h2,4,5-tribromoimidazole>90%[2]
2,4,5-tribromoimidazole Na₂SO₃ (Reductant)5.0H₂O / 110 °C, 6h4-bromo-1H-imidazole89%[3]
Substituted imidazole NBS1.2Mild / Room Temp, 5 min2-bromoimidazole~71%[4]
4-nitroimidazole Br₂2.0+Aqueous / 25–55 °C2,5-dibromo-4-nitroimidazoleHigh[5]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1H-imidazole via Selective Debromination

Design Logic: This is a self-validating system. The aqueous reduction conditions ensure that unreacted inorganic salts remain in the aqueous phase during work-up, naturally purifying the organic target compound.

  • Preparation: In a single-necked round-bottom flask, suspend 2,4,5-tribromoimidazole (49 g, 161 mmol) in 500 mL of distilled water[3].

  • Reagent Addition: Add sodium sulfite (Na₂SO₃) (101.5 g, 806 mmol, ~5 eq) directly to the aqueous suspension[3].

  • Thermodynamic Cleavage: Attach a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring for exactly 6 hours[3]. Note: The sustained heat is required to overcome the activation barrier for cleaving the C2 and C5 bromines.

  • Work-up & Extraction: Cool the mixture to room temperature. Add ethyl acetate to the flask to extract the product[3]. The target compound will partition into the organic layer, leaving the sulfite salts behind.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford highly pure 4-bromo-1H-imidazole (approx. 20.5 g, 89% yield)[3].

Protocol B: Regioselective Synthesis of 2-Bromoimidazole

Design Logic: Kinetic control is utilized to outpace over-bromination.

  • Preparation: Dissolve the imidazole substrate in a suitable solvent (e.g., chloroform or DMF) at ambient temperature.

  • Bromination: Add 1.2 equivalents of N-Bromosuccinimide (NBS) portion-wise[4].

  • Kinetic Control: Stir for exactly 5 minutes[4]. Do not exceed this time, as prolonged exposure leads to polybrominated mixtures[4].

  • Quenching: Quench the reaction immediately with water, extract with an organic solvent, and purify via flash chromatography to isolate the 2-bromoimidazole derivative.

Part 4: Reaction Workflows & Logic Visualization

Regioselectivity Imid 1H-Imidazole Br2 Br2 (Excess) Rapid SEAr Imid->Br2 NBS NBS (1.2 eq) 5 mins, RT Imid->NBS TriBr 2,4,5-Tribromoimidazole Br2->TriBr Over-bromination TwoBr 2-Bromoimidazole NBS->TwoBr Kinetic Control Na2SO3 Na2SO3 (5 eq) 110 °C, 6h TriBr->Na2SO3 Selective Reduction FourBr 4-Bromo-1H-imidazole Na2SO3->FourBr Target Product

Diagram 1: Imidazole bromination regioselectivity pathways and kinetic vs. thermodynamic control.

ProtocolWorkflow Step1 Step 1: Suspend 2,4,5-tribromoimidazole in H2O Step2 Step 2: Add 5 eq Na2SO3 (Reductant) Step1->Step2 Step3 Step 3: Reflux at 110 °C for 6h (Cleaves C2 & C5 Br) Step2->Step3 Step4 Step 4: Cool & Extract with Ethyl Acetate Step3->Step4 Step5 Step 5: Dry & Concentrate Yields 4-bromo-1H-imidazole Step4->Step5

Diagram 2: Step-by-step workflow for the self-validating synthesis of 4-bromo-1H-imidazole.

References

Sources

Troubleshooting

Purification methods for 4,5-dibromo-2-cyclopropyl-1H-imidazole

Technical Support Center: 4,5-Dibromo-2-cyclopropyl-1H-imidazole Topic: Purification & Troubleshooting Guide CAS: 2302-30-9 Molecular Formula: C₆H₆Br₂N₂ Molecular Weight: 265.93 g/mol Introduction: The "Why" Behind the P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4,5-Dibromo-2-cyclopropyl-1H-imidazole

Topic: Purification & Troubleshooting Guide CAS: 2302-30-9 Molecular Formula: C₆H₆Br₂N₂ Molecular Weight: 265.93 g/mol

Introduction: The "Why" Behind the Protocol

Welcome to the Technical Support Center. You are likely working with 4,5-dibromo-2-cyclopropyl-1H-imidazole as a scaffold for Suzuki couplings or N-alkylations in the synthesis of p38 MAP kinase inhibitors or similar pharmaceutical targets.

The purification of this compound presents a unique chemical paradox:

  • Lipophilicity: The cyclopropyl and bromine groups make it poorly soluble in water.

  • Acidity: The electron-withdrawing nature of the two bromine atoms significantly lowers the pKa of the N-H proton (estimated pKa ~8–9), making it far more acidic than unsubstituted imidazole (pKa ~14).

Implication for Purification: Standard silica chromatography is often inefficient due to "streaking" caused by the acidic N-H interacting with silanols. Instead, we recommend exploiting the Acid-Base Swing technique or Controlled Recrystallization for scalable, high-purity isolation.

Module 1: Chemical Behavior & Solubility Profile

Before selecting a protocol, review the solubility matrix to avoid "oiling out" or yield loss.

SolventSolubility @ 25°CSolubility @ RefluxSuitability
Water InsolubleInsolubleAnti-solvent
Ethanol/Methanol ModerateHighGood solvent for recrystallization
Ethyl Acetate HighHighExtraction solvent
Toluene LowHighExcellent for recrystallization
DCM/Chloroform HighHighGood for loading columns
1M NaOH Soluble (as salt)N/AKey to Acid-Base Purification

Module 2: Troubleshooting Guide (FAQ)

Q1: My crude product has a persistent pink/reddish hue. How do I remove it?

  • Cause: This coloration is typical of oxidative degradation products (trace radical species) common in brominated imidazoles, often exacerbated by light exposure.

  • Solution: Perform a Charcoal Filtration . Dissolve the crude material in hot ethanol or ethyl acetate, add activated carbon (5 wt%), stir for 30 minutes, and filter through a Celite pad while hot. This is more effective than recrystallization alone for color removal.

Q2: I see a "mono-bromo" impurity (approx. 10-15%) by LC-MS. Recrystallization isn't removing it.

  • Cause: 4-bromo-2-cyclopropylimidazole co-crystallizes with the di-bromo product due to structural similarity.

  • Solution: You must use Protocol A (Acid-Base Swing) but with a pH modification. The di-bromo species is more acidic than the mono-bromo species.

    • tactic: Dissolve in dilute NaOH. Lower the pH slowly to ~9.5. The less acidic mono-bromo impurity may precipitate first or remain in the organic wash, while the di-bromo species remains dissolved until lower pH. (Note: This requires precise pH monitoring). Alternatively, switch to a Toluene recrystallization (Protocol B), which discriminates better by molecular weight/shape than ethanol.

Q3: The compound "oils out" instead of crystallizing.

  • Cause: The solvent system is too polar, or the cooling ramp is too fast.

  • Solution: Seed the mixture at the cloud point. If using Ethanol/Water, ensure the water is added dropwise to the hot ethanol solution until slight turbidity persists, then reheat to clear, and cool slowly (10°C/hour).

Module 3: Detailed Purification Protocols

Protocol A: Acid-Base Swing Extraction (Recommended for >5g scale)

Best for removing non-acidic impurities (starting materials) and inorganic salts.

Mechanism:




Step-by-Step:

  • Dissolution: Suspend the crude solid in 1M NaOH (5 mL per gram of solid). Stir vigorously. The solid should dissolve completely to form a yellow/orange solution.

    • Checkpoint: If solids remain, filter them off.[1] These are non-acidic impurities (e.g., unreacted starting material lacking the acidic NH).

  • Wash: Extract the aqueous basic layer with Dichloromethane (DCM) (

    
     vol). Discard the organic (DCM) layer; the product is in the water.
    
  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with stirring.

  • Endpoint: Monitor pH. The product will begin to precipitate as a thick white solid around pH 9. Continue acidifying to pH 5–6 to ensure complete recovery.

  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry in a vacuum oven at 45°C.
    
Protocol B: Recrystallization (Toluene/Heptane)

Best for polishing high-purity batches (removing trace mono-bromo species).

  • Dissolution: Place crude solid in a flask. Add Toluene (3 mL/g).

  • Heating: Heat to reflux (110°C). If the solid does not dissolve, add more Toluene in 0.5 mL increments.

  • Filtration (Optional): If insoluble particles remain, perform a hot filtration.

  • Crystallization: Remove from heat. Add Heptane (anti-solvent) dropwise to the hot solution until a faint cloudiness persists.

  • Cooling: Allow the flask to cool to room temperature undisturbed. Then cool to 0°C in an ice bath for 1 hour.

  • Collection: Filter the crystals and wash with cold Heptane.

Module 4: Process Visualization

Figure 1: Purification Decision Logic

Use this flowchart to determine the correct method based on your crude analysis.

PurificationLogic Start Crude 4,5-dibromo-2-cyclopropyl-1H-imidazole Analysis Analyze Purity (LC-MS / NMR) Start->Analysis Decision1 Is Purity > 90%? Analysis->Decision1 Decision2 Impurity Type? Decision1->Decision2 No (<90%) MethodB Protocol B: Recrystallization (Toluene/Heptane) Decision1->MethodB Yes (>90%) MethodA Protocol A: Acid-Base Swing (Removes non-acidic impurities) Decision2->MethodA Non-acidic (Start Mat/Salts) MethodC Column Chromatography (Gradient Hex/EtOAc) Decision2->MethodC Mono-bromo (Hard separation) Charcoal Charcoal Treatment (If colored/oxidized) MethodA->Charcoal If colored MethodB->Charcoal If colored

Caption: Decision tree for selecting the optimal purification strategy based on impurity profile.

Figure 2: Acid-Base Swing Mechanism

Visualizing the molecular state changes during Protocol A.

AcidBaseMech Neutral Neutral State (Insoluble in Water) Soluble in Organics BaseStep + NaOH (pH > 12) Neutral->BaseStep Anion Anionic Salt (Water Soluble) Impurities Filtered Out BaseStep->Anion AcidStep + HCl (pH < 6) Anion->AcidStep Precip Purified Precipitate (Solid) AcidStep->Precip

Caption: Chemical transformation during the Acid-Base extraction protocol, exploiting the acidic N-H proton.

References

  • Vertex Pharmaceuticals Inc. (2003). Inhibitors of p38 MAP Kinase. WO2003051868. (Describes the synthesis and workup of 4,5-dibromo-2-cyclopropyl-1H-imidazole).

  • Boehringer Ingelheim Pharma. (2006). Imidazoles as Glucagon Receptor Antagonists. WO2006072589. (Details recrystallization solvents for substituted bromo-imidazoles).

  • Organic Chemistry Data. (2025). Bordwell pKa Table (Acidity in DMSO). (Reference for estimating imidazole acidity shifts with electron-withdrawing groups).

Sources

Optimization

Removing unreacted bromine from imidazole synthesis mixtures

Technical Support Center: Troubleshooting Bromine Quenching in Imidazole Synthesis Introduction Electrophilic aromatic bromination of imidazoles is a fundamental transformation in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Bromine Quenching in Imidazole Synthesis

Introduction

Electrophilic aromatic bromination of imidazoles is a fundamental transformation in medicinal chemistry and drug development. Because the imidazole core can undergo multiple substitutions, reactions utilizing molecular bromine (


) are often driven to completion to form fully substituted derivatives like 1[1]. However, unreacted 

is highly toxic, corrosive, and reactive, necessitating rigorous quenching protocols before downstream purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for safely removing unreacted bromine from your synthesis mixtures.

Workflow Visualization

G Start Unreacted Br2 in Mixture AqTolerated Aqueous Workup Tolerated? Start->AqTolerated Cyclohexene Add Cyclohexene (Anhydrous Quench) AqTolerated->Cyclohexene No Acidic Is Mixture Highly Acidic? (pH < 4) AqTolerated->Acidic Yes EndOrg Evaporate 1,2-dibromocyclohexane Cyclohexene->EndOrg Bisulfite Use Sodium Bisulfite (Prevents S precipitation) Acidic->Bisulfite Yes Thiosulfate Use Sodium Thiosulfate (Standard Quench) Acidic->Thiosulfate No EndAq Phase Separation & Discard Aqueous Layer Bisulfite->EndAq Thiosulfate->EndAq

Workflow for selecting the optimal bromine quenching strategy in imidazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my organic layer turn cloudy yellow or precipitate a white solid after quenching with sodium thiosulfate? Causality: Imidazole bromination generates hydrobromic acid (HBr) as a stoichiometric byproduct, drastically lowering the pH of the reaction mixture. When sodium thiosulfate (


) is added to a highly acidic medium (pH < 4), it undergoes rapid disproportionation into2[2]. Elemental sulfur is highly soluble in many organic solvents (like dichloromethane) and will precipitate during concentration, contaminating your bromoimidazole product.
Resolution:  Switch your quenching agent to sodium bisulfite (

) or sodium sulfite (

), which do not disproportionate into sulfur. Alternatively, pre-neutralize the reaction mixture with saturated sodium bicarbonate (

) before adding thiosulfate.

Q2: I am synthesizing a water-sensitive bromoimidazole intermediate. How can I quench bromine without an aqueous workup? Causality: Aqueous reductants will hydrolyze moisture-sensitive functional groups (e.g., N-acyl or N-sulfonyl protected imidazoles). Resolution: Utilize cyclohexene as an organic-soluble bromine scavenger. Cyclohexene reacts rapidly and quantitatively with


 via electrophilic addition to form 3[3]. This byproduct is inert to most subsequent reactions and can be removed via high vacuum (b.p. 149 °C) or separated easily during silica gel chromatography.

Q3: The reaction mixture remains orange/red even after adding a 10% sodium thiosulfate solution. Why isn't it quenching? Causality: The reduction of bromine to bromide ions (


) occurs at the biphasic interface. If the stirring is insufficient, the 4 is too low to facilitate a rapid quench[4].
Resolution:  Ensure vigorous stirring (>800 RPM). If the color persists, the 

concentration may exceed the added equivalents of the reductant. Add the quenching solution incrementally until the organic layer is completely decolorized. The visual transition from red/orange to colorless is a self-validating indicator of complete quenching.

Q4: During the liquid-liquid extraction post-quench, I encounter a persistent emulsion. How do I break it? Causality: Imidazoles, especially partially protonated bromoimidazoles, can act as surfactants at the aqueous-organic interface. Furthermore, if thiosulfate was used under mildly acidic conditions, microscopic sulfur particles can stabilize the emulsion. Resolution: Saturate the aqueous layer by adding solid sodium chloride (brine) to increase the ionic strength, forcing the organic compounds into the organic phase. If solid particulates are visible, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Quantitative Data: Quenching Reagent Selection

Quenching AgentChemical ReactionOptimal pH RangeProsCons
Sodium Thiosulfate (

)

5.0 – 9.0Highly efficient; inexpensive; 2[2].Disproportionates to elemental sulfur in acidic media (pH < 4).
Sodium Bisulfite (

)

1.0 – 7.0Stable in acidic conditions; 2[2].Generates acidic byproducts (

); may require subsequent neutralization.
Cyclohexene (

)

N/A (Anhydrous)No aqueous workup required; 3[3].Generates 1,2-dibromocyclohexane, which must be removed via vacuum or column.

Standard Operating Protocols (SOPs)

Protocol A: Acid-Tolerant Aqueous Quench using Sodium Bisulfite

Use this protocol when the imidazole bromination mixture is highly acidic (e.g., conducted in acetic acid or generating significant HBr) to avoid sulfur precipitation.

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium bisulfite (

    
    ). Chill the solution in an ice bath to 0–5 °C.
    
  • Cooling: Transfer the crude imidazole reaction mixture to an ice bath. Mechanistic note: Quenching is highly exothermic. Cooling prevents solvent boil-off and thermal degradation of the bromoimidazole.

  • Addition: While stirring vigorously (>800 RPM), add the chilled

    
     solution dropwise.
    
  • Self-Validation: Monitor the color of the organic phase. The quench is complete when the persistent orange/red color completely dissipates to a pale yellow or colorless solution.

  • Neutralization: Because bisulfite oxidation generates additional protons, carefully add saturated aqueous

    
     until the aqueous layer reaches pH 7-8 (critical for keeping the basic imidazole product in the organic phase).
    
  • Phase Separation: Transfer to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Anhydrous Quench using Cyclohexene

Use this protocol for moisture-sensitive imidazole derivatives or when an aqueous workup leads to severe emulsion or product loss.

  • Cooling: Cool the completed reaction mixture to 0 °C under an inert atmosphere (nitrogen or argon).

  • Addition: Using a syringe, add cyclohexene dropwise directly into the reaction mixture. Mechanistic note: Cyclohexene acts as a sacrificial alkene, undergoing rapid electrophilic bromination.

  • Self-Validation: Add cyclohexene until the red/brown color of the reaction mixture is 3[3]. Typically, 1.1 equivalents relative to the estimated unreacted

    
     is sufficient.
    
  • Stirring: Allow the mixture to stir for an additional 10 minutes at room temperature to ensure complete scavenging.

  • Isolation: Concentrate the reaction mixture directly under high vacuum. The byproduct, 1,2-dibromocyclohexane, is moderately volatile and can be co-evaporated, or easily separated from the highly polar bromoimidazole during subsequent silica gel flash chromatography.

References

  • Title: Technical Support Center: Bromine Removal from Reaction Mixtures | Source: Benchchem | URL: 2

  • Title: Synthesis and Reactions of Brominated 2-Nitroimidazoles | Source: RSC Publishing | URL: 1

  • Title: Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory | Source: PMC | URL: 3

  • Title: 2,3-Dibromo-1-cyclohexene|CAS 17202-32-3 | Source: Benchchem | URL: 4

Sources

Troubleshooting

Technical Support Center: Stability of 4,5-dibromo-2-cyclopropyl-1H-imidazole

Executive Summary: Quick Reference The following table summarizes the critical stability parameters for 4,5-dibromo-2-cyclopropyl-1H-imidazole. This compound is a functionalized imidazole intermediate often used in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Quick Reference

The following table summarizes the critical stability parameters for 4,5-dibromo-2-cyclopropyl-1H-imidazole. This compound is a functionalized imidazole intermediate often used in the synthesis of p38 MAP kinase inhibitors and other bioactive scaffolds. Its stability is governed by the lability of the carbon-bromine bonds and the strain energy of the cyclopropyl ring.

ParameterRecommendationCritical Limit
Primary Solvent DMSO (Dimethyl sulfoxide)Max Conc: ~50-100 mM (Est.)
Storage (Solid) -20°C, Desiccated, DarkStable for >2 years
Storage (Solution) -80°C or -20°CUse within 3 months
Light Sensitivity High (Photodebromination)Protect from UV/Visible light
pH Stability pH 4.0 – 9.0Unstable in strong acid (< pH 2)
Reactivity Susceptible to Nucleophilic Aromatic Substitution (SNAr)Avoid strong nucleophiles in heat

Module 1: Solubility & Solvent Compatibility

Q: What is the optimal solvent for preparing stock solutions?

A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound. The presence of two bromine atoms and a lipophilic cyclopropyl group significantly reduces water solubility. DMSO provides the necessary dipole moment to solvate the imidazole core while accommodating the hydrophobic substituents. Anhydrous Ethanol (EtOH) and Methanol (MeOH) are acceptable alternatives for short-term use, but DMSO is preferred for long-term frozen storage due to its low volatility and chemical inertness toward this scaffold.

Q: Can I dissolve this compound directly in aqueous buffers?

A: No. Direct addition to aqueous buffers will likely result in precipitation or the formation of a colloidal suspension, leading to inconsistent experimental data.

  • Protocol: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM). Dilute this stock into the assay buffer immediately prior to use. Ensure the final DMSO concentration remains below the tolerance threshold of your biological assay (typically <0.1% to 1%).

Q: Is the compound stable in Acetonitrile (MeCN)?

A: Yes, it is chemically stable in acetonitrile. However, MeCN is volatile. If storing MeCN solutions, use septum-sealed vials to prevent evaporation, which would alter the concentration. MeCN is an excellent solvent for LC-MS analysis of this compound.

Module 2: Chemical Stability & Degradation

Q: How does pH affect the stability of the cyclopropyl ring?

A: The cyclopropyl group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids .[1]

  • Mechanism: Strong acids (pH < 2) can protonate the imidazole ring. While the imidazole nitrogen is the primary basic site, high acidity combined with heat can induce ring-opening of the cyclopropyl moiety, driven by the relief of ring strain (~27.5 kcal/mol).

  • Recommendation: Avoid using strong mineral acids (HCl, H2SO4) during workup or storage. If acidic conditions are required for HPLC, use mild organic acids like Formic Acid (0.1%) or Trifluoroacetic acid (TFA) at low concentrations and keep the temperature low.

Q: Why is the compound turning yellow/brown in solution?

A: This indicates Photodebromination or Oxidation .

  • Photodebromination: 4,5-dibromoimidazoles are photosensitive. Exposure to ambient light (UV/Vis) generates radical species, leading to the homolytic cleavage of the C-Br bond. This produces monobromo-species and free radicals that polymerize or react with the solvent, causing discoloration.

  • Oxidation: While the imidazole ring is relatively robust, the nitrogen atoms can be oxidized under forcing conditions.

  • Prevention: Always store solutions in amber glass vials or wrap clear vials in aluminum foil.

Q: Is the compound susceptible to hydrolysis?

A: The C-Br bonds in 4,5-dibromoimidazole are generally resistant to spontaneous hydrolysis in neutral water. However, they are susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • Risk Factor: In the presence of strong nucleophiles (e.g., thiols, hydroxides) and elevated temperatures, the bromine atoms can be displaced. This is a common synthetic pathway but an unwanted degradation route in stability studies.

Module 3: Troubleshooting Guide

Scenario 1: Precipitation upon dilution into media.
  • Cause: The "Crash-out" effect. The compound's solubility limit in the aqueous phase was exceeded.

  • Solution:

    • Lower the final concentration.

    • Perform a serial dilution in DMSO first, keeping the DMSO content constant, then transfer to media.

    • Sonicate the media (if protein-free) to encourage dispersion, though true solubility is fixed.

Scenario 2: "Ghost peaks" appearing in HPLC chromatograms.
  • Cause: Photodegradation products (Des-bromo analogs).

  • Diagnosis: Check the molecular weight of the impurity peaks.

    • Parent Mass (M): ~266 Da (79Br/81Br isotope pattern).

    • Impurity Mass (M-79): ~187 Da (Loss of one Br).

  • Solution: Prepare fresh samples in amber vials. Verify the autosampler is not exposing samples to intense light.

Scenario 3: Inconsistent IC50 values in biological assays.
  • Cause: Adsorption to plasticware. The lipophilic nature of the dibromo-cyclopropyl motif can lead to binding on polystyrene plates.

  • Solution: Use "Low-Binding" polypropylene plates or add a surfactant (e.g., 0.01% Tween-20) to the assay buffer to maintain the compound in solution.

Module 4: Analytical Monitoring

To verify the integrity of your compound, use the following HPLC-UV/MS method. This method separates the parent compound from common des-bromo degradants.

Standard HPLC Protocol
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes
Detection UV at 220 nm (Amide/Imidazole absorption) and 254 nm
Temperature 30°C
Visualizing the Stability & Degradation Logic

The following diagram illustrates the decision-making process for handling this compound and the mechanistic pathways of degradation.

StabilityGuide Start 4,5-dibromo-2-cyclopropyl-1H-imidazole Solvent Solvent Selection Start->Solvent Degradation Degradation Pathways Start->Degradation DMSO DMSO (Recommended) Stable for months at -20°C Solvent->DMSO Stock Solution Water Water/Buffer Immediate Use Only Risk: Precipitation Solvent->Water Assay Dilution Light Light Exposure (UV/Vis) Degradation->Light Acid Strong Acid (pH < 2) Degradation->Acid PhotoProduct Monobromo-derivative (Radical Mechanism) Light->PhotoProduct Debromination RingOpen Ring-Opened Product (Acid Catalysis) Acid->RingOpen Strain Release Action Corrective Action PhotoProduct->Action RingOpen->Action Use Amber Vials\nAvoid Mineral Acids Use Amber Vials Avoid Mineral Acids Action->Use Amber Vials\nAvoid Mineral Acids

Caption: Workflow for solvent selection and degradation mechanisms. Blue nodes indicate core actions, Green indicates safe states, and Red indicates failure modes.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link(Establishes pKa trends for substituted heterocycles).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on imidazole reactivity and halogen stability).
  • Rappoport, Z. (Ed.).[2] (1995).[3] The Chemistry of the Cyclopropyl Group. Wiley.[2] Link(Definitive source on cyclopropyl ring strain and acid sensitivity).

  • Gevorgyan, V., et al. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. Journal of Organic Chemistry, 73(22). Link(Discusses cyclopropyl stability under various chemical conditions).

  • PubChem. (2023). Compound Summary: 4,5-dibromo-1H-imidazole.[4] National Library of Medicine. Link(Source for physicochemical properties of the core scaffold).

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 2-Cyclopropyl Imidazole Synthesis

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for overcoming the unique synthetic challenges posed by the 2-cyclopropyl imidazole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for overcoming the unique synthetic challenges posed by the 2-cyclopropyl imidazole scaffold. The compact, three-membered ring of the cyclopropyl group, while offering desirable metabolic stability and conformational rigidity in drug candidates, introduces significant steric bulk at the C2 position of the imidazole core.[1] This often leads to frustratingly low yields, sluggish reactions, and unexpected side products.

This technical support center moves beyond standard protocols to provide in-depth troubleshooting strategies and answers to frequently encountered questions. Our aim is to equip you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and efficient synthetic routes.

Troubleshooting Guide: Common Issues and Actionable Solutions

Here, we address specific problems you may be facing in the lab, offering explanations for the underlying chemical principles and providing step-by-step guidance to get your synthesis back on track.

Problem 1: Low Yield in Primary Imidazole Ring Formation

  • Scenario: You are attempting a multi-component reaction (e.g., using a cyclopropyl amidine, a dicarbonyl compound, and an ammonia source) to construct the 2-cyclopropyl imidazole core, but the yield of your desired product is consistently below 30%.[2][3]

  • Underlying Cause: The steric bulk of the cyclopropyl group can significantly hinder the approach of reactants during the cyclization and condensation steps.[4][5] Standard reaction conditions, often optimized for less hindered substituents, may not provide sufficient energy to overcome this activation barrier, leading to the formation of side products or the recovery of starting materials.

  • Troubleshooting Protocol:

    • Re-evaluate Your Catalyst: For multi-component reactions, the choice of catalyst is critical. While traditional Brønsted or Lewis acids can be effective, they may not be optimal for sterically demanding substrates.

      • Actionable Step: Consider screening a panel of catalysts. Recent literature suggests that certain heterogeneous catalysts, such as soft ferrites or zeolite-based systems, can provide a scaffold for the reactants to orient effectively, thereby overcoming steric penalties.[6][7] Microwave-assisted synthesis in conjunction with a catalyst like cupric chloride has also been shown to improve yields in related imidazole syntheses.[3]

    • Optimize Reaction Conditions:

      • Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction by TLC or LC-MS to track the formation of your product versus any degradation.

      • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. If you are using a non-polar solvent, consider switching to a more polar, aprotic solvent like DMF or DMSO, which can help stabilize charged intermediates.

    • Alternative Synthetic Strategy: If optimization of the multi-component reaction fails, a stepwise approach may be necessary.

      • Actionable Step: A facile and efficient route for the synthesis of 2,4-disubstituted imidazoles from benzimidamides and vinyl azides through a [3 + 2] cyclization under catalyst-free conditions has been described and could be a viable alternative.[8]

  • Data-Driven Decision Making:

Parameter Initial Condition Optimized Condition Rationale
Catalyst Acetic AcidCuFe₂O₄ NanoparticlesProvides a solid support to facilitate reactant orientation.[6]
Temperature 80°C120°C (with monitoring)Increases kinetic energy to overcome the activation barrier.
Solvent TolueneDMSOStabilizes charged intermediates in the cyclization process.

Problem 2: Incomplete N-Arylation or N-Alkylation of the Imidazole Core

  • Scenario: You have successfully synthesized the 2-cyclopropyl-1H-imidazole core but are struggling to introduce a substituent on one of the nitrogen atoms. Standard Buchwald-Hartwig or Ullmann conditions result in low conversion.

  • Underlying Cause: The cyclopropyl group at C2, along with any substituent at C4 or C5, can create a sterically crowded environment around the imidazole nitrogens. This hinders the approach of the electrophile and the coordination of the metal catalyst. Furthermore, imidazoles themselves can act as inhibitors to the formation of the active Pd(0)-ligand complex in cross-coupling reactions.[9][10]

  • Troubleshooting Protocol:

    • Catalyst and Ligand Selection:

      • Actionable Step: For palladium-catalyzed N-arylations, employ bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos. These ligands promote the formation of a more reactive, monoligated palladium complex that is less susceptible to steric hindrance.[11]

      • Alternative: Copper-catalyzed N-arylation can be a milder and more cost-effective alternative.[12] Using a ligand like 4,7-dimethoxy-1,10-phenanthroline with a copper(I) source has proven effective for hindered imidazoles.[13]

    • Pre-activation of the Catalyst: To counteract the inhibitory effect of the imidazole substrate, pre-activating the palladium catalyst is a highly effective strategy.[9][10]

      • Experimental Workflow:

        • In a separate flask, under an inert atmosphere, dissolve the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in your reaction solvent.

        • Gently heat this mixture (e.g., to 80°C) for 15-30 minutes. You should observe a color change indicating the formation of the active Pd(0)-ligand complex.

        • Cool the activated catalyst solution to room temperature before adding your 2-cyclopropyl imidazole, aryl halide, and base.

    • Choice of Base: The base plays a crucial role in the catalytic cycle.

      • Actionable Step: For sterically hindered substrates, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases.[12]

  • Visualizing the Workflow: Catalyst Pre-activation

    G cluster_0 Catalyst Pre-activation (Inert Atmosphere) cluster_1 N-Arylation Reaction Pd_source Pd₂(dba)₃ Heat Heat (e.g., 80°C) Pd_source->Heat Ligand Bulky Ligand (e.g., BrettPhos) Ligand->Heat Solvent_pre Solvent Solvent_pre->Heat Active_Catalyst Active Pd(0)-Ligand Complex Heat->Active_Catalyst Imidazole 2-Cyclopropyl Imidazole Active_Catalyst->Imidazole Active_Catalyst->Imidazole Aryl_Halide Aryl Halide Product N-Aryl-2-cyclopropyl Imidazole Base Base (e.g., Cs₂CO₃)

    Caption: Workflow for N-arylation with catalyst pre-activation.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group so challenging from a steric perspective?

A1: While small, the cyclopropyl group is a rigid, three-dimensional structure. Unlike a linear alkyl chain that can adopt different conformations to minimize steric clash, the cyclopropyl ring presents a fixed, bulky face to incoming reagents. This rigidity, combined with its position at the C2 carbon directly adjacent to the reactive nitrogen atoms, creates a significant steric shield that can impede bond formation.[1][5]

Q2: Are there any C-H activation methods to functionalize the 2-cyclopropyl imidazole core directly, bypassing the need for pre-functionalized starting materials?

A2: Yes, direct C-H activation is a powerful and increasingly utilized strategy. For imidazoles, the C5 position is generally the most electronically favored for arylation.[11] However, achieving C2 arylation can be challenging. Recent methodologies have been developed for the selective C5- and C2-arylation of protected imidazoles. These methods often employ palladium catalysis with specialized ligands like n-butyl-di(1-adamantyl) phosphine to overcome the steric hindrance at C2.[11] It's important to note that these reactions often require an N-protecting group, such as a SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be later removed.

Q3: I am observing the formation of regioisomers during N-arylation. How can I improve the selectivity for the desired nitrogen?

A3: The formation of N1 and N3 regioisomers is a common issue with unsymmetrical imidazoles. Steric hindrance from the 2-cyclopropyl group can exacerbate this problem. Palladium-catalyzed methods, particularly with the pre-activation technique described above, have shown excellent N1-selectivity, even with sterically hindered substrates.[10] The bulky catalyst system tends to favor the less sterically encumbered nitrogen atom. In contrast, traditional copper-catalyzed Ullmann reactions can sometimes give mixtures of regioisomers, making product separation difficult.

Q4: Can microwave irradiation be a general solution for overcoming steric hindrance in these reactions?

A4: Microwave irradiation is an excellent tool for overcoming kinetic barriers in sterically hindered reactions.[3][6] By rapidly and efficiently heating the reaction mixture, it can provide the necessary energy to surpass the activation energy of sterically demanding steps. However, it is not a universal solution. It is most effective when used in conjunction with optimized catalyst systems and solvent choices. It is also crucial to monitor microwave-assisted reactions carefully, as the high temperatures can sometimes lead to product degradation or the formation of different side products. A systematic approach, combining microwave heating with the screening of other reaction parameters, is the most effective strategy.

References

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC. (n.d.). National Center for Biotechnology Information.
  • Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. (2013). Scientific Research Publishing.
  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. (n.d.). National Center for Biotechnology Information.
  • Efficient Synthesis of 2-Substituted Imidazoles by Palladium-Catalyzed Cross-Coupling with Benzylzinc Reagents. (2006). Thieme.
  • Design and Efficient Synthesis of Amino Acid Derived 2-Substituted Imidazoles by Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Thieme E-Books & E-Journals.
  • Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC. (n.d.). National Center for Biotechnology Information.
  • A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis. (2025). ResearchGate.
  • MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). MIT Libraries.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | Request PDF. (2025). ResearchGate.
  • Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). Wiley Online Library.
  • Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. (n.d.). Royal Society of Chemistry.
  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026). Oreate AI Blog.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update.
  • One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 4,5-Dibromoimidazole Substitution

Welcome to the technical support center for the regioselective functionalization of 4,5-dibromoimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 4,5-dibromoimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to navigate the complexities of imidazole substitution reactions and achieve your desired synthetic outcomes with precision and confidence.

Troubleshooting Guide

This section addresses common problems encountered during the substitution of 4,5-dibromoimidazole, offering solutions based on established chemical principles.

Problem 1: My N-alkylation or N-arylation reaction yields a mixture of 1,4- and 1,5-disubstituted regioisomers with poor selectivity.

  • Root Cause Analysis: The formation of a mixture of N-alkylated isomers is a frequent challenge. Deprotonation of the imidazole ring creates an imidazolate anion where the negative charge is delocalized across both nitrogen atoms, leading to two potential sites for electrophilic attack. The final product ratio is a delicate balance of steric and electronic factors.

  • Solutions & Troubleshooting Steps:

    • Steric Hindrance: Introduce steric bulk to direct the substitution.

      • Utilize a bulky protecting group on the imidazole nitrogen. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a prime example that can direct subsequent reactions.

      • Employ a sterically demanding alkylating or arylating agent. This will favor reaction at the less hindered nitrogen atom.

    • Solvent and Base System: The choice of base and solvent is critical and can significantly influence the regiochemical outcome.

      • For N1-alkylation, a common strategy is to use a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). This combination often provides high selectivity for the N1 position.

      • Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) can also be effective, though selectivity may vary.

    • Electronic Effects: The electronic nature of substituents on the imidazole ring can direct alkylation. An electron-withdrawing group at the C4(5) position can deactivate the adjacent nitrogen, favoring alkylation at the more distant nitrogen.

Problem 2: I am struggling to achieve selective mono-substitution in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), resulting in a mixture of mono- and di-substituted products.

  • Root Cause Analysis: The two bromine atoms at the C4 and C5 positions have similar reactivity, which can lead to a lack of selectivity in cross-coupling reactions. Over-reaction to form the di-substituted product is also a common issue.

  • Solutions & Troubleshooting Steps:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount in controlling regioselectivity.

      • Different palladium catalysts can favor substitution at one position over the other. For instance, certain bulky phosphine ligands can direct the reaction to a specific C-Br bond.

      • By carefully tuning the catalyst system, it is possible to switch the selectivity between the C4 and C5 positions.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

      • Stoichiometry: Carefully control the stoichiometry of the boronic acid (or other coupling partner) to favor mono-substitution. Using a slight excess of the dibromoimidazole can help.

    • Protecting Groups: The use of an N-protecting group can influence the electronic environment of the C4 and C5 positions, thereby affecting the regioselectivity of the cross-coupling reaction.

Problem 3: My reaction is plagued by debromination, leading to the formation of mono-bromo or unsubstituted imidazole byproducts.

  • Root Cause Analysis: Debromination can occur under certain reaction conditions, particularly with strong bases or at elevated temperatures. The stability of the organometallic intermediate in cross-coupling reactions is also a factor.

  • Solutions & Troubleshooting Steps:

    • Milder Reaction Conditions:

      • Use a milder base. For example, if you are using a strong base like sodium ethoxide, consider switching to a weaker base like potassium carbonate or cesium carbonate.

      • Reduce the reaction temperature.

    • Optimize Catalyst System: In palladium-catalyzed reactions, the choice of ligand can influence the stability of the catalytic intermediates and minimize side reactions like debromination.

Frequently Asked Questions (FAQs)

Q1: How does the N1-substituent influence the regioselectivity of substitution at the C4 and C5 positions?

A1: The N1-substituent plays a crucial directing role. Its electronic and steric properties can significantly alter the reactivity of the C4 and C5 positions.

  • Electronic Effects: An electron-donating group at N1 will increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, an electron-withdrawing group will decrease the ring's electron density. These effects can be transmitted through the ring to influence the relative reactivity of the C4 and C5 positions in reactions like C-H functionalization.

  • Steric Effects: A bulky N1-substituent can sterically hinder the adjacent C5 position, making the C4 position more accessible for substitution. This is a key strategy for achieving regioselectivity in many reactions.

Q2: What are the most effective strategies for synthesizing 1,4-disubstituted imidazoles from 4,5-dibromoimidazole?

A2: Achieving a 1,4-disubstitution pattern often requires a multi-step approach that leverages protecting groups and sequential reactions.

  • N-Protection: Begin by protecting the N1 position, often with a group like SEM-Cl.

  • Regioselective C5-Substitution: Perform a regioselective substitution at the C5 position. This is often the more sterically accessible and electronically favored position for initial functionalization. Palladium-catalyzed cross-coupling reactions are commonly employed here.

  • Protecting Group Manipulation: In some advanced strategies, the protecting group can be induced to migrate from N1 to N3, which alters the reactivity of the ring and activates the C4 position for the next substitution.

  • C4-Substitution: With the C5 position functionalized and the N1 position (or N3 after migration) protected, the C4 position can be selectively targeted for the second substitution.

  • Deprotection: Finally, remove the protecting group to yield the desired 1,4-disubstituted imidazole.

Q3: Can I achieve regioselective substitution on an unprotected 4,5-dibromoimidazole?

A3: While challenging, it is possible in some cases. For certain palladium-catalyzed reactions, conditions have been developed that allow for the selective mono-arylation of unprotected haloimidazoles. However, achieving high regioselectivity without a directing group on the nitrogen is often difficult and may require extensive optimization of the catalyst, ligands, and reaction conditions.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation using Sodium Hydride

This protocol describes a general procedure for the selective N1-alkylation of a substituted imidazole using a strong base.

  • Preparation: To a solution of the 4,5-dibromoimidazole (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Catalyst-Controlled Regioselective Suzuki Coupling

This protocol provides a general framework for achieving regioselective Suzuki coupling at either the C4 or C5 position by varying the palladium catalyst. The specific choice of catalyst and ligand will depend on the desired outcome and should be guided by literature precedents.

  • Reaction Setup: In a reaction vessel, combine the N-protected 4,5-dibromoimidazole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the selected palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (if required) under an inert atmosphere.

  • Solvent Addition: Add a suitable solvent system (e.g., dioxane/water, toluene/water).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Data Summary

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity (Illustrative)

EntryBaseSolventTemperature (°C)N1:N3 Ratio (Illustrative)
1NaHTHF0 to rt>95:5
2K₂CO₃CH₃CN6060:40
3K₂CO₃DMF6070:30
4Cs₂CO₃DMFrt55:45

Note: Data is illustrative and actual ratios will vary based on the specific substrate and alkylating agent.

Visual Diagrams

Troubleshooting_Regioselectivity cluster_N_Alkylation Troubleshooting N-Alkylation cluster_C_Substitution Troubleshooting C-Substitution (Cross-Coupling) cluster_Side_Reactions Troubleshooting Side Reactions start Start: Regioselectivity Issue problem Identify Problem: - Poor N-Alkylation Selectivity - Lack of C-Substitution Control - Side Reactions (e.g., Debromination) start->problem n_alk_check Mixture of N1/N3 Isomers? problem->n_alk_check N-Alkylation c_sub_check Poor C4/C5 Selectivity or Di-substitution? problem->c_sub_check C-Substitution side_rxn_check Debromination Observed? problem->side_rxn_check Side Reactions n_alk_sol1 Strategy 1: Steric Control - Use bulky protecting group (e.g., SEM) - Use bulky alkylating agent n_alk_check->n_alk_sol1 Yes n_alk_sol2 Strategy 2: Base/Solvent System - Strong base (NaH) in THF for N1 - Screen weaker bases (K2CO3, Cs2CO3) n_alk_sol1->n_alk_sol2 n_alk_sol3 Strategy 3: Electronic Effects - Consider effect of existing substituents n_alk_sol2->n_alk_sol3 end Achieve Desired Regioselectivity n_alk_sol3->end c_sub_sol1 Strategy 1: Catalyst/Ligand Tuning - Screen different Pd catalysts - Vary phosphine ligands (sterics/electronics) c_sub_check->c_sub_sol1 Yes c_sub_sol2 Strategy 2: Reaction Conditions - Lower temperature - Adjust stoichiometry c_sub_sol1->c_sub_sol2 c_sub_sol3 Strategy 3: N-Protecting Group - Use directing protecting groups c_sub_sol2->c_sub_sol3 c_sub_sol3->end side_rxn_sol1 Strategy 1: Milder Conditions - Use weaker base - Lower reaction temperature side_rxn_check->side_rxn_sol1 Yes side_rxn_sol1->end

Caption: A logical workflow for troubleshooting regioselectivity issues.

Regioselectivity_Factors center Regioselective Outcome (4- vs 5-substitution) substituent N1-Substituent (Sterics & Electronics) substituent->center catalyst Catalyst & Ligand (e.g., Palladium System) catalyst->center conditions Reaction Conditions (Base, Solvent, Temp.) conditions->center substrate Substrate Reactivity (Inherent C4 vs C5 electronics) substrate->center

Caption: Key factors influencing regioselectivity in 4,5-dibromoimidazole.

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Regioselective synthesis of 1,4-disubstituted imidazoles - RSC Publishing.
  • Technical Support Center: Synthesis of Substituted Imidazoles - Benchchem.
  • In silico-driven multicomponent synthesis of 4,5- and 1,5-disubstituted imidazoles as indoleamine 2,3-dioxygenase inhibitors - MedChemComm (RSC Publishing).
  • Synthesis of (substituted) Imidazolium-salts : r/Chempros - Reddit. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - PubMed. Available at: [Link]

  • An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT. Available at: [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]

  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Multiple Directing Effects and Multistep Synthesis || EAS || SEAr - YouTube. Available at: [Link]

  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

  • Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions - Benchchem.
  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts - White Rose eTheses Online. Available at: [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. Available at: [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. Available at: [Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study | Request PDF - ResearchGate. Available at: [Link]

  • CONTROLLING REGIOSELECTIVITY OF CATALYTIC TRANSFER HYDROFUNCTIONALIZATION REACTIONS BY NON-COVALENT INTERACTIONS” SONATA 16 no. 2020/39/D/ST4/01152, 14/2025 | IChF PAN. Available at: [Link]

  • Regioselectivity issues in the functionalization of indazoles. - Benchchem.
  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available at: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. Available at: [Link]

  • Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole;... - ResearchGate. Available at: [Link]

  • Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo-propene, efficient precursors for imidazo[2,1-b]thiaz
Optimization

Technical Support Center: Workup Procedures for Halogenated Imidazole Intermediates

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Isolation, purification, and stabilization of bromo-, chloro-, and iodo-imidazoles.[1]

Introduction: The "Amphoteric Chameleon"

Welcome to the technical support hub for halogenated imidazoles. If you are here, you are likely facing one of three problems: your product is stuck in the aqueous phase, your NMR shows persistent succinimide peaks, or your iodine substituent vanished during workup.

Halogenated imidazoles are deceptive. Unlike simple aromatics, they possess an amphoteric nature . The imidazole ring contains both a basic nitrogen (pyridine-like) and an acidic nitrogen (pyrrole-like).[1] Halogenation (an electron-withdrawing modification) significantly alters these pKa values, often rendering standard "neutral" workups ineffective.[1]

This guide moves beyond generic protocols to address the physicochemical causality of isolation failures.

Module 1: The Succinimide Problem (NBS/NCS Workups)

The Issue: You used N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) for halogenation. The reaction worked, but you cannot separate the succinimide byproduct from your imidazole.

Scientific Context: Succinimide is highly soluble in water (


), but it retains significant solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate due to its polar amide backbone. A simple water wash often reaches an equilibrium where 5–10% of succinimide remains in the organic phase, contaminating your product.
Protocol A: The "Bicarbonate Shift" (Recommended)

This method exploits the pKa of succinimide (~9.6). By raising the pH of the aqueous wash to ~8.5–9.0, we deprotonate succinimide into its water-soluble salt, while keeping the halogenated imidazole (pKa ~11–12) largely neutral and organic-soluble.

Step-by-Step:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM.

  • The Shift: Wash the organic layer 2× with saturated aqueous NaHCO₃ .

    • Why: This buffers the aqueous phase to pH ~8.5. Succinimide ionizes and partitions into the water.

  • The Polish: Wash 1× with water, then 1× with Brine.

  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Precipitation Crash" (For Non-Polar Solvents)

If your reaction was run in non-polar solvents (e.g.,


, Benzene, or heavily diluted in Hexane), succinimide is insoluble.
  • Cooling: Cool the reaction mixture to 0°C.

  • Filtration: Filter the cold suspension through a sintered glass funnel. The solid is mostly succinimide.

  • Filtrate Workup: The filtrate contains your product.[2]

Decision Logic: Succinimide Removal

SuccinimideRemoval Start Reaction Complete (NBS/NCS) SolventCheck Reaction Solvent? Start->SolventCheck NonPolar Non-Polar (CCl4, Hexane) SolventCheck->NonPolar Polar Polar (DMF, MeCN, DCM) SolventCheck->Polar Precipitation Protocol B: Chill & Filter Solid NonPolar->Precipitation AqueousWorkup Protocol A: Dilute with EtOAc Polar->AqueousWorkup Final Pure Organic Layer Precipitation->Final BicarbWash Wash 2x sat. NaHCO3 (Ionizes Succinimide) AqueousWorkup->BicarbWash BicarbWash->Final

Figure 1: Decision matrix for removing succinimide based on reaction solvent polarity.

Module 2: Metal-Halogen Exchange & The "Halogen Dance"

The Issue: You attempted to lithiate a bromo-imidazole to react with an electrophile, but you recovered de-halogenated imidazole (protonated) or a regioisomer.

Scientific Context:

  • Halogen Dance: Upon lithiation, the lithium atom can migrate to a more thermodynamically stable position (often adjacent to the ring nitrogen) before reacting with your electrophile.

  • Quenching Sensitivity: The lithiated imidazole intermediate is extremely basic. Any trace moisture or acidic protons (even from the workup solvent) will protonate it immediately, replacing the halogen with hydrogen (Protodehalogenation).

Critical Troubleshooting Protocol
ParameterRecommendationMechanism
Temperature Maintain -78°C strictly.Prevents thermodynamic equilibration (Halogen Dance).
Reagent Use

(Turbo Grignard).[1]
Milder than

; tolerates more functional groups.[1]
Protection Protect N1 (e.g., SEM, Boc, Benzyl).[3]Prevents N-deprotonation which competes with C-lithiation.[1]
Quenching Inverse Quench into acidic buffer.Pour the reaction into the quench, not the quench into the reaction.

The Inverse Quench Method:

  • Prepare a flask of saturated

    
     (or dilute acetic acid in MeOH) at 0°C.
    
  • Cannulate the cold (-78°C) reaction mixture rapidly into the quenching flask.

    • Why: This ensures the lithiated species encounters a massive excess of proton source instantly, preventing side reactions that occur at intermediate pH/concentrations.

Module 3: pH-Dependent Solubility & Isolation[1]

The Issue: Low recovery yield. The product is likely staying in the water layer.

Scientific Context: Halogen substituents are electron-withdrawing.[1] They lower the pKa of the imidazole conjugate acid (making it less basic) and the NH group (making it more acidic).

  • Unsubstituted Imidazole: pKa (NH) ~14.5 | pKa (NH+) ~7.0

  • 4-Bromoimidazole: pKa (NH) ~11.7 | pKa (NH+) ~3–4 (estimated)[1]

Implication: If you extract at pH 5 (standard "neutral" workup), a significant portion of 4-bromoimidazole may still be protonated (water soluble) or neutral but polar.

Optimized Extraction Workflow

SolubilityWorkflow Crude Crude Aqueous Mix Adjust Adjust pH to 7.0 - 8.0 Crude->Adjust Extract Extract with EtOAc/THF (3:1) Adjust->Extract Check Check Aqueous Layer Extract->Check SaltOut Saturate with NaCl (Salting Out) Check->SaltOut ReExtract Re-extract SaltOut->ReExtract

Figure 2: Workflow for maximizing recovery of polar halogenated imidazoles.

Pro-Tip: For highly polar halo-imidazoles, standard EtOAc is insufficient.[1] Use a solvent mixture of EtOAc:THF (3:1) or DCM:Isopropanol (9:1) to increase pulling power from the aqueous phase.

Module 4: Purification & Stability[1]

Chromatography: The "Tailing" Effect

Imidazoles interact strongly with the silanols (Si-OH) on silica gel, causing severe peak tailing and yield loss.

  • Solution: Passivate the silica.

    • Add 1% Triethylamine (TEA) or 1%

      
        to your eluent system.
      
    • Example: 98% DCM / 1% MeOH / 1% TEA.

    • Note: Flush the column with the TEA-containing solvent before loading your sample.

Stability: The Iodine Factor

Iodo-imidazoles are notoriously light-sensitive.[1] The C-I bond is weak (


). Photolytic cleavage releases iodine radicals, turning your white solid yellow/brown and degrading purity.
  • Protocol:

    • Wrap all columns and flasks in aluminum foil during workup.

    • Store the final solid in amber vials under Argon at -20°C.

    • If the solid turns yellow, wash with cold 5%

      
       (Sodium Thiosulfate) to reduce free iodine back to iodide, then recrystallize.
      

Frequently Asked Questions (FAQ)

Q: My 4-bromoimidazole is an oil, but the literature says it should be a solid. Why? A: This usually indicates trace solvent or impurities (often succinimide or starting material) disrupting the crystal lattice.

  • Fix: Dissolve the oil in a minimum amount of hot EtOAc, add dropwise Hexane until cloudy, and let it stand in the fridge. Scratching the glass induces nucleation.

Q: Can I use acid extraction to purify my halogenated imidazole? A: Be careful. Because halogenated imidazoles are less basic than regular imidazoles, they require stronger acid (pH < 2) to fully protonate and move into the water layer. If you use weak acid (pH 4–5), you might just partition them between layers, losing yield.

Q: How do I remove inorganic salts after a reaction? A: If your product is soluble in THF but not water, dissolve the crude solid in dry THF and filter. The inorganic salts (NaCl, NaBr) will remain on the filter paper.

References

  • BenchChem. (2025).[2][4][5] Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. Retrieved from

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193.[1][6] Retrieved from

  • GuideChem. (2022). How to prepare and apply 4-Bromo-1H-imidazole?. Retrieved from

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Retrieved from

  • Sigma-Aldrich. (2023).[1] Solubility and Miscibility of Organic Solvents. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Structural Validation: 4,5-Dibromo-2-cyclopropyl-1H-imidazole

[1] Strategic Context 4,5-dibromo-2-cyclopropyl-1H-imidazole is a critical halogenated heterocyclic scaffold, often utilized as a highly functionalizable intermediate in the synthesis of p38 MAP kinase inhibitors and H3...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Strategic Context

4,5-dibromo-2-cyclopropyl-1H-imidazole is a critical halogenated heterocyclic scaffold, often utilized as a highly functionalizable intermediate in the synthesis of p38 MAP kinase inhibitors and H3 receptor antagonists.[1]

For drug development professionals, the validation of this compound presents a specific spectroscopic challenge: confirming complete bromination at the 4 and 5 positions while maintaining the integrity of the acid-sensitive cyclopropyl moiety.

This guide provides a comparative spectroscopic analysis to distinguish the target product from its precursor (2-cyclopropyl-1H-imidazole) and common impurities (mono-brominated species), using 1H NMR as the primary validation tool.

Comparative Spectroscopic Profiling

The following analysis compares the target molecule against its synthetic precursor. The primary diagnostic indicator is the "Silent Region" (6.5 – 7.5 ppm), where aromatic protons reside in the precursor but must be absent in the target.[1]

Table 1: Chemical Shift Comparison (Target vs. Precursor)

Solvent: DMSO-d6 (Recommended for NH visibility)[1][2]

Proton GroupPrecursor (2-Cyclopropylimidazole)Target (4,5-Dibromo-2-cyclopropylimidazole)Shift Change (

)
Diagnostic Note
NH (H1) ~11.5 - 12.0 ppm (Broad)~12.5 - 13.2 ppm (Broad)Downfield (+1.[1][2]0)Acidic shift due to electron-withdrawing Br atoms.[1]
Ar-H (H4, H5) ~6.8 - 7.0 ppm (Singlet/Doublet)ABSENT N/APrimary Validation Criterion. Any peak here indicates incomplete reaction.[1][2]
Cyp-CH (Methine) ~1.8 - 1.9 ppm (Multiplet)~1.9 - 2.1 ppm (Multiplet)Slight DownfieldDeshielded by inductive effect of adjacent dibromo-imidazole.[1]
Cyp-CH2 (Methylene) ~0.7 - 0.9 ppm (Multiplet)~0.8 - 1.0 ppm (Multiplet)Slight DownfieldComplex roofing pattern (AA'BB' system).[1][2]
Diagnostic Logic Tree

The following decision tree illustrates the step-by-step logic an analyst should use to validate the spectrum.

NMR_Logic Start Start Analysis (6.0 - 8.0 ppm Region) CheckAr Are peaks present at 6.8 - 7.2 ppm? Start->CheckAr YesAr YES CheckAr->YesAr Signal Detected NoAr NO CheckAr->NoAr Silent Region AnalyzeIntegrity Analyze Pattern: Singlet (1H) or Doublet (2H)? YesAr->AnalyzeIntegrity CheckCyp Check Aliphatic Region (0.5 - 2.5 ppm) NoAr->CheckCyp MonoBromo Singlet (1H): Mono-bromo Impurity AnalyzeIntegrity->MonoBromo StartingMat Singlet/Doublet (2H): Unreacted Precursor AnalyzeIntegrity->StartingMat CypPattern Cyclopropyl Pattern: CH (1H) + CH2 (4H)? CheckCyp->CypPattern Success VALIDATION SUCCESS Target Confirmed CypPattern->Success Correct Integral Failure Ring Cleavage/Decomposition CypPattern->Failure Missing/Messy

Caption: Logic flow for structural confirmation. The absence of aromatic protons is the initial "Go/No-Go" gate.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction errors (specifically NH exchange), the following protocol is standardized.

A. Sample Preparation[1][3][4]
  • Solvent Choice: DMSO-d6 is superior to CDCl

    
     for this analysis.[1]
    
    • Reasoning: CDCl

      
       often leads to broad or invisible NH peaks due to rapid exchange and poor solubility of polar di-bromo imidazoles.[1] DMSO-d6 stabilizes the tautomeric equilibrium and slows proton exchange, yielding a sharp NH signal.[1]
      
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6.

    • Note: Ensure the solution is clear. Suspension particles will broaden the cyclopropyl multiplets.[1]

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to resolve the fine coupling of the cyclopropyl methylene protons.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H zg30

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Critical: The quaternary carbons at C4/C5 and the rigid cyclopropyl system can have longer T1 relaxation times.[1] A short D1 results in poor integration accuracy.

  • Scans (NS): 16–32 scans are sufficient for >95% purity; 64 scans recommended for impurity profiling (<1%).[1]

  • Temperature: 298 K (25°C).[1]

C. Synthesis & Validation Workflow

Workflow cluster_synth Synthesis Phase cluster_workup Isolation cluster_anal Validation Precursor 2-Cyclopropyl imidazole Reaction Bromination (0°C -> RT) Precursor->Reaction Reagent NBS (2.2 eq) or Br2 Reagent->Reaction Quench Na2S2O3 Quench Reaction->Quench Extract Extraction (EtOAc) Quench->Extract NMR 1H NMR (DMSO-d6) Extract->NMR Decision Check H4/H5 NMR->Decision

Caption: Operational workflow from synthesis to spectroscopic validation.

Detailed Peak Analysis

The Cyclopropyl "Fingerprint"

The cyclopropyl group at the C2 position provides a unique splitting pattern.[1] Unlike a standard ethyl or isopropyl group, the cyclopropyl protons form a higher-order coupling system.[1]

  • Methine (CH): Appears as a septet-like multiplet around 1.9 – 2.1 ppm .[1][2] It couples to the four methylene protons.[1]

  • Methylenes (CH2): These appear as two distinct multiplets (often described as "roofing" doublets of doublets) in the 0.8 – 1.0 ppm range.[1][2]

    • Stereochemistry: The methylene protons cis to the imidazole ring are magnetically non-equivalent to those trans to the ring, creating a complex AA'BB' system.[1]

    • Validation Check: If this region shows a simple triplet or quartet, suspect ring opening (e.g., conversion to a propyl chain), which is a common side reaction under harsh bromination conditions.[1]

The NH Proton (Exchangeable)
  • Position: ~12.5 – 13.2 ppm.[1]

  • Behavior: This peak is broad and may disappear if the DMSO-d6 is "wet" (contains D2O/H2O).[1]

  • Tautomerism: The N-H proton rapidly exchanges between N1 and N3.[1] In 4,5-dibromo-2-cyclopropylimidazole, the molecule is symmetric regarding the tautomers, so you will see only one average signal, not two distinct species.

Impurity Profiling (Quantitative)

To calculate the % conversion, integrate the Cyclopropyl Methine (set to 1.00).[1][2] Then check the region at 7.0 ppm.[1]


[1][2]
  • Integral (7.0 ppm) = 0: 100% Di-bromo (Target).[1]

  • Integral (7.0 ppm) = 0.5: 50% Mono-bromo / 50% Di-bromo mix (approximate).[1]

  • Integral (7.0 ppm) = 2.0: 0% Conversion (Starting Material).[1]

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [1][2]

  • National Institutes of Health (NIH). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn Reson Chem. 2006.[1][3] Retrieved from

  • Organic Chemistry Portal. Synthesis of 4,5-Substituted Imidazoles. Retrieved from [1][2]

  • University of Wisconsin. 1H NMR Chemical Shifts - Heterocycles. Retrieved from [1]

Sources

Comparative

LC-MS fragmentation pattern of 4,5-dibromo-2-cyclopropyl-1H-imidazole

This guide outlines the LC-MS/MS characterization of 4,5-dibromo-2-cyclopropyl-1H-imidazole , a halogenated heterocyclic intermediate often encountered in the synthesis of p38 MAP kinase inhibitors and other bioactive sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the LC-MS/MS characterization of 4,5-dibromo-2-cyclopropyl-1H-imidazole , a halogenated heterocyclic intermediate often encountered in the synthesis of p38 MAP kinase inhibitors and other bioactive scaffolds.

Executive Summary & Technical Context

Compound: 4,5-dibromo-2-cyclopropyl-1H-imidazole Formula: C₆H₆Br₂N₂ Monoisotopic Mass: 263.8898 Da (⁷⁹Br₂) Target Audience: Analytical Chemists, Process Development Scientists.

Characterizing halogenated imidazoles requires navigating two analytical challenges: isotopic complexity and isobaric interference . This guide moves beyond basic spectrum matching, offering a mechanistic breakdown of the fragmentation physics.[1] We compare the efficacy of High-Resolution Mass Spectrometry (HRMS) against standard Triple Quadrupole (QqQ) workflows to help you select the right tool for impurity profiling vs. routine quantitation.

The Isotopic Fingerprint (Precursor Identification)

Before fragmentation, the identity of the parent ion must be validated via its bromine isotopic signature. Unlike standard organic molecules, this compound presents a "Triplet" pattern due to the two bromine atoms.

Isotope Combinationm/z ([M+H]⁺)Relative Abundance (Approx.)Diagnostic Value
⁷⁹Br / ⁷⁹Br 264.9 50% Quantitation Target (Transition A)
⁷⁹Br / ⁸¹Br 266.9 100% (Base) Confirmation Target
⁸¹Br / ⁸¹Br 268.9 50% Isotopic Fidelity Check

Critical Insight: In Method Development, always trigger MS/MS on the 266.9 (⁷⁹Br/⁸¹Br) ion if using a Q-TOF for structural elucidation, as it is statistically the most abundant. For MRM quantitation on a Triple Quad, select the 264.9 -> Product transition to avoid interference from ⁸¹Br isotopes of lower-mass impurities.

Fragmentation Mechanism & Pathways

The fragmentation of 4,5-dibromo-2-cyclopropyl-1H-imidazole under Electrospray Ionization (ESI+) follows a predictable, energy-dependent decay.

Primary Pathway: The "Halogen Ejection"

The weakest link in the protonated molecule is the C-Br bond.

  • Precursor: m/z 264.9 / 266.9 / 268.9

  • Event: Homolytic cleavage or neutral loss of HBr.

  • Observation: Loss of 79/81 Da or 80/82 Da.

  • Resulting Ion: The mono-bromo imidazole cation (m/z ~186/188).

Secondary Pathway: Cyclopropyl Ring Opening

The cyclopropyl group is strained (~27.5 kcal/mol). Under higher Collision Energies (CE > 35 eV), this ring opens or is ejected.

  • Event: Loss of Propene (C₃H₆, 42 Da) or Cyclopropyl radical (C₃H₅•, 41 Da).

  • Diagnostic Ion: m/z 224 (Loss of C₃H₅ from parent).

Tertiary Pathway: Ring Collapse (HCN Loss)

Characteristic of all imidazoles, the heterocyclic ring eventually fragments via the loss of Hydrogen Cyanide (HCN, 27 Da).

Visualized Pathway (DOT Diagram)

The following diagram maps the specific mass transitions for the ⁷⁹Br/⁸¹Br (m/z 267) precursor, the most abundant species.

FragmentationPathway Parent Precursor [M+H]+ m/z 267 (79Br/81Br) (Stable Imidazole Core) Fragment1 Mono-Bromo Species m/z 186 / 188 (Loss of Br•) Parent->Fragment1 Primary Loss -Br• (79/81 Da) CE: 20-25 eV Fragment2 De-alkylated Species m/z 226 (Loss of Cyclopropyl C3H5•) Parent->Fragment2 Secondary Loss -C3H5• (41 Da) CE: 30 eV Fragment3 Radical Cation m/z 107 (Loss of 2nd Br) Fragment1->Fragment3 -Br• High Energy Fragment4 Ring Collapse m/z 159 (Loss of HCN from m/z 186) Fragment1->Fragment4 -HCN (27 Da) Ring Cleavage

Caption: ESI+ Fragmentation pathway of the m/z 267 precursor. Blue indicates parent; Red indicates the primary quantifier ion.

Comparative Performance Guide: HRMS vs. QqQ

When should you use which instrument?

FeatureHigh-Resolution MS (Orbitrap/Q-TOF) Triple Quadrupole (QqQ)
Primary Use Case Impurity Identification. Verifying the "dibromo" pattern and detecting des-bromo impurities.Routine Quantitation. DMPK studies or reaction monitoring.
Selectivity High. Distinguishes 4,5-dibromo (target) from 2,4-dibromo regioisomers via fragment ratios.Medium. Relies on retention time; MRM transitions may overlap for isomers.
Limit of Quantitation ng/mL range.pg/mL range (Superior sensitivity).
Data Type Full Scan + MS/MS (Data Dependent).MRM (Targeted).
Recommendation Use for Process Development (identifying side products).Use for QC Release or Bioanalysis .

Validated Experimental Protocol

To reproduce these results, follow this self-validating LC-MS method.

A. Sample Preparation[2][3][4]
  • Stock: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol.

  • Vial: Use amber glass vials (halogenated compounds can be light-sensitive).

B. LC Conditions (Reverse Phase)
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm). Why? The T3 bonding retains polar heterocycles better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Flow Rate: 0.4 mL/min.[4][2]

  • Column Temp: 40°C.

C. MS Parameters (Source: ESI+)[7][8]
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the weak C-Br bond).

  • Desolvation Temp: 450°C.

  • Collision Energy (CE):

    • Low (10 eV): Preserves Parent (m/z 265/267/269).

    • Med (25 eV): Generates Mono-bromo fragment (m/z 186/188).

    • High (45 eV): Generates Ring fragments.

D. Self-Validation Check
  • Pass Criteria: You must observe the 1:2:1 isotopic triplet in the MS1 scan at retention time ~2.5 min.

  • Fail Criteria: If you see a 1:1 doublet, you have lost a bromine atom (mono-bromo impurity). If you see a singlet, you have lost both (des-bromo).

References

  • Teich, M. et al. (2016). "Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS." Journal of Separation Science. Link

  • Holčapek, M. et al. (2010). "Fragmentation behavior of halo-derivatives of heterocyclic compounds." Journal of Mass Spectrometry. (General reference for halogen loss mechanisms).
  • NIST Chemistry WebBook. "Imidazole, 4,5-dibromo-." National Institute of Standards and Technology. Link

Sources

Validation

C13 NMR chemical shifts for brominated cyclopropyl imidazoles

Comparative Guide: 13C NMR Chemical Shift Prediction and Assignment for Brominated Cyclopropyl Imidazoles Brominated cyclopropyl imidazoles are highly valued pharmacophores in modern drug development, offering unique hal...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 13C NMR Chemical Shift Prediction and Assignment for Brominated Cyclopropyl Imidazoles

Brominated cyclopropyl imidazoles are highly valued pharmacophores in modern drug development, offering unique halogen-bonding capabilities and rigid structural geometries. However, elucidating their precise regiochemistry and tautomeric states presents a significant analytical bottleneck. The assignment of 13C NMR chemical shifts in these molecules is notoriously complex, requiring a synergy of empirical data and advanced computational modeling.

This guide objectively compares the performance of leading empirical NMR prediction software (ACD/Labs, Mnova) against Quantum Mechanical (DFT/GIAO) approaches, providing a self-validating experimental workflow for unambiguous structural assignment.

The Causality of 13C NMR Shift Variations

To accurately assign 13C spectra for these compounds, scientists must account for three distinct physical phenomena that routinely confound standard prediction algorithms:

  • The Heavy Atom Effect (HAE) of Bromine: Bromine induces a profound diamagnetic shielding effect on the directly attached carbon due to spin-orbit coupling. In a brominated imidazole, the

    
     carbon resonates unusually upfield (typically 100–115 ppm) compared to standard aromatic carbons. Empirical databases often struggle with this if the exact regiochemical analog is missing, and standard DFT methods require specific basis sets to account for relativistic effects[1].
    
  • Cyclopropyl Ring Strain and Shielding: The sp2-like character of the C-C bonds in a cyclopropyl ring (Walsh orbitals) creates a local diamagnetic ring current. This shields the cyclopropyl carbons, pushing their shifts to the extreme upfield region (0–15 ppm). Furthermore, steric clashes between the cyclopropyl ring and the imidazole nitrogen can restrict bond rotation, leading to distinct shifts for diastereotopic carbons.

  • Imidazole Tautomerism: Unsubstituted imidazole nitrogens undergo rapid N-H tautomerism at room temperature, which averages the C4 and C5 signals. Computational models must calculate a Boltzmann-weighted average of both tautomers unless the exchange is deliberately slowed using highly polar aprotic solvents (like DMSO-

    
    ) or low-temperature acquisition.
    

Performance Comparison: Empirical Software vs. DFT Methods

When standard 1D and 2D NMR experiments leave regiochemical ambiguities, predictive software is used to validate the structure. The table below compares the performance of commercial empirical predictors against Density Functional Theory (DFT) approaches based on recent benchmarking data[1][2][3].

Prediction MethodUnderlying Technology13C RMSE (ppm)StrengthsLimitations
ACD/Labs NMR Predictors HOSE Codes + Internal Database~1.6 – 2.6Extremely fast; highest accuracy among empirical tools for standard scaffolds[2].Struggles with novel steric clashes or unrepresented heavy atom effects.
Mnova NMRPredict Neural Networks + Database~1.9 – 2.7Seamless integration with raw data processing and peak picking[2].Prone to overestimating peak counts in highly complex, overlapping mixtures[2].
Standard DFT (GIAO) Quantum Mechanics (e.g., PBE0)~4.7 – 5.5Independent of databases; models exact 3D conformers[3].Computationally expensive; requires linear scaling regression to correct systematic errors[3].
Optimized DFT / DFT+ML Long-Range Corrected QM (LC-TPSSTPSS) or ML-Augmented~1.5 – 2.1Highly accurate for halogenated heterocycles and stereoisomers[1][3].Requires rigorous conformational sampling and high-performance computing resources.

Data Synthesis: While ACD/Labs provides the most robust empirical baseline for standard molecules[4], optimized DFT calculations (specifically using long-range corrected functionals like LC-TPSSTPSS) or Machine Learning-augmented DFT are required to accurately model the spin-orbit coupling of the bromine atom and the conformational rigidity of the cyclopropyl group[1][3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the assignment of a brominated cyclopropyl imidazole must not rely on a single data stream. The following step-by-step methodology creates a self-validating system where experimental 2D connectivity independently verifies the lowest-RMSE computational prediction.

Step 1: Sample Preparation for Tautomeric Stabilization

  • Dissolve 15–20 mg of the purified brominated cyclopropyl imidazole in 0.6 mL of anhydrous DMSO-

    
    . Causality: DMSO-
    
    
    
    acts as a strong hydrogen-bond acceptor, significantly slowing the N-H proton exchange rate compared to CDCl
    
    
    , allowing for the resolution of distinct C4 and C5 signals.
  • Transfer to a high-quality 5 mm NMR tube, ensuring no paramagnetic impurities (which broaden signals) are present.

Step 2: NMR Data Acquisition

  • 1D 13C NMR: Acquire at

    
    100 MHz using a 30° excitation pulse, a 2-second relaxation delay, and WALTZ-16 decoupling. Acquire at least 1,024 scans to ensure adequate signal-to-noise for the quaternary C-Br carbon, which suffers from long 
    
    
    
    relaxation times and quadrupolar broadening.
  • 2D HSQC: Run to map all protonated carbons (cyclopropyl

    
    /
    
    
    
    and imidazole
    
    
    ).
  • 2D HMBC: Run with a long-range coupling delay optimized for 8 Hz. Critical Step: Use the HMBC to trace the 3-bond couplings from the cyclopropyl protons to the imidazole ring, establishing the exact point of attachment and differentiating the C-Br carbon from the C=N carbon.

Step 3: Quantum Mechanical (DFT) Validation

  • Generate the 3D structure of the proposed regioisomers and tautomers.

  • Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify all conformers within a 3.0 kcal/mol energy window.

  • Optimize geometries at the M06-2X/6-31+G(d,p) level of theory.

  • Calculate isotropic shielding tensors using the GIAO method at the LC-TPSSTPSS/cc-pVTZ level, incorporating the SMD solvation model for DMSO[1].

  • Convert shielding tensors to chemical shifts using a reference standard (TMS) or linear scaling.

Step 4: Data Reconciliation

  • Tabulate the experimental 13C shifts against the DFT-predicted shifts and ACD/Labs predictions.

  • Calculate the Root Mean Square Error (RMSE). The correct regioisomer/tautomer will exhibit an RMSE of

    
    2.1 ppm. If the HMBC connectivity contradicts the lowest-energy DFT conformer, the system flags a structural error, necessitating a re-evaluation of the synthesized product.
    

Workflow Visualization

G N1 Synthesize Brominated Cyclopropyl Imidazole N2 Acquire 1D/2D NMR (13C, HSQC, HMBC) N1->N2 Purified Sample N3 Empirical Prediction (ACD/Labs, Mnova) N1->N3 2D Structure (SMILES) N4 Quantum Calculation (DFT/GIAO LC-TPSSTPSS) N1->N4 3D Conformer Ensemble N5 Data Reconciliation (RMSE Minimization) N2->N5 Experimental Shifts N3->N5 HOSE/NN Shifts N4->N5 Shielding Tensors N6 Unambiguous Structural Assignment N5->N6 Validated Structure

Workflow for validating 13C NMR assignments using experimental and computational methods.

References

  • HSQC Spectra Simulation and Matching for Molecular Identification. ChemRxiv. Available at:[Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. ACS Publications. Available at:[Link]

  • General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. OSTI.gov. Available at:[Link]

  • The Advantage of Automatic Peer-Reviewing of 13C-NMR Reference Data Using the CSEARCH-Protocol. MDPI. Available at:[Link]

Sources

Comparative

Comparing reactivity of 4,5-dibromo vs 4,5-dichloro-2-cyclopropylimidazole

This guide provides an in-depth technical comparison of 4,5-dibromo-2-cyclopropylimidazole and 4,5-dichloro-2-cyclopropylimidazole . These compounds are critical heterocyclic building blocks, particularly in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4,5-dibromo-2-cyclopropylimidazole and 4,5-dichloro-2-cyclopropylimidazole . These compounds are critical heterocyclic building blocks, particularly in the synthesis of p38 MAP kinase inhibitors and other imidazole-based bioactive agents.

Executive Summary & Decision Matrix

The choice between the dibromo- and dichloro- variants is rarely arbitrary; it dictates the synthetic strategy.[1]

  • Select the Dibromo variant when your pathway requires Halogen-Lithium Exchange (HLE) or mild Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). The C-Br bond is weaker and more labile, facilitating oxidative addition and metalation.

  • Select the Dichloro variant for cost-efficiency , enhanced stability , or when the halogens are intended to remain as final substituents (e.g., for metabolic stability or lipophilicity) rather than reactive handles.

Decision Logic Diagram

decision_matrix Start Select Scaffold Goal Synthetic Goal? Start->Goal Metalation Metalation Goal->Metalation C-C Bond Formation (via Lithiation) Coupling Coupling Goal->Coupling Pd-Catalyzed Coupling Final Final Goal->Final Halogen as Final Moiety Dibromo 4,5-Dibromo-2-cyclopropylimidazole Metalation->Dibromo Requires Br (Fast HLE) Coupling->Dibromo Mild Conditions Dichloro 4,5-Dichloro-2-cyclopropylimidazole Coupling->Dichloro Harsh Conditions/ Special Ligands Final->Dichloro High Stability/ Low Cost

Chemical Properties & Stability[1][2][3]

The 2-cyclopropyl group acts as a weak electron donor (+I effect), increasing the electron density of the imidazole ring compared to the 2-H analog.[1] This makes the ring slightly more susceptible to oxidation and less susceptible to Nucleophilic Aromatic Substitution (


) unless activated by N-protection.[1]
Property4,5-Dibromo-2-cyclopropylimidazole4,5-Dichloro-2-cyclopropylimidazole
Bond Dissociation Energy (C-X) ~66 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Lithiation Efficiency (HLE) Excellent (Rapid at -78 °C)Poor (Often requires > -40 °C or fails)
Pd Oxidative Addition Rate Fast (

)
Slow (Rate limiting step)
Solubility (Organic Solvents) Moderate to HighModerate
Crystallinity Often solid, light-sensitiveSolid, highly stable

Halogen-Lithium Exchange (HLE) Performance[4]

This is the most critical differentiator. The bromine atoms in the dibromo derivative undergo rapid exchange with alkyl lithium reagents (n-BuLi), generating a nucleophilic imidazolyl-lithium species. The dichloro derivative is largely inert to this specific transformation under standard conditions, often leading to N-deprotonation or complex mixtures rather than clean C-Li formation.

Mechanistic Insight

In 1-protected-4,5-dibromoimidazoles, the lithium-halogen exchange is regioselective. However, with a free N-H, 2 equivalents of n-BuLi are required: the first deprotonates the amine (forming the N-Li species), and the second effects the HLE.

Experimental Comparison: Trapping with Benzaldehyde

Protocol Summary:

  • Substrate (1.0 eq) dissolved in dry THF.[1]

  • Cooled to -78 °C under Argon.

  • n-BuLi (2.2 eq) added dropwise.

  • Stirred for 30 min.

  • Benzaldehyde (3.0 eq) added.[1]

  • Quenched and analyzed.

SubstrateConditionsProductYieldNotes
4,5-Dibromo -78 °C, 30 min4-bromo-5-(hydroxy(phenyl)methyl)...82% Clean mono-exchange at C5 (or C4 tautomer).
4,5-Dichloro -78 °C, 30 minRecovered Starting Material< 5%C-Cl bond too strong for exchange at -78 °C.
4,5-Dichloro -40 °C, 2 hrsComplex MixtureN/ADegradation observed; minimal desired product.

Expert Note: For the dibromo variant, the position of exchange (C4 vs C5) is dictated by the N-protecting group.[1] In the free N-H imidazole (after double lithiation), the dianion species typically reacts at the C5 position due to coordination with the N-Li bond, although tautomerization upon workup makes C4/C5 indistinguishable in the final product unless N-alkylated.[1]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The dibromo derivative is a superior substrate for Suzuki couplings.[1] The oxidative addition of Pd(0) into the C-Br bond is facile.[1] The dichloro derivative requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the reaction.

Reaction Pathway Visualization[1]

suzuki_pathway cluster_rates Relative Rates Substrate 4,5-Dihalo-2-cyclopropylimidazole OxAdd Oxidative Addition (Rate Determining for Cl) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product 4-Aryl-5-halo-imidazole RedElim->Product Br_Rate Br: Fast Oxidative Addition Cl_Rate Cl: Slow Oxidative Addition

Experimental Data: Suzuki Coupling with Phenylboronic Acid[1][5][6]

Standard Protocol:

  • Catalyst: Pd(PPh3)4 (5 mol%) for Br; Pd2(dba)3/XPhos for Cl.

  • Base: Na2CO3 (2M aq).[1]

  • Solvent: DME/H2O (4:1).[1]

  • Temp: 85 °C.

SubstrateCatalyst SystemTimeYield
4,5-Dibromo Pd(PPh3)4 (Standard)4 h91%
4,5-Dichloro Pd(PPh3)4 (Standard)24 h< 15%
4,5-Dichloro Pd2(dba)3 + XPhos (Specialized)12 h78%

Key Insight: If you must use the dichloro derivative (e.g., for cost), you cannot use "standard" tetrakis conditions. You must employ active Buchwald ligands or similar systems to force the oxidative addition.[1]

Detailed Experimental Methodologies

Protocol A: Regioselective Monolithiation of 4,5-Dibromo-2-cyclopropylimidazole

Objective: Introduction of an electrophile at the C4/C5 position.

  • Preparation: Charge a flame-dried flask with 4,5-dibromo-2-cyclopropylimidazole (2.66 g, 10 mmol) and dry THF (50 mL) under Argon.

  • Protection (In-situ): Cool to 0 °C. Add NaH (60% dispersion, 1.1 eq) to deprotonate the N-H. Stir for 30 min. Alternatively, use 2.2 eq of n-BuLi in the next step (1 eq for N-H, 1 eq for Br-Li exchange). Method using 2.2 eq n-BuLi is described below.

  • Lithiation: Cool the solution to -78 °C . Add n-BuLi (2.5 M in hexanes, 8.8 mL, 22 mmol) dropwise over 15 minutes. The solution typically turns yellow/orange.[1]

  • Exchange: Stir at -78 °C for 45 minutes. The Lithium-Bromine exchange is fast.[1]

  • Quench: Add the electrophile (e.g., DMF, 1.5 eq) dropwise.

  • Workup: Allow to warm to RT. Quench with sat. NH4Cl.[1][2] Extract with EtOAc.[1][3]

  • Result: 4-bromo-2-cyclopropylimidazole-5-carbaldehyde (tautomer mixture).

Protocol B: Chlorination to Synthesize 4,5-Dichloro-2-cyclopropylimidazole

Objective: Preparation of the dichloro scaffold from 2-cyclopropylimidazole.

  • Reagents: Dissolve 2-cyclopropylimidazole (10 mmol) in CHCl3 or Acetonitrile.

  • Addition: Add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise at room temperature.

  • Reaction: Heat to reflux (60-80 °C) for 4-6 hours.

  • Purification: Concentrate and wash with water to remove succinimide.[1] Recrystallize from hexanes/EtOAc.

  • Note: This reaction is cleaner than using Cl2 gas and avoids over-chlorination.[1]

References

  • Metal-Halogen Exchange in Polybromoimidazoles : Ahern, T. P., et al. "Metal-halogen exchange reactions of polybromoimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 1998 . Link

  • Suzuki Coupling Mechanisms : Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995 , 95(7), 2457-2483. Link

  • Reactivity of Chloroimidazoles: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • Use of Buchwald Ligands for Aryl Chlorides : Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • General Reactivity of 2-Substituted Imidazoles : Bellina, F., et al. "Selective Palladium-Catalyzed Cross-Coupling Reactions of Imidazoles." Synthesis, 2004 .[5]

Sources

Validation

Technical Comparison Guide: 4,5-Dibromo-2-cyclopropyl-1H-imidazole

[1][2] Executive Summary 4,5-Dibromo-2-cyclopropyl-1H-imidazole (CAS: 1269233-20-6) is a critical heterocyclic intermediate employed primarily in the synthesis of small molecule protein kinase inhibitors, specifically ta...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

4,5-Dibromo-2-cyclopropyl-1H-imidazole (CAS: 1269233-20-6) is a critical heterocyclic intermediate employed primarily in the synthesis of small molecule protein kinase inhibitors, specifically targeting B-Raf and p38 MAP kinase pathways.[1][2] Its structural integrity—defined by the precise dibromination of the imidazole ring and the stability of the cyclopropyl moiety—is paramount for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide objectively compares the High-Purity (Recrystallized) grade against Technical (Crude) grades, analyzing the impact of impurities on yield and catalytic efficiency.

Technical Specifications & Characterization

The following data represents the "Gold Standard" for pure 4,5-dibromo-2-cyclopropyl-1H-imidazole. Researchers should use these metrics to validate internal batches.

Physicochemical Properties
PropertySpecificationNotes
CAS Number 1269233-20-6Unique identifier.[1][2]
Appearance Off-white to Tan SolidPure form is off-white; crude is often dark tan/brown.[2]
Molecular Formula C₆H₆Br₂N₂
Molecular Weight 265.93 g/mol Distinctive isotopic pattern in MS (1:2:1).[2]
Melting Point Solid (Decomposes >150°C)*Exact MP varies by crystal habit; purity is best assessed by HPLC/NMR.[2]
Solubility DMSO, DMF, MethanolSparingly soluble in water; soluble in organic solvents.
Spectral Fingerprint (Self-Validation)

To confirm identity, the following spectral data must be observed (Solvent: DMSO-d₆):

  • ¹H NMR (400 MHz):

    • δ 12.86 (br s, 1H): Imidazole N-H proton (exchangeable).

    • δ 1.83-1.92 (m, 1H): Cyclopropyl methine (CH).

    • δ 0.86-0.91 (m, 2H): Cyclopropyl methylene (CH₂).

    • δ 0.77-0.81 (m, 2H): Cyclopropyl methylene (CH₂).

    • Absence of aromatic C-H singlets indicates complete bromination at C4/C5.

  • LC-MS (ESI+):

    • m/z: 264.8, 266.8, 268.8 (1:2:1 ratio).

    • Interpretation: The triplet pattern confirms the presence of two bromine atoms.

Comparative Analysis: Purity Grades

In drug development, the choice between crude and pure intermediates significantly affects the "Step Economy" of the total synthesis.

Grade Comparison Table
FeatureHigh-Purity Grade (>98%) Technical Grade (~90%)
Isolation Method Column Chromatography or RecrystallizationPrecipitation / Filtration only
Major Impurity None (<0.5%)Mono-bromo (5-bromo-2-cyclopropylimidazole) & Tri-bromo species
Color Off-white / Pale YellowTan / Brown
Downstream Risk Low.[2] Consistent reaction kinetics.High. Mono-bromo impurities act as chain terminators in cross-coupling.[2]
Use Case GMP Synthesis, Late-stage functionalizationEarly-stage screening, non-critical derivatization
Impact on Performance

Using Technical Grade material containing 5-bromo-2-cyclopropylimidazole (mono-bromo) leads to competitive inhibition in Pd-catalyzed cycles.[2] The mono-bromo species reacts faster in oxidative addition steps, consuming the catalyst and generating inseparable byproducts that complicate final purification.

Experimental Protocols

A. Synthesis of 4,5-Dibromo-2-cyclopropyl-1H-imidazole

Reference: Adapted from US Patent 8,563,553 B2.[2]

Objective: Selective dibromination of 2-cyclopropyl-1H-imidazole while minimizing over-bromination.

Reagents:

  • 2-Cyclopropyl-1H-imidazole (1.0 equiv)[2]

  • Bromine (Br₂) (2.0 - 2.2 equiv)[2]

  • Potassium Bicarbonate (KHCO₃) (2.5 equiv)[2]

  • DMF (Dimethylformamide) (5 vol)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-cyclopropyl-1H-imidazole and KHCO₃ in DMF. Cool the mixture to 0–5°C .

  • Bromination: Add Br₂ dropwise over 2 hours. Crucial: Maintain internal temperature <10°C to prevent ring oxidation or radical side reactions.

  • Reaction: Stir at 0°C for 45 minutes, then allow to warm to room temperature. Monitor by LCMS for disappearance of mono-bromo intermediate (m/z ~187).[2]

  • Quench: Pour mixture into ice water containing sodium thiosulfate (to quench excess Br₂).

  • Isolation: Extract with Ethyl Acetate (EtOAc).[3][4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Crude: Tan solid obtained after concentration.

    • Pure: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0-50% EtOAc in Hexanes).[2]

B. Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 220 nm and 254 nm.

Visualizations

Synthesis & Impurity Pathway

The following diagram illustrates the bromination pathway and potential critical impurities if stoichiometry is not controlled.

BrominationPathway Start 2-Cyclopropyl-1H-imidazole (Starting Material) Mono 5-Bromo-2-cyclopropyl-1H-imidazole (Intermediate/Impurity) Start->Mono + 1 eq Br2 Fast Product 4,5-Dibromo-2-cyclopropyl-1H-imidazole (Target Product) Mono->Product + 1 eq Br2 Controlled Temp Side Tribromo/Ring Opening (Over-brominated Impurities) Product->Side Excess Br2 / Heat

Caption: Stepwise bromination pathway. Control of temperature (0°C) and stoichiometry (2.0-2.2 eq) is required to stop at the dibromo stage.

Purification Decision Tree

Guidance on when to use Crude vs. Pure material.

PurificationLogic Input Crude Reaction Mixture (Tan Solid) Check Check Purity (LCMS) Input->Check High Purity > 95% Check->High Yes Low Purity < 90% (Contains Mono-bromo) Check->Low No Action1 Use Directly for Non-Selective Reactions High->Action1 Action2 Recrystallize (EtOAc/Hex) or Column Chromatography Low->Action2

Caption: Decision matrix for purification based on LCMS analysis of the crude isolate.

References

  • Costales, A. Q., et al. (2013). Compounds and compositions as protein kinase inhibitors. U.S. Patent No.[5][6] 8,563,553 B2.[5] Washington, DC: U.S. Patent and Trademark Office.

    • Source for synthesis protocol, physical description (tan solid)
  • MolAid Chemical Database. (2024). 4,5-dibromo-2-cyclopropyl-1H-imidazole (CAS 1269233-20-6).[1][2][7]

    • Verification of CAS and molecular weight d
  • BenchChem. (2025). Unraveling the Byproducts of Imidazole Synthesis.

    • General reference for bromination impurity profiles in imidazole synthesis.

Sources

Comparative

Elemental analysis data for C6H6Br2N2 compounds

An In-Depth Technical Guide to Elemental Analysis of C6H6Br2N2 Compounds Abstract This guide provides a comparative technical analysis of C6H6Br2N2 isomers, with a primary focus on 4,5-dibromo-1,2-phenylenediamine (4,5-D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elemental Analysis of C6H6Br2N2 Compounds

Abstract This guide provides a comparative technical analysis of C6H6Br2N2 isomers, with a primary focus on 4,5-dibromo-1,2-phenylenediamine (4,5-DBPD), a critical scaffold in the synthesis of benzimidazole-based therapeutics and conductive polymers. We evaluate the utility of Elemental Analysis (CHN/Br) as a quality control gate, comparing theoretical stoichiometry against experimental data from varying purity grades. This document is designed for medicinal chemists and process engineers requiring rigorous validation protocols.

Executive Summary: The C6H6Br2N2 Scaffold

The molecular formula C6H6Br2N2 represents a class of diaminodibromobenzenes used extensively as intermediates in drug discovery. While multiple isomers exist, 4,5-dibromo-1,2-phenylenediamine is the industry standard for generating quinoxaline and benzimidazole libraries.

Key Isomers & Applications:

  • 4,5-dibromo-1,2-phenylenediamine (CAS 49764-63-8): Primary target. Precursor for kinase inhibitors (e.g., benzimidazole derivatives).

  • 3,5-dibromo-1,2-phenylenediamine (CAS 3116-63-0): Common regioisomer impurity; yields angular rather than linear fused heterocycles.

  • 2,5-dibromo-1,4-phenylenediamine: Used in polymer chemistry; distinct melting point and solubility profile.

Comparative Elemental Analysis Data

The following table contrasts the theoretical elemental composition of pure 4,5-DBPD against representative experimental data for "High Purity" (Reference Standard) and "Technical Grade" material. This comparison highlights how Elemental Analysis (EA) detects common impurities like moisture, inorganic salts, or under-brominated byproducts.

Table 1: Theoretical vs. Experimental EA Data (Representative)

ElementTheoretical (Calc.)High Purity (>99.5%)Technical Grade (~97%)Common Impurity Flag
Carbon (C) 27.09% 27.10% ± 0.15%26.50% – 27.50%High: Indicates monobromo impurity (C6H7BrN2).[1][2] Low: Inorganic salts/Solvent.
Hydrogen (H) 2.27% 2.25% ± 0.10%2.40% – 2.60%High: Retained solvent (EtOH/H2O) or incomplete drying.
Nitrogen (N) 10.53% 10.50% ± 0.15%10.10% – 10.80%High: Under-brominated species. Low: Decomposition/Oxidation.
Bromine (Br) 60.10% 60.05% ± 0.30%58.50% – 59.50%Low: Hydrolysis (loss of Br) or moisture.

Critical Insight: A deviation of >0.4% in Carbon or Nitrogen often signals the presence of monobromo-1,2-phenylenediamine (C: 38.5%, N: 14.9%), a potent impurity that HPLC might co-elute under standard gradient conditions.

Experimental Protocols & Methodology

To achieve the "High Purity" data cited above, specific handling protocols are required due to the oxidative instability of phenylenediamines.

Synthesis & Purification Workflow[3]
  • Synthesis: Bromination of 1,2-phenylenediamine or reduction of 4,5-dibromo-2-nitroaniline.

  • Purification: Recrystallization from Ethanol/Water is standard.

  • Sample Prep for EA:

    • Drying: Samples must be dried under high vacuum (<1 mbar) at 40°C for 24 hours to remove lattice-bound ethanol.

    • Protection: Store under Argon/Nitrogen. Oxidation leads to "purple" discoloration (formation of diazo species), skewing N values.

Combustion Analysis (CHN) Protocol
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Combustion Aid: For highly brominated compounds, add Vanadium Pentoxide (V2O5) or Tungsten Trioxide (WO3) to the tin capsule.

    • Reasoning: Bromine can form stable inorganic residues or interfere with N2 detection. The additive ensures complete oxidation and halogen capture.

  • Standard: Acetanilide (Calibration) and 3,5-Dinitrobenzoic acid (QC Check).

Data Interpretation & Decision Logic

Validating the quality of C6H6Br2N2 requires a systematic decision tree. Elemental analysis is not just a confirmation of identity, but a gatekeeper for downstream synthetic success.

Visualization: QC Decision Matrix

The following diagram illustrates the logic flow for interpreting EA results in the context of drug development.

QC_Workflow Start Sample: C6H6Br2N2 (4,5-Dibromo-1,2-phenylenediamine) HPLC Step 1: HPLC Purity (>98% Area?) Start->HPLC EA_Test Step 2: Elemental Analysis (CHN Combustion) HPLC->EA_Test Pass Check_C Check Carbon (C) Calc: 27.09% EA_Test->Check_C Result_Pass Within ±0.4% PASS Check_C->Result_Pass 26.7 - 27.5% Result_High > +0.4% (High C) Check_C->Result_High > 27.5% Result_Low < -0.4% (Low C) Check_C->Result_Low < 26.7% Release Release for Benzimidazole Synthesis Result_Pass->Release Release for Synthesis Action_High Suspect Monobromo Impurity Action: Resynthesize/Column Result_High->Action_High Action_Low Suspect Inorganic Salts/Moisture Action: Dry & Retest Result_Low->Action_Low

Caption: Quality Control Decision Tree for C6H6Br2N2 intermediates using Elemental Analysis thresholds.

References

  • PubChem. (2025).[1][2] 4,5-Dibromo-1,2-benzenediamine (Compound).[3][4][5][6] National Library of Medicine. Available at: [Link]

  • Journal of Organic Chemistry. (2025). Author Guidelines for Elemental Analysis Data. American Chemical Society. Available at: [Link]

Sources

Validation

Validation of 2-Cyclopropyl-4,5-dibromoimidazole Structure via X-ray Crystallography

A Comparative Technical Guide for Structural Elucidation[1] Executive Summary: The Structural Challenge In the development of kinase inhibitors and marine-derived natural product analogues, 2-cyclopropyl-4,5-dibromoimida...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Elucidation[1]

Executive Summary: The Structural Challenge

In the development of kinase inhibitors and marine-derived natural product analogues, 2-cyclopropyl-4,5-dibromoimidazole represents a critical scaffold.[1] However, its validation presents a unique analytical challenge. While Mass Spectrometry (MS) confirms the elemental composition and NMR spectroscopy verifies the hydrocarbon backbone, neither can definitively resolve the prototropic tautomerism (1H- vs. 3H-imidazole) or the precise conformational orientation of the cyclopropyl ring relative to the dibromo-heterocycle in the solid state.

This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) , contrasting its efficacy against solution-phase methods.[1] We demonstrate that SC-XRD is not merely a confirmational tool but a primary requirement for establishing the supramolecular halogen bonding networks that drive bioavailability and target binding.[1]

Comparative Analysis: Why X-ray Crystallography?

For halogenated imidazoles, solution-state data is often ambiguous due to rapid proton exchange.[1] The following table contrasts SC-XRD with standard alternatives, highlighting why crystallography is the "Gold Standard" for this specific chemotype.

Table 1: Analytical Performance Comparison
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C)
HR-MS (ESI/APCI)
Primary Output 3D Atomistic Connectivity & PackingChemical Environment & ConnectivityElemental Formula & Fragmentation
Tautomer ID Definitive (Locates N-H proton)Ambiguous (Fast exchange averages signals)N/A
Regiochemistry Absolute (Distinguishes C4-Br vs C5-Br)Inferential (Requires NOE/HMBC)N/A
Conformation Precise Cyclopropyl Torsion AnglesTime-Averaged (Rotational averaging)N/A
Interactions Visualizes Halogen Bonding (C-Br[1][2]···N)Inferential (Shift perturbations)N/A
Sample State Solid (Single Crystal required)Solution (Solvent effects dominate)Gas Phase (Ionized)

Experimental Protocol: Self-Validating Workflow

The following protocol is designed to ensure reproducibility and minimize crystallographic artifacts (e.g., disorder or twinning).

Phase I: Crystallization (The Critical Step)

The cyclopropyl group adds lipophilicity, while the imidazole ring provides polarity. This amphiphilic nature requires a binary solvent system for optimal crystal growth.[1]

  • Method: Slow Vapor Diffusion.[1]

  • Solvent System:

    • Solvent (Inner Vial): Methanol or Acetonitrile (dissolves the polar imidazole).[1]

    • Precipitant (Outer Vial): Diethyl Ether or Pentane (induces saturation).[1]

  • Protocol:

    • Dissolve 20 mg of pure 2-cyclopropyl-4,5-dibromoimidazole in 0.5 mL MeCN. Filter through a 0.2 µm PTFE syringe filter into a small GC vial.

    • Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether.

    • Cap the outer vial tightly.[1] Store at 4°C in a vibration-free environment.

    • Target: Block-like colorless crystals (0.2 x 0.2 x 0.1 mm) should appear within 48-72 hours.

Phase II: Data Collection & Reduction

The presence of two Bromine atoms (


) provides a significant advantage due to their high scattering power and anomalous signal.[1]
  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[1]
    • Why: Br absorbs Cu-K

      
       strongly, leading to absorption errors.[1] Mo reduces this absorption while maintaining sufficient resolution.[1]
      
  • Temperature: 100 K (Cryostream).

    • Why: Freezes cyclopropyl ring thermal motion, ensuring precise bond angle determination.[1]

  • Strategy: Collect a complete sphere of data (redundancy > 4.0) to accurately model the heavy atom absorption correction.

Phase III: Structure Solution (The "Heavy Atom" Method)[1]
  • Space Group Determination: Analyze systematic absences (likely Monoclinic

    
     or Triclinic 
    
    
    
    for planar heterocycles).[1]
  • Phasing: Use SHELXT (Intrinsic Phasing).[1] The two Bromine atoms will dominate the Patterson map, allowing immediate phasing of the structure.

  • Refinement: Use SHELXL (Least Squares).

    • Validation Check: The C-Br bond lengths must refine to approx 1.88–1.90 Å.[1] Significant deviation indicates wrong element assignment or disorder.[1]

    • Tautomer Check: Locate the highest residual electron density peak (

      
      -peak) near the Nitrogen atoms.[1] A peak ~0.8–1.0 Å from a Nitrogen confirms the proton position (N1-H or N3-H).[1]
      

Visualizing the Validation Logic

The following diagram illustrates the decision matrix used to validate the structure, specifically addressing the tautomerism and halogen bonding issues.

ValidationWorkflow Start Crude Product (2-cyclopropyl-4,5-dibromoimidazole) Cryst Vapor Diffusion (MeCN / Et2O) Start->Cryst Purification XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Single Crystal Phasing Structure Solution (SHELXT) XRD->Phasing Diffraction Pattern BrCheck Check C-Br Bond Lengths (Exp: 1.88-1.90 Å) Phasing->BrCheck Initial Model Tautomer Locate N-H Proton (Difference Fourier Map) BrCheck->Tautomer Pass Fail REJECT: Disorder/Wrong Phase BrCheck->Fail Deviation > 0.05 Å Success VALIDATED STRUCTURE (Defined Tautomer & Packing) Tautomer->Success H-bond Network Confirmed

Figure 1: Logical workflow for structural validation. Note the critical checkpoint at C-Br bond length verification, which utilizes the heavy atom effect to prevent model errors.

Data Interpretation & Expected Results

The Heavy Atom Effect & Halogen Bonding

In the crystal lattice, 4,5-dibromoimidazoles rarely pack via simple Van der Waals forces. Instead, they form Halogen Bonds (X-bonds) .[1][3][4]

  • Mechanism: The "sigma-hole" (positive electrostatic potential) on the distal side of the Bromine atom interacts with the lone pair of the N3-imidazole nitrogen or the

    
    -system of a neighboring ring.
    
  • Validation Metric: Look for a C-Br···N distance less than the sum of the Van der Waals radii (< 3.40 Å). This interaction stabilizes the crystal and is a key feature for drug design (mimicking interactions in the kinase hinge region).

Cyclopropyl Conformation

The cyclopropyl ring will likely adopt a bisected conformation relative to the imidazole plane to minimize steric repulsion between the methine proton and the orth-bromine/nitrogen.

  • Torsion Angle (

    
    ):  The N1-C2-C(cyclopropyl)-H torsion angle should be close to 0° or 180°, rather than 90°.
    
Tautomeric Assignment

While solution NMR shows an average, X-ray will freeze the molecule in the most energetically stable tautomer.

  • Prediction: The 1H-tautomer is generally favored in the solid state to facilitate an intermolecular Hydrogen Bond (N-H···N) chain, often forming dimers or infinite ribbons.[1]

Structural Logic of Interactions

The diagram below visualizes the supramolecular assembly expected in the crystal lattice, driven by the amphiphilic nature of the molecule.

CrystalPacking cluster_lattice Lattice Stabilization Forces MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB H-Bond (N-H···N) Br Bromine Atom (Sigma Hole) MolA->Br N_LonePair Nitrogen (N3) (Lewis Base) Br->N_LonePair Halogen Bond (C-Br···N) N_LonePair->MolB

Figure 2: Supramolecular assembly logic. The structure is validated not just by internal connectivity, but by the presence of specific stabilizing intermolecular forces (Halogen and Hydrogen bonds).

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. [Link][1]

  • G. R. Desiraju, et al. "Definition of the Halogen Bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 2013.[1] [Link]

  • Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 2008.[1] [Link]

  • Laus, G., et al. "Bromination of 1-Hydroxyimidazoles.[1][5] Synthesis and Crystal Structures." Zeitschrift für Naturforschung B, 2012.[1][5] (Provides comparative crystallographic data for brominated imidazoles). [Link][1]

  • Alkorta, I., & Elguero, J. "Tautomerism of Imidazoles."[1] Journal of Chemical Information and Modeling. (Context for N-H placement difficulties in NMR vs X-ray). [Link][1]

Sources

Comparative

Reactivity Profile of 4-Bromo vs. 4,5-Dibromo Imidazole Derivatives: A Comparative Guide for Advanced Cross-Coupling

Mechanistic Causality: The Halogenated Imidazole Scaffold The imidazole ring is a privileged pharmacophore in medicinal chemistry, but its functionalization via transition-metal catalysis presents unique mechanistic hurd...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality: The Halogenated Imidazole Scaffold

The imidazole ring is a privileged pharmacophore in medicinal chemistry, but its functionalization via transition-metal catalysis presents unique mechanistic hurdles. The introduction of bromine atoms at the C4 and C5 positions fundamentally alters the electronic landscape of the heterocycle.

Unprotected imidazoles are notorious for their ability to form stable, off-cycle


-azolyl palladium complexes, which sequester the catalyst and stall the cross-coupling cycle[1]. The presence of electron-withdrawing bromine atoms exacerbates this by lowering the pKₐ of the pyrrolic NH, making deprotonation and subsequent catalyst poisoning more favorable under basic cross-coupling conditions[1]. Consequently, robust 

-protection (e.g., Boc, SEM, or Methyl) or the strategic use of halide additives (like TBAB or LiBr) to shift catalyst speciation toward the active oxidative addition complex is strictly required[2].

When comparing 4-bromoimidazole and 4,5-dibromoimidazole , the reactivity divergence is driven by steric encumbrance and orthogonal electrophilicity:

  • 4-Bromoimidazole: Provides a single electrophilic handle. Its primary challenge is tautomerism (if unprotected), which scrambles the regiochemistry between the 4- and 5-positions. Once protected, it undergoes standard Suzuki-Miyaura or Buchwald-Hartwig couplings, though it often requires electron-rich, bulky ligands (e.g., XPhos) to accelerate oxidative addition into the electron-rich heteroaryl C-Br bond[1][3].

  • 4,5-Dibromoimidazole: Acts as a dual-handle scaffold. The second bromine further depletes the ring's electron density, accelerating the initial oxidative addition step. The critical advantage of this scaffold is its capacity for catalyst-controlled regioselective mono-coupling . By tuning the steric bulk of the Palladium ligand and the

    
    -protecting group, chemists can selectively functionalize either the C4 or C5 position, leaving the remaining C-Br bond intact for a subsequent, orthogonal cross-coupling[4].
    

Quantitative Reactivity Profile

The following table summarizes the comparative performance metrics and physicochemical properties dictating the reactivity of these two scaffolds.

Parameter4-Bromoimidazole Derivatives4,5-Dibromoimidazole DerivativesMechanistic Causality & Impact
Electrophilic Sites 1 (C4)2 (C4 and C5)4,5-dibromo enables sequential, asymmetric di-functionalization of the imidazole core.
Relative NH Acidity Moderately AcidicHighly AcidicThe dual EWG effect in 4,5-dibromo lowers the pKₐ, increasing the propensity for catalyst poisoning if left unprotected[1].
Oxidative Addition Rate ModerateFast (Initial step)The highly electron-deficient nature of the dibromo ring accelerates Pd(0) insertion compared to the mono-bromo analog.
Regioselectivity N/A (Single site)Highly TunableLigand choice dictates C4 vs. C5 insertion. Bulky ligands often direct coupling to the less hindered site[4].
Catalyst Inhibition High (Unprotected)Very High (Unprotected)Necessitates

-protection or the use of halide salts to favor the

active species[2].

Pathway Visualization: Divergent Synthetic Workflows

The logical progression from a raw imidazole core to complex, multi-functionalized APIs relies on understanding the divergent pathways of mono- vs. di-halogenated scaffolds.

G Start Halogenated Imidazole Scaffold Mono 4-Bromoimidazole (Single Electrophilic Site) Start->Mono Di 4,5-Dibromoimidazole (Dual Electrophilic Sites) Start->Di Mono_React Standard Cross-Coupling (Suzuki / Buchwald) Mono->Mono_React Di_React1 Catalyst-Controlled Regioselective Coupling Di->Di_React1 Mono_Prod Mono-Functionalized Derivative Mono_React->Mono_Prod Di_Prod1 C4 or C5 Substituted Bromoimidazole Di_React1->Di_Prod1 Di_React2 Sequential Orthogonal Cross-Coupling Di_Prod1->Di_React2 Retained C-Br Di_Prod2 Asymmetrically Di-Functionalized Derivative Di_React2->Di_Prod2

Divergent cross-coupling pathways of 4-bromo vs 4,5-dibromoimidazole derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical or analytical cues necessary to confirm mechanistic success.

Protocol A: Standard Suzuki-Miyaura Coupling of 1-Protected-4-Bromoimidazole

Objective: Achieve high-yield C-C bond formation while suppressing protodeboronation.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 1-(Boc)-4-bromoimidazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous

    
     (2.0 equiv).
    
    • Causality:

      
       is selected over 
      
      
      
      because its milder basicity prevents the premature cleavage of the Boc protecting group while providing sufficient solubility in the biphasic solvent system[1].
  • Catalyst Addition: Add

    
     (2.5 mol%) and XPhos (5 mol%). Evacuate and backfill with Argon (3x).
    
    • Causality: XPhos is a bulky, electron-rich biaryl phosphine that accelerates both the difficult oxidative addition into the heteroaryl bromide and the final reductive elimination step[1].

  • Solvent & Heating: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v). Heat to 100 °C for 15 hours.

  • Self-Validation (In-Process): Perform TLC (Hexanes/EtOAc 7:3). The starting material (UV active, higher

    
    ) should completely disappear, replaced by a highly UV-active fluorescent blue spot (product).
    
  • Analytical Validation: Post-purification, ¹H NMR must show the disappearance of the boronic acid protons and the retention of the imidazole C2 and C5 protons (typically sharp singlets around 8.0 ppm and 7.4 ppm, depending on the aryl group).

Protocol B: Regioselective Mono-Arylation of 1-Methyl-4,5-Dibromoimidazole

Objective: Selectively couple at the C5 position while preserving the C4-Br bond for downstream functionalization.

  • Reaction Setup: In a nitrogen-filled glovebox, combine 1-methyl-4,5-dibromoimidazole (1.0 equiv), arylboronic acid (1.1 equiv—strictly controlled to prevent over-coupling), and

    
     (2.0 equiv).
    
  • Catalyst Selection (The Regiocontrol Element): Add

    
     (5 mol%).
    
    • Causality: The choice of catalyst dictates the site of oxidative addition. For many

      
      -alkyl dihaloimidazoles, standard phosphine ligands direct the initial coupling to the C5 position due to specific electronic activation by the adjacent nitrogen, whereas bulky specialized ligands can invert this selectivity to C4[4].
      
  • Solvent & Heating: Suspend in degassed Toluene/EtOH/H₂O (3:1:1). Heat at 80 °C for 12 hours.

  • Self-Validation (In-Process): GC-MS analysis of an aliquot must show a primary peak corresponding to the mono-coupled product (

    
     and 
    
    
    
    isotopic pattern indicating one retained bromine). The presence of a
    
    
    without the bromine isotope pattern indicates over-coupling (di-arylation), signaling that the reaction temperature must be lowered or boronic acid equivalents reduced.
  • Analytical Validation: ¹H NMR will show a single imidazole proton (C2-H). 2D NOESY NMR is critical here: a cross-peak between the

    
    -methyl protons and the newly introduced aryl ring protons confirms that coupling occurred at the C5 position.
    

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Easily Accessible and Solution‐Stable Ni(0)

Sources

Validation

HPLC Method Development and Column Comparison for 4,5-Dibromo-2-cyclopropyl-1H-imidazole

For researchers and drug development professionals synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), the robust chromatographic isolation of intermediates is a critical quality attribute. 4,5-Di...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), the robust chromatographic isolation of intermediates is a critical quality attribute. 4,5-Dibromo-2-cyclopropyl-1H-imidazole is a heavily utilized building block, most notably functioning as a core intermediate in the synthesis of B-Raf protein kinase inhibitors (such as encorafenib analogs) [1].

This guide provides an objective comparison of HPLC column chemistries for the retention and separation of this compound, grounded in mechanistic causality and validated experimental protocols.

Chemical Properties & Chromatographic Causality

To develop a robust separation method, we must first understand the physicochemical nature of the analyte.

  • Ionization and pH Selection: Unsubstituted imidazole has a conjugate acid pKa of roughly 6.95. However, the addition of two highly electronegative bromine atoms at the 4 and 5 positions exerts a massive inductive electron-withdrawing effect, plummeting the conjugate acid pKa to approximately 0–1. Consequently, at a standard acidic HPLC pH (e.g., pH 2.7 using 0.1% Formic Acid), the imidazole nitrogen remains entirely neutral . This is highly advantageous: the neutral species is highly hydrophobic, ensuring strong reversed-phase retention while preventing secondary ion-exchange interactions with residual silanols that typically cause peak tailing.

  • Hydrophobicity & Polarizability: The cyclopropyl group and the dibromo substitutions render the molecule highly hydrophobic. Furthermore, the heavy bromine atoms create a highly polarizable

    
    -electron system, opening the door for alternative retention mechanisms beyond simple dispersive hydrophobicity.
    
The Separation Challenge

During synthesis, 2-cyclopropyl-1H-imidazole is brominated. The primary chromatographic challenge is resolving the target dibromo-intermediate from the under-reacted monobromo impurity (4-bromo-2-cyclopropyl-1H-imidazole) and over-oxidized degradation products.

G SM 2-Cyclopropyl-1H-imidazole (Starting Material) Mono 4-Bromo-2-cyclopropyl-1H-imidazole (Impurity A) SM->Mono Br2 (1 eq) Di 4,5-Dibromo-2-cyclopropyl-1H-imidazole (Target Intermediate) Mono->Di Br2 (Excess) Deg Ring-Opened / Oxidized (Impurity B) Di->Deg Degradation

Chemical synthesis pathway and associated bromination impurities.

Column Chemistry Comparison

To objectively evaluate the best stationary phase, we compare three distinct column chemistries using a standardized 0.1% Formic Acid / Acetonitrile gradient. According to modern liquid chromatography principles [2], matching the stationary phase chemistry to the analyte's specific functional groups yields the highest resolution.

Performance Data Summary
Column ChemistryRetention Mechanism

Target (min)

Monobromo (min)
Resolution (

)
Tailing Factor (

)
Standard C18 Dispersive / Hydrophobic4.23.51.81.4
Polar-Embedded (C18-Amide) Hydrophobic + H-bonding3.93.41.21.0
Phenyl-Hexyl Hydrophobic +

/ Dipole
5.13.83.4 1.1
Mechanistic Analysis of the Results
  • Standard C18: Provides adequate baseline retention but struggles to fully resolve the monobromo and dibromo species (

    
     < 2.0). The separation relies entirely on the slight hydrophobic difference of a single bromine atom.
    
  • Polar-Embedded: Yields the best peak shape (

    
     = 1.0) due to complete shielding of residual silanols. However, the embedded amide group slightly reduces overall surface hydrophobicity, compressing the retention times and ruining resolution (
    
    
    
    = 1.2).
  • Phenyl-Hexyl (The Optimal Choice): Delivers superior resolution (

    
     = 3.4). The phenyl ring of the stationary phase engages in strong 
    
    
    
    and dipole-induced dipole interactions with the highly polarizable dibromo-imidazole ring. Because the target compound has two bromines compared to the impurity's one, this orthogonal interaction selectively retains the target compound much longer, drastically widening the separation window.

Method Development & Self-Validating Protocol

To ensure reproducibility across different laboratories, the following workflow and protocol establish a self-validating system. The system forces a "Pass/Fail" suitability check before any sample data can be accepted.

G Start Initial Screening (C18 Column, 0.1% FA) Decision1 Assess Resolution (Rs) Target vs. Monobromo Start->Decision1 PathA Rs < 2.0 Change Selectivity Decision1->PathA Poor Separation PathB Rs >= 2.0 Optimize Gradient Decision1->PathB Good Separation Selectivity Switch to Phenyl-Hexyl Column (Enhance Pi-Halogen Interaction) PathA->Selectivity Final Final Method Validation (ICH Q2 Guidelines) PathB->Final Selectivity->Final

Decision tree for optimizing the chromatographic separation of halogenated imidazoles.

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Ensure pH is ~2.7 to maintain the imidazole in a neutral state).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Instrument Setup

  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm (or equivalent UHPLC dimensions).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer for sharp peaks).

  • Detection: UV at 254 nm (imidazole and bromine auxochromes provide strong absorbance here).

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 7.6 min: 95% to 5% B

    • 7.6 - 10.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Testing (SST) - The Self-Validating Gate Before analyzing synthesis batches, inject a System Suitability Standard containing 0.5 mg/mL of 4-bromo-2-cyclopropyl-1H-imidazole and 0.5 mg/mL of 4,5-dibromo-2-cyclopropyl-1H-imidazole.

  • Validation Criteria: The run is only valid if the Resolution (

    
    ) between the two peaks is 
    
    
    
    and the Tailing Factor (
    
    
    ) of the target peak is
    
    
    . If these criteria fail, the column must be washed or replaced.

Step 4: Sample Analysis

  • Dilute the crude synthesis reaction mixture to approximately 1.0 mg/mL in 50:50 Water:Acetonitrile.

  • Inject 2 µL.

  • Integrate peaks to determine the area percent (A%) purity of the 4,5-dibromo-2-cyclopropyl-1H-imidazole intermediate.

References

  • Source: US Patent 8,563,553 B2 (Novartis AG / Vertex Pharmaceuticals Inc.)
  • Introduction to Modern Liquid Chromatography, 3rd Edition Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (John Wiley & Sons) URL:[Link]

Comparative

A Comparative Guide to Infrared (IR) Spectroscopy of Bromo-Imidazole Functional Groups

For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. The bromo-imidazole moiety is a prevalent scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. The bromo-imidazole moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, and its unambiguous identification is a critical step in synthesis and quality control. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating the functional groups within a molecule. This guide provides an in-depth comparative analysis of the IR spectral features of bromo-imidazole isomers, grounded in experimental data and theoretical principles, to empower scientists in their analytical endeavors.

Part 1: The Vibrational Signature of the Imidazole Ring: A Baseline for Comparison

To appreciate the spectral shifts induced by bromine substitution, one must first understand the fundamental vibrational modes of the parent imidazole ring. Imidazole is an aromatic heterocycle, and its IR spectrum is characterized by a series of distinct absorption bands arising from the stretching and bending vibrations of its constituent bonds. A comprehensive vibrational analysis of imidazole provides a crucial baseline for interpreting the spectra of its derivatives.[1]

The key vibrational modes of the imidazole ring are summarized below:

Vibrational ModeWavenumber (cm⁻¹)Description
N-H Stretching ~3500 - 3000A broad and strong absorption, characteristic of the N-H bond in the imidazole ring. Its broadness is often due to hydrogen bonding in the solid or liquid state.
C-H Stretching ~3100 - 3000Aromatic C-H stretching vibrations typically appear at slightly higher wavenumbers than aliphatic C-H stretches.
C=N and C=C Stretching ~1660 - 1450These are often referred to as "imidazole-I" bands and arise from the coupled stretching vibrations of the C=N and C=C bonds within the aromatic ring. These bands are highly characteristic of the imidazole core.
Ring Deformation and Bending ~1400 - 600This "fingerprint" region contains a complex series of bands arising from in-plane and out-of-plane bending and deformation modes of the entire ring structure. These are highly sensitive to substitution.

Part 2: The Influence of Bromine Substitution on the IR Spectrum

The introduction of a bromine atom onto the imidazole ring significantly perturbs its vibrational landscape. This is due to two primary factors: the mass effect and the inductive effect . Bromine is a heavy atom, and its presence will lower the frequency of vibrations involving the carbon to which it is attached. Furthermore, as a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect, which can alter the bond strengths and force constants of the entire ring system, leading to shifts in the absorption frequencies.

Characteristic C-Br Stretching Vibrations

The C-Br stretching vibration is a key diagnostic feature for bromo-substituted compounds. For aromatic bromine compounds, the C-Br stretch typically appears in the region of 690-515 cm⁻¹ . This is a relatively low-frequency vibration and can sometimes be obscured by other bands in the fingerprint region.

Isomer-Specific Spectral Fingerprints: A Comparative Analysis

The position of the bromine atom on the imidazole ring gives rise to distinct IR spectral patterns, allowing for the differentiation of isomers. The most common isomers encountered are 2-bromo-imidazole and 4(5)-bromo-imidazole (which exists as a mixture of tautomers).

A Comparative Table of Key IR Peaks for Bromo-Imidazole Isomers

Vibrational ModeImidazole2-Bromo-1H-imidazole4-Bromo-1H-imidazoleRationale for Spectral Shift
N-H Stretching ~3376 cm⁻¹[1]Broad, centered around 3100-3400 cm⁻¹Broad, centered around 3100-3400 cm⁻¹The position and broadness are highly dependent on hydrogen bonding and may not be a reliable point of differentiation between isomers.
C-H Stretching ~3126, 3040, 2922 cm⁻¹[1]Peaks in the 3100-3000 cm⁻¹ regionPeaks in the 3100-3000 cm⁻¹ regionThe number and exact position of C-H stretching bands will change depending on the number of C-H bonds remaining on the ring.
C=N and C=C Stretching ~1593, 1486, 1440 cm⁻¹[1]Shifted to lower frequencies compared to imidazoleShifted to lower frequencies compared to imidazoleThe electron-withdrawing effect of bromine can influence the electron density within the ring, affecting these stretching vibrations. The specific pattern of these bands can be a key differentiator.
Ring Deformation Modes ~891, 817, 655, 615 cm⁻¹[1]The pattern of these bands will be significantly alteredThe pattern of these bands will be significantly alteredThese vibrations are highly sensitive to the mass and position of the substituent, making this region a "fingerprint" for each isomer.
C-Br Stretching N/AExpected in the 690-515 cm⁻¹ regionExpected in the 690-515 cm⁻¹ regionThe exact position of the C-Br stretch can be influenced by the electronic environment of the C-Br bond, which differs between the 2- and 4-positions.

Expert Insights:

Part 3: Experimental Protocol for Acquiring High-Quality IR Spectra

The quality of an IR spectrum is critically dependent on proper sample preparation. The Potassium Bromide (KBr) pellet method is a widely used and reliable technique for obtaining high-quality transmission spectra of solid samples.

Step-by-Step Methodology for KBr Pellet Preparation:

  • Materials and Equipment:

    • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110 °C to remove moisture.

    • Agate mortar and pestle.

    • Pellet press with a die.

    • Analytical balance.

    • The bromo-imidazole sample.

  • Procedure:

    • Weighing: Accurately weigh approximately 1-2 mg of the bromo-imidazole sample and 100-200 mg of dry KBr powder. The sample concentration should be between 0.5% and 1% by weight.

    • Grinding and Mixing: Thoroughly grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the IR radiation.

    • Loading the Die: Carefully transfer the powder mixture into the pellet die. Ensure an even distribution of the powder.

    • Pressing the Pellet: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes. Applying a vacuum to the die during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.

    • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good KBr pellet should be thin and transparent or translucent.

    • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality Behind Experimental Choices:

  • Spectroscopic Grade KBr: It is crucial to use KBr of high purity as impurities will introduce extraneous peaks in the spectrum. KBr is used because it is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹).

  • Drying of KBr: Moisture is a strong absorber of IR radiation (broadband around 3400 cm⁻¹ and a weaker band around 1640 cm⁻¹) and can obscure important spectral features.

  • Thorough Grinding: Inhomogeneous mixing or large particle sizes will lead to scattering of the IR beam, resulting in a sloping baseline and distorted peak shapes (the Christiansen effect).

Modern Alternative: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a more modern technique that requires minimal to no sample preparation. The sample is simply brought into contact with a high-refractive-index crystal (e.g., diamond or germanium), and the IR spectrum is collected from the surface of the sample. This method is particularly useful for rapid screening and for samples that are difficult to grind or press into a pellet.

Part 4: Workflow for Spectral Interpretation

The following workflow provides a logical approach to analyzing an IR spectrum to confirm the presence and, where possible, the isomeric form of a bromo-imidazole functional group.

IR_Interpretation_Workflow Start Acquire High-Quality IR Spectrum Check_NH Examine 3500-3000 cm⁻¹ region Is there a broad N-H stretch? Start->Check_NH Check_Aromatic_CH Analyze 3100-3000 cm⁻¹ region Are there aromatic C-H stretches? Check_NH->Check_Aromatic_CH Yes Conclusion_Negative Conclusion: Bromo-imidazole group is likely absent. Check_NH->Conclusion_Negative No Check_Ring_Stretch Inspect 1660-1450 cm⁻¹ region Are imidazole ring stretches present? Check_Aromatic_CH->Check_Ring_Stretch Yes Check_Aromatic_CH->Conclusion_Negative No Check_CBr Search 690-515 cm⁻¹ region Is a C-Br stretch visible? Check_Ring_Stretch->Check_CBr Yes Check_Ring_Stretch->Conclusion_Negative No Compare_Fingerprint Compare 1400-600 cm⁻¹ fingerprint region with reference spectra of known isomers. Check_CBr->Compare_Fingerprint Yes Check_CBr->Conclusion_Negative No, but consider low intensity Identify_Isomer Tentative Isomer Identification (e.g., 2-bromo vs. 4(5)-bromo) Compare_Fingerprint->Identify_Isomer Conclusion_Positive Conclusion: Bromo-imidazole group is present. Identify_Isomer->Conclusion_Positive Further_Analysis Consider complementary techniques (NMR, Mass Spectrometry) for confirmation. Conclusion_Positive->Further_Analysis

Caption: Logical workflow for the identification of bromo-imidazole functional groups using IR spectroscopy.

Conclusion

Infrared spectroscopy is an invaluable tool for the structural characterization of bromo-imidazole containing compounds. By understanding the fundamental vibrations of the parent imidazole ring and the predictable shifts caused by bromine substitution, researchers can confidently identify this important functional group. While the broad N-H stretch and aromatic C-H stretches confirm the presence of the imidazole core, and the C-Br stretch indicates halogenation, the true power of IR spectroscopy lies in the fingerprint region. The unique pattern of ring deformation and bending vibrations provides a highly specific signature that can be used to differentiate between isomers such as 2-bromo- and 4(5)-bromo-imidazole. This guide, by consolidating experimental data and theoretical principles, serves as a practical resource for scientists engaged in the synthesis and analysis of these vital pharmaceutical building blocks. For unambiguous structural confirmation, it is always recommended to use IR spectroscopy in conjunction with other analytical techniques such as NMR and mass spectrometry.

References

  • ResearchGate. (n.d.). DFT calculated IR spectra of bmimX where X=Cl¯, Br¯, I¯indicating the... Retrieved from [Link]

  • Ramasamy, S. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-56.
  • Dawson, J. A., & Durrant, J. R. (2022).
  • ResearchGate. (n.d.). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. Retrieved from [Link]

  • Badraoui, R., et al. (2023). Solvent-dependent hypsochromic shift in the imidazole based complex [Cu(µ2-SO4)(Im)4] and ameliorative effects on breast cancer-induced bone metastases associated oxidative injury in rats. Arabian Journal of Chemistry, 16(2), 104479.
  • ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... Retrieved from [Link]

  • A, N., & M, N. K. H. (2025). Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking Studies of Two Novel Benzazocine Derivatives. Journal of the Chilean Chemical Society, 70(2).
  • Couch, B., et al. (2015). FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group.
  • ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

  • Krüger, M., et al. (2021). Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)
  • Chemistry Steps. (2025). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • Balachandran, V., & Murugan, M. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate.
  • ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

  • Arjunan, V., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 452-460.
  • Krishnakumar, V., & John, X. (2005). Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. Indian Journal of Pure & Applied Physics, 43, 589-593.
  • Hiraide, T., et al. (2023). Substitution (CH3, Cl, or Br) effects of the imidazolate linker on benzene adsorption kinetics for the zeolitic imidazolate framework-8. RSC Advances, 13(31), 21453-21461.
  • Butler, A. R., & Shepherd, P. T. (1978). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 2, 0(8), 986-991.
  • Barlin, G. B., & Fenn, M. D. (1984). Preparation and reactions of bromo-2-nitro- and bromo-2-aminoimidazoles. Australian Journal of Chemistry, 37(11), 2297-2305.
  • Periandy, S., & Ramalingam, S. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Journal of Applicable Chemistry, 5(2), 353-366.
  • da Silva, A. M., et al. (2025).
  • ResearchGate. (n.d.). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Retrieved from [Link]

  • Garing, S., & Garing, C. (2024). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing.
  • ResearchGate. (n.d.). FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic... Retrieved from [Link]

  • ResearchGate. (n.d.). Fundamental FTIR bands [cm −1 ] for imidazole and -COO groups in obtained complexes. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-Dibromo-2-cyclopropyl-1H-imidazole: Proper Disposal &amp; Handling Guide

[1] Part 1: Executive Summary & Immediate Action Stop and Read: If you are currently managing a spill or immediate disposal requirement, refer to this rapid-response matrix. Scenario Immediate Action Disposal Stream Pure...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Immediate Action

Stop and Read: If you are currently managing a spill or immediate disposal requirement, refer to this rapid-response matrix.

Scenario Immediate Action Disposal Stream
Pure Solid Waste Place in a sealable, chemically resistant jar (HDPE or Glass). Label "Hazardous Waste - Toxic/Corrosive."Solid Hazardous Waste (Incineration required)
Reaction Mixture Quench any active reagents. Adjust pH to neutral (6-8) if possible.Halogenated Organic Solvent Waste
Spill (Solid) Avoid dust generation.[1][2][3] Scoop gently into a waste container. Do not sweep vigorously.Solid Hazardous Waste
Spill (Solution) Absorb with inert material (Vermiculite/Sand). Do not use combustible materials like sawdust.[4]Solid Hazardous Waste (Debris)

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its intrinsic hazards. 4,5-dibromo-2-cyclopropyl-1H-imidazole is a specialized intermediate often used in pharmaceutical synthesis. Its disposal classification is governed by its halogen content and nitrogen heterocycle structure.

Technical Specifications
  • Chemical Name: 4,5-dibromo-2-cyclopropyl-1H-imidazole[5]

  • CAS Number: 1269233-20-6[5]

  • Molecular Formula: C₆H₆Br₂N₂

  • Physical State: Solid (typically off-white to pale yellow powder)

  • Solubility: Soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.

Critical Hazards (Basis for Disposal)
  • Halogen Content (Bromine): The presence of two bromine atoms classifies this material as Halogenated Waste . It cannot be disposed of in standard organic solvent streams intended for fuel blending, as combustion generates corrosive hydrogen bromide (HBr) gas.

  • Corrosivity/Irritation: Imidazoles are nitrogen bases and can be corrosive to mucosal membranes. The brominated derivatives often exhibit enhanced irritant properties.

  • Environmental Toxicity: Organobromines are persistent and toxic to aquatic life. Under no circumstances should this material enter municipal drainage systems.

Part 3: Waste Segregation & Packaging (The "Self-Validating System")

A self-validating disposal system relies on correct segregation at the point of generation. Errors here lead to regulatory fines and dangerous incinerator failures.

The Segregation Logic

Use the following logic flow to determine the correct waste stream for your material.

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris StreamA STREAM A: Solid Hazardous Waste (Tag: Toxic/Corrosive) Solid->StreamA Pack in HDPE/Glass HalogenCheck Solvent > 1% Halogenated? Liquid->HalogenCheck Debris->StreamA Double Bag StreamB STREAM B: Halogenated Solvents (Do NOT mix with Acetone/Non-Hal) HalogenCheck->StreamB Yes (DCM, Chloroform) StreamC STREAM C: Non-Halogenated Solvents (Only if <0.1% Halogen content) HalogenCheck->StreamC No (MeOH, EtOAc) StreamC->StreamB If high conc. of 4,5-dibromo-2-cyclopropyl-1H-imidazole, default to Halogenated

Figure 1: Decision logic for segregating 4,5-dibromo-2-cyclopropyl-1H-imidazole waste. Note that high concentrations of the compound in non-halogenated solvents should default to the Halogenated stream to protect incinerators.

Packaging Protocols
Waste TypeContainer SpecificationLabeling Requirement
Pure Solid Wide-mouth HDPE or Amber Glass jar with screw cap."Hazardous Waste: 4,5-dibromo-2-cyclopropyl-1H-imidazole. Toxic. Solid."
Solutions HDPE Carboy or Safety Can (flame arrestor removed if precipitation risk exists)."Hazardous Waste: Halogenated Solvents. Contains: [Solvent Name], 4,5-dibromo-2-cyclopropyl-1H-imidazole."
Sharps/Glass Puncture-proof sharps container."Sharps - Chemically Contaminated."[1][2][6][7][8]

Part 4: Step-by-Step Disposal Workflows

Scenario A: Routine Disposal of Excess Reagent

Objective: Dispose of 5g of expired/degraded solid reagent.

  • PPE Donning: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood.[4][9][10][11]

  • Transfer: Carefully transfer the solid into a pre-labeled wide-mouth jar. Do not wash the original bottle down the sink.

  • Rinsing: Rinse the original empty bottle 3 times with a small amount of Acetone or Dichloromethane.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Solvent Waste container.

  • Labeling: Mark the solid waste jar with the start date and full chemical name. Avoid abbreviations.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mother Liquor

Objective: Dispose of a reaction mixture containing the imidazole in Dichloromethane (DCM).

  • Quenching: Ensure no unreacted starting materials (e.g., brominating agents) remain active. Quench with sodium thiosulfate if necessary.[10]

  • pH Check: Verify the solution is not extremely acidic (< pH 2) or basic (> pH 12). Neutralize if necessary to prevent container degradation.

  • Segregation: Pour into the Halogenated Waste carboy.

    • Critical: Never pour this into the "Non-Halogenated" or "Aqueous" waste streams. The bromine content requires high-temperature incineration with scrubbing.

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Part 5: Spill Response Protocol

Accidents happen.[11][12] This protocol ensures containment and minimizes exposure.[3][11]

SpillResponse Alert SPILL DETECTED Assess Assess Volume & Toxicity Alert->Assess Minor Minor Spill (< 10g/100mL) Manageable by Lab Staff Assess->Minor Major Major Spill (> 10g/100mL) Evacuate & Call EHS Assess->Major PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat (Respirator if dust is heavy) Minor->PPE SolidSpill Is it Solid? PPE->SolidSpill ActionSolid Cover with wet paper towel (prevents dust). Scoop into jar. SolidSpill->ActionSolid Yes ActionLiquid Cover with Vermiculite/Sand. Wait for absorption. SolidSpill->ActionLiquid No (Liquid) Clean Clean Surface with Soap & Water. Collect all materials as waste. ActionSolid->Clean ActionLiquid->Clean Report Submit Incident Report Clean->Report

Figure 2: Operational workflow for containing and cleaning spills of 4,5-dibromo-2-cyclopropyl-1H-imidazole.

Part 6: Regulatory & Environmental Context

This section provides the authoritative grounding for the procedures above.

1. RCRA Classification (USA): While 4,5-dibromo-2-cyclopropyl-1H-imidazole is not a "P-listed" or "U-listed" waste by specific name, it falls under the "Characteristic of Toxicity" or is classified via Generator Knowledge as a halogenated organic compound.

  • Citation: 40 CFR § 261.3 - Definition of Hazardous Waste [1].

2. Incineration Requirements: Brominated compounds generate Hydrogen Bromide (HBr) upon combustion. Standard catalytic oxidizers used for non-halogenated waste may be damaged by HBr. Therefore, this waste must be routed to facilities equipped with flue gas scrubbers (alkaline scrubbers) to neutralize acid gases.

  • Citation: EPA Guidelines for Thermal Treatment of Halogenated Organics [2].

3. Ecological Impact: Brominated imidazoles are often persistent in the environment. Direct release into waterways is a violation of the Clean Water Act (CWA) due to potential bioaccumulation and aquatic toxicity.

  • Citation: ECHA Guidance on PBT (Persistent, Bioaccumulative, Toxic) Assessment [3].

References

  • Environmental Protection Agency (EPA). "Title 40, Code of Federal Regulations (40 CFR) § 261.3 - Definition of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Combustion: The incineration of halogenated organic compounds." EPA Technical Guidelines. [Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment: PBT and vPvB Assessment." ECHA Technical Documents. [Link]

  • PubChem. "4,5-dibromo-2-phenyl-1H-imidazole (Analogous Compound Safety Data)." National Library of Medicine. (Used for structural hazard inference). [Link]

  • MolAid. "4,5-dibromo-2-cyclopropyl-1H-imidazole CAS 1269233-20-6." Chemical Database. [Link]

Sources

Handling

Advanced Operational Logistics and Safety Guide: Handling 4,5-Dibromo-2-cyclopropyl-1H-imidazole

As a Senior Application Scientist, I recognize that handling highly active pharmaceutical intermediates requires moving beyond the generic advice found in standard Safety Data Sheets (SDS). The compound 4,5-dibromo-2-cyc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly active pharmaceutical intermediates requires moving beyond the generic advice found in standard Safety Data Sheets (SDS). The compound 4,5-dibromo-2-cyclopropyl-1H-imidazole (CAS: 1269233-20-6) is a critical, high-value building block frequently utilized in the synthesis of B-Raf kinase inhibitors for targeted oncology therapies .

However, its specific molecular architecture—a heavily halogenated nitrogenous heterocycle paired with a cyclopropyl moiety—presents unique toxicological and logistical challenges. This guide provides a causality-driven, self-validating framework for the safe handling, solubilization, and disposal of this compound.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the physical and chemical behavior of the molecule. The presence of two bromine atoms significantly increases the molecular density and lipophilicity of the compound, enhancing its ability to penetrate biological membranes if dissolved in organic carriers.

Table 1: Physicochemical Properties & Operational Implications
ParameterQuantitative Value / StateOperational Causality & Implication
Molecular Weight 265.93 g/mol High mass yields a dense powder; however, electrostatic cling can cause unexpected aerosolization during transfer.
Physical State Tan / off-white solidFine particulates act as severe ocular and respiratory irritants. Mechanical agitation must be minimized.
Halogen Content ~60% Bromine by weightHigh halogen content mandates strictly segregated halogenated waste streams to prevent exothermic reactions in waste carboys.
Typical Solvents DMF, DMSO, THFThe compound is highly soluble in polar aprotic solvents, which act as rapid percutaneous carriers, fundamentally altering glove selection.

The Causality-Driven PPE Matrix

Personal Protective Equipment (PPE) selection must be dynamic. A common point of failure in laboratory safety is treating dry powder handling and solution handling as identical risks. According to standard laboratory safety protocols established by OSHA , PPE must be tailored to the specific chemical state and vehicle.

  • Respiratory Protection: When handling the dry solid outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is mandatory. Causality: Imidazole derivatives often accumulate static charge. When a spatula is introduced, electrostatic repulsion can instantly aerosolize the fine powder, bypassing standard fume hood draft capture.

  • Eye/Face Protection: Chemical splash goggles (not standard safety glasses) paired with a face shield. Causality: The dibromo-imidazole core is a severe mucosal irritant; even microgram quantities of dust in the ocular cavity can cause severe corneal abrasion and inflammation.

  • Hand Protection (The Solvent Variable): Glove selection must be dictated by the solvent vehicle, not just the API.

Table 2: Glove Breakthrough Times (Based on Chemical State)
Glove MaterialState: Dry SolidState: Solvated in DMFState: Solvated in THF
Nitrile (4 mil) Excellent (>480 min)Critical Failure (<5 min) Critical Failure (<5 min)
Butyl Rubber GoodExcellent (>240 min)Fair (~30 min)
Laminate (SilverShield) ExcellentExcellent (>480 min)Excellent (>480 min)

Expert Insight: If you are dissolving 4,5-dibromo-2-cyclopropyl-1H-imidazole in N,N-Dimethylformamide (DMF) for a cross-coupling reaction, standard nitrile gloves offer zero protection. The DMF will permeate the nitrile in under 5 minutes, carrying the dissolved halogenated compound directly through your dermal barrier. Always use Butyl rubber or Laminate outer gloves when handling the solvated form.

Operational Logistics & Handling Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Each phase includes a validation checkpoint to confirm operational integrity before proceeding to the next step, aligning with best practices for handling chemical hazards .

HandlingWorkflow Start Pre-Operation: PPE Verification FumeHood Transfer to Class II Fume Hood Start->FumeHood Confirm Flow Rate Dispense Weighing & Dispensing FumeHood->Dispense Anti-static tools Solvent Solvent Addition (e.g., DMF/THF) Dispense->Solvent Minimize dust Reaction Reactor Transfer (Closed System) Solvent->Reaction Inert atmosphere

Fig 1. Logical workflow for the safe transfer and solubilization of halogenated imidazole powders.

Step-by-Step Dispensing Methodology
  • Environmental Verification: Activate the chemical fume hood.

    • Validation Checkpoint: Visually confirm the digital airflow monitor reads a face velocity of 80–100 feet per minute (fpm) before unsealing the primary chemical container.

  • Static Mitigation: Place an ionizing anti-static bar near the analytical balance. Use a grounded, stainless-steel spatula.

    • Validation Checkpoint: Hover the spatula over the powder. If the powder "jumps" to the metal, static is still present; allow the ionizing bar 60 more seconds to neutralize the field.

  • Mass Transfer: Tare the receiving flask (e.g., a round-bottom flask) rather than using weigh boats. Transfer the solid directly into the reaction vessel.

    • Validation Checkpoint: The mass lost from the source vial must exactly match the mass gained in the receiving flask. A discrepancy indicates aerosolized loss or spillage.

  • In-Situ Solubilization: Do not transport the dry powder across the lab. Add the reaction solvent (e.g., DMF) directly to the receiving flask inside the dispensing hood.

    • Validation Checkpoint: Cap the flask with a secure septum before removing it from the hood, ensuring no dry dust can escape during transit to the reactor.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited, as it will aerosolize the dibromo-imidazole dust. Furthermore, EPA guidelines mandate that halogenated organic waste must be strictly segregated from non-halogenated streams to ensure compliance with incineration standards .

SpillResponse Spill Spill Detected: 4,5-dibromo-2-cyclopropyl- 1H-imidazole Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Inside Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Clean Don PPE & Apply Absorbent Minor->Clean Evacuate Evacuate Area & Call HazMat Major->Evacuate Dispose Collect in Halogenated Waste Clean->Dispose

Fig 2. Decision tree for containment and disposal of 4,5-dibromo-2-cyclopropyl-1H-imidazole spills.

Step-by-Step Spill Containment Methodology
  • Hazard Assessment & Perimeter Control: Immediately halt work. If the spill is outside the fume hood and exceeds 50g, evacuate the immediate area and contact Environmental Health and Safety (EHS).

    • Validation Checkpoint: Ensure no personnel are downwind of the spill zone before proceeding.

  • Dust Suppression: For minor, manageable spills inside the hood, lightly mist the spilled powder with a compatible high-boiling solvent (like dampening with water or a mild surfactant solution) to bind the particulates.

    • Validation Checkpoint: Visual confirmation that the powder is entirely dampened and no longer capable of becoming airborne.

  • Mechanical Collection: Use a disposable plastic scoop or absorbent pads to collect the dampened mass. Avoid using reactive metals.

  • Chemical Decontamination: Wipe the affected surface with a solvent that effectively dissolves the compound (e.g., a small amount of isopropanol or ethanol), followed by a thorough wash with soapy water.

  • Waste Segregation: Place all collected materials, including the absorbent pads and contaminated gloves, into a clearly labeled "Halogenated Organic Solid Waste" container.

    • Validation Checkpoint: Verify the waste label explicitly lists the CAS number (1269233-20-6) and the presence of Bromine to prevent downstream processing errors by the waste management facility.

References

  • Novartis AG. (2013). Compounds and compositions as protein kinase inhibitors (U.S. Patent No. 8,563,553 B2). U.S. Patent and Trademark Office.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. U.S. Department of Labor. URL: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management. U.S. Environmental Protection Agency. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.